molecular formula C17H13FN2O4 B2965531 Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate CAS No. 1071974-01-0

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Cat. No.: B2965531
CAS No.: 1071974-01-0
M. Wt: 328.299
InChI Key: IYULZAQZZQQAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C17H13FN2O4 and its molecular weight is 328.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4/c1-11-7-13(16(20(22)23)8-15(11)18)14(9-19)17(21)24-10-12-5-3-2-4-6-12/h2-8,14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULZAQZZQQAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])C(C#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented in two primary stages, beginning with the preparation of a key aromatic precursor followed by a nucleophilic aromatic substitution to yield the final product. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed experimental protocols and mechanistic insights.

Introduction and Strategic Overview

This compound (CAS No. 1071974-01-0) is a substituted phenylacetate derivative. Its structure, featuring a nitro-activated aromatic ring, a quaternary stereocenter, and multiple functional groups, makes it a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds with potential biological activity.

The synthetic strategy detailed herein is centered around a key Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is predicated on the high reactivity of an activated aryl fluoride towards a soft carbon nucleophile. The overall synthesis is dissected into two logical and experimentally validated stages:

  • Stage 1: Synthesis of the Activated Aromatic Precursor: Preparation of 1,4-difluoro-2-methyl-5-nitrobenzene via electrophilic nitration of 2,5-difluorotoluene.

  • Stage 2: Nucleophilic Aromatic Substitution (SNAr): Reaction of the precursor with benzyl 2-cyanoacetate to construct the target molecule.

This pathway was designed for its efficiency, high yields, and reliance on well-established and understood chemical transformations.

Synthesis Pathway Visualization

The two-stage synthesis is illustrated below. The first stage involves the regioselective nitration of a commercially available starting material. The second, crucial stage is the SNAr reaction where the fluorine atom at the C-4 position, activated by the electron-withdrawing nitro group, is displaced by the carbanion of benzyl 2-cyanoacetate.

Synthesis_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Nucleophilic Aromatic Substitution (SNAr) A 2,5-Difluorotoluene Reagents1 KNO₃, conc. H₂SO₄ A->Reagents1 B 1,4-Difluoro-2-methyl-5-nitrobenzene D Target Molecule: This compound B->D Reagents1->B Electrophilic Nitration C Benzyl 2-cyanoacetate Base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) C->Base Base->D SNAr Reaction caption Overall synthetic workflow for the target molecule.

Caption: Overall synthetic workflow for the target molecule.

Stage 1: Synthesis of 1,4-Difluoro-2-methyl-5-nitrobenzene

Mechanistic Rationale

The synthesis of the key intermediate, 1,4-difluoro-2-methyl-5-nitrobenzene, is achieved through the electrophilic aromatic substitution (nitration) of 2,5-difluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating, but also ortho, para-directing. The nitration occurs at the C-4 position, which is para to one fluorine and ortho to the methyl group. This position is sterically accessible and electronically favored. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from potassium nitrate and concentrated sulfuric acid, which then attacks the electron-rich aromatic ring.

Nitration_Mechanism cluster_reaction Nitration of 2,5-Difluorotoluene reagents H₂SO₄ + KNO₃ → HSO₄⁻ + K⁺ + [NO₂]⁺ (Nitronium ion) start 2,5-Difluorotoluene intermediate Sigma Complex (Wheland Intermediate) start->intermediate + [NO₂]⁺ product 1,4-Difluoro-2-methyl-5-nitrobenzene intermediate->product - H⁺ caption Mechanism of Electrophilic Aromatic Nitration.

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 1,4-difluoro-2-methyl-5-nitrobenzene.[1]

Materials and Equipment:

Reagent/Material CAS No. Molar Mass ( g/mol ) Quantity
2,5-Difluorotoluene 452-66-4 128.12 0.544 g (4.25 mmol)
Potassium Nitrate (KNO₃) 7757-79-1 101.10 0.430 g (4.25 mmol)
Sulfuric Acid (conc., 98%) 7664-93-9 98.08 5.0 mL
Ethyl Acetate 141-78-6 88.11 ~40 mL
Anhydrous Sodium Sulfate 7757-82-6 142.04 As needed

| Ice | N/A | N/A | ~25 g |

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add concentrated sulfuric acid (5.0 mL).

  • Cool the sulfuric acid to 0 °C.

  • While stirring vigorously, add 2,5-difluorotoluene (0.544 g, 4.25 mmol) to the cold acid.

  • In a single portion, carefully add potassium nitrate (0.430 g, 4.25 mmol) to the stirred solution at 0 °C.

  • Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (approx. 28 °C).

  • Continue stirring at this temperature overnight to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~25 g) in a beaker with stirring to quench the reaction.

  • Transfer the resulting mixture to a separatory funnel and extract the product with ethyl acetate (40 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting product, 1,4-difluoro-2-methyl-5-nitrobenzene, is obtained as a light red oil (expected yield: ~0.555 g, 91%).[1]

Stage 2: Synthesis of this compound

Mechanistic Rationale

This stage is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] The reaction requires three components: an activated aromatic ring, a leaving group, and a nucleophile.

  • Activated Aromatic Ring: The benzene ring of 1,4-difluoro-2-methyl-5-nitrobenzene is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group.

  • Leaving Group: The fluorine atom at the C-4 position is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Nucleophile: Benzyl 2-cyanoacetate possesses an acidic α-hydrogen. In the presence of a base, this proton is abstracted to form a resonance-stabilized carbanion (enolate), which is a potent carbon nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. Subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the final product.

Experimental Protocol

Materials and Equipment:

Reagent/Material CAS No. Molar Mass ( g/mol ) Quantity
1,4-Difluoro-2-methyl-5-nitrobenzene 141412-60-4 173.12 (1.0 eq)
Benzyl 2-cyanoacetate 14447-18-8 175.18 (1.1 eq)
Sodium Hydride (60% in mineral oil) 7646-69-7 24.00 (1.2 eq)
Anhydrous Dimethylformamide (DMF) 68-12-2 73.09 Solvent
Saturated NH₄Cl solution N/A N/A For quenching
Ethyl Acetate 141-78-6 88.11 For extraction
Brine N/A N/A For washing

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • In a separate flask, dissolve benzyl 2-cyanoacetate (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the benzyl 2-cyanoacetate solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium enolate (evolution of hydrogen gas will be observed).

  • Add a solution of 1,4-difluoro-2-methyl-5-nitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aryl fluoride.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and the successful formation of the C-C bond.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₇H₁₃FN₂O₄, MW: 344.30 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the nitrile (C≡N), ester carbonyl (C=O), and nitro (NO₂) groups.

  • Melting Point: To assess the purity of the crystalline solid product.

Safety and Handling

  • Concentrated Sulfuric Acid and Nitric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

  • Nitration Reactions: These reactions are exothermic and can proceed vigorously if not properly controlled. Maintain strict temperature control, especially during the addition of reagents.[4]

  • Sodium Hydride (NaH): This is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use anhydrous solvents.

  • Organic Solvents (DMF, Ethyl Acetate): These are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Conclusion

The described two-stage synthesis provides a reliable and efficient pathway to this compound. The methodology relies on fundamental and well-documented reactions in organic chemistry, namely electrophilic aromatic nitration and nucleophilic aromatic substitution. The detailed protocols and mechanistic discussions within this guide offer the necessary information for researchers to successfully replicate this synthesis and utilize the target molecule in further drug discovery and development efforts.

References

Structure elucidation of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of this compound, a complex organic molecule featuring multiple functional groups and stereogenic potential. We will explore a multi-technique, synergistic approach, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes the rationale behind experimental choices and the logical framework for piecing together spectroscopic data to build a coherent and validated molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern structural elucidation workflows.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₇H₁₃FN₂O₄) is a substituted phenylacetate derivative.[1][2] Compounds of this class are significant as intermediates in organic synthesis, potentially leading to novel heterocyclic compounds or molecules with pharmacological activity. Given the presence of a stereocenter at the α-carbon and the complex substitution pattern on the phenyl ring, a rigorous and multi-faceted analytical approach is not merely recommended but essential for its definitive characterization.

Our strategy is built upon a logical progression, beginning with the fundamental molecular formula and culminating in the fine details of atomic connectivity and spatial arrangement.[3] This hierarchical approach ensures that each piece of analytical data builds upon and is validated by the last, creating a self-consistent and trustworthy structural assignment.

G cluster_start Initial Steps cluster_functional Functional Group & Backbone Analysis cluster_connectivity Connectivity & Spatial Confirmation cluster_end Final Validation Synthesis Synthesis & Purification MS_HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->MS_HRMS Provides Molecular Formula FTIR FTIR Spectroscopy MS_HRMS->FTIR Informs Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Fragments & Atom Counts XRay Single-Crystal X-ray Crystallography NMR_2D->XRay Guides Interpretation Final Final Structure Assignment NMR_2D->Final Establishes Connectivity XRay->Final Provides Definitive 3D Structure (Gold Standard)

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Unsaturation

Rationale: Before probing the intricate connectivity of atoms, we must first establish the fundamental building blocks: the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS is superior to low-resolution MS for this initial step because its mass accuracy (typically < 5 ppm) can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to adduct with a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺).

  • Analysis: The exact mass of the molecular ion is measured and compared against theoretical masses for possible elemental compositions using the instrument's software.

Expected Data:

Parameter Value
Molecular Formula C₁₇H₁₃FN₂O₄
Theoretical Mass ([M+H]⁺) 341.0932 Da
Observed Mass ([M+H]⁺) 341.0930 Da

| Mass Accuracy | < 1 ppm |

This result confirms the molecular formula C₁₇H₁₃FN₂O₄. From this, the Index of Hydrogen Deficiency (IHD), or degree of unsaturation, is calculated to be 12. This high value immediately suggests the presence of multiple rings and/or double/triple bonds, which we expect from the two aromatic rings (IHD=4 each), the ester carbonyl (IHD=1), the nitrile group (IHD=2), and the nitro group (IHD=1).

Functional Group Identification: Infrared Spectroscopy

Rationale: FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[3] It serves as a quick check to ensure the major structural motifs are present before moving to more complex analyses.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data:

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
~2980-2850 Weak Aliphatic C-H Stretch (Methyl, Methylene)
~2250 Medium-Weak C≡N Stretch (Nitrile)
~1750 Strong C=O Stretch (Ester Carbonyl)
~1600, ~1475 Medium Aromatic C=C Bending
~1530, ~1350 Strong Asymmetric & Symmetric N-O Stretch (NO₂)
~1250 Strong C-O Stretch (Ester)

| ~1100 | Medium | C-F Stretch |

The presence of strong absorptions for the ester carbonyl and nitro groups, along with a characteristic nitrile peak, provides immediate and strong support for the proposed gross structure.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assembly of the molecular skeleton.

G H10_pos->C1_pos H10 H10_pos->C6_pos H10 H10_pos->C8_pos H10 H10_pos->C9_pos H10 H11_pos->C8_pos H11 H11_pos->C12_pos H11 H3_pos->C1_pos H3 H3_pos->C5_pos H3 H6_pos->C2_pos H6 H6_pos->C10_pos H6 C4_pos H6_pos->C4_pos H6

References

Spectroscopic and Spectrometric Characterization of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are working with or have an interest in the characterization of complex small molecules.

Introduction

This compound, with the molecular formula C₁₇H₁₃FN₂O₄, is a substituted phenylacetate derivative.[1][2][3][4][5][6] The structural complexity of this molecule, featuring a chiral center, a nitroaromatic ring, and a benzyl ester, necessitates a thorough spectroscopic and spectrometric characterization to confirm its identity and purity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, offering insights into the experimental choices and data interpretation based on established scientific principles. The accurate structural elucidation of such compounds is a critical step in the research and development pipeline, ensuring the integrity of subsequent biological or chemical studies.[7]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[7][8] For a molecule of this complexity, both ¹H and ¹³C NMR are essential for unambiguous characterization.[9]

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for analyzing complex aromatic and coupled spin systems.[10]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Compound in Deuterated Solvent b Transfer to NMR Tube a->b c Insert into NMR Spectrometer b->c d Acquire 1H NMR Spectrum c->d e Acquire 13C NMR Spectrum c->e f Acquire 2D NMR Spectra (COSY, HSQC) c->f g Fourier Transform d->g e->g f->g h Phase and Baseline Correction g->h i Integration and Peak Picking h->i j Structural Elucidation i->j

Figure 2: A generalized workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl and benzyl groups, the benzylic methylene protons, the methine proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.[7]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Aromatic H (nitrophenyl)7.8 - 8.2Doublet1HOrtho to the electron-withdrawing nitro group, deshielded.
Aromatic H (nitrophenyl)7.2 - 7.5Doublet1HCoupled to the fluorine atom.
Aromatic H (benzyl)7.3 - 7.6Multiplet5HProtons of the monosubstituted benzene ring.
Methine H5.5 - 5.8Singlet1HAlpha to the cyano, carbonyl, and aromatic ring.
Methylene H (benzyl)5.2 - 5.4Singlet2HBenzylic protons adjacent to the ester oxygen.
Methyl H2.3 - 2.5Singlet3HMethyl group attached to the aromatic ring.

Rationale Behind Predictions:

  • Aromatic Protons: The protons on the nitrophenyl ring are expected to be in the downfield region due to the strong electron-withdrawing effect of the nitro group.[11][12] The fluorine substituent will further influence the chemical shifts and introduce splitting. The five protons of the benzyl group will likely appear as a complex multiplet.

  • Methine Proton: The single proton at the chiral center is alpha to three electron-withdrawing groups (cyano, carbonyl, and nitrophenyl), leading to a significant downfield shift.

  • Methylene Protons: The benzylic protons of the ester are adjacent to an oxygen atom and a phenyl group, resulting in a downfield chemical shift.

  • Methyl Protons: The methyl group on the aromatic ring is expected to have a chemical shift in the typical range for aryl methyl groups.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.[8]

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Carbonyl C165 - 170Ester carbonyl carbon.
Aromatic C (C-NO₂)145 - 150Carbon bearing the nitro group.
Aromatic C (C-F)155 - 165 (doublet)Carbon bearing the fluorine atom, shows C-F coupling.
Aromatic C (benzyl, ipso)135 - 138Quaternary carbon of the benzyl ring attached to the CH₂ group.
Aromatic C (benzyl)127 - 130CH carbons of the benzyl ring.
Aromatic C (nitrophenyl)120 - 140Other CH and quaternary carbons of the nitrophenyl ring.
Cyano C115 - 120Nitrile carbon.
Methylene C (benzyl)65 - 70Benzylic carbon of the ester.
Methine C45 - 55Chiral carbon.
Methyl C15 - 20Methyl carbon attached to the aromatic ring.

Rationale Behind Predictions:

  • Carbonyl and Cyano Carbons: These carbons are characteristically found in the downfield region of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. Carbons attached to electronegative atoms (O, N, F) will be shifted downfield. The carbon attached to the fluorine atom is expected to appear as a doublet due to one-bond C-F coupling.

  • Aliphatic Carbons: The benzylic methylene, methine, and methyl carbons are expected in the upfield region of the spectrum, with their specific shifts determined by their local electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[13]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like the target compound.[13] It is expected to produce a prominent protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺). Electron impact (EI) ionization, a hard ionization technique, could also be used, which would result in more extensive fragmentation and provide detailed structural information.[14][15]

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution of Compound b Introduce Sample into Mass Spectrometer a->b c Ionize Sample (e.g., ESI or EI) b->c d Separate Ions in Mass Analyzer c->d e Detect Ions d->e f Generate Mass Spectrum e->f g Determine Molecular Weight f->g h Analyze Fragmentation Pattern g->h i Confirm Structure h->i

Figure 3: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₇H₁₃FN₂O₄.

  • Molecular Weight: 340.30 g/mol

  • Exact Mass: 340.0863

Electrospray Ionization (ESI-MS):

Under positive ion ESI conditions, the most prominent ion is expected to be the protonated molecule:

  • [M+H]⁺: m/z 341.0936

Sodium and potassium adducts may also be observed:

  • [M+Na]⁺: m/z 363.0755

  • [M+K]⁺: m/z 379.0495

Electron Impact (EI-MS):

EI-MS is a hard ionization technique that will likely lead to significant fragmentation.[14] The molecular ion peak ([M]⁺˙ at m/z 340) may be weak or absent. Key predicted fragments include:

m/z Proposed Fragment Notes
249[M - C₇H₇]⁺Loss of the benzyl group.
107[C₇H₇O]⁺Tropylium ion from the benzyl ester.
91[C₇H₇]⁺Tropylium ion (benzyl cation).
180[C₈H₅FNO₂]⁺Fragment from the nitrophenylacetonitrile moiety.

The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[16][17]

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and mass spectrometry data for this compound. The presented data and interpretations are based on fundamental principles of spectroscopy and spectrometry and are supported by data from related compounds. While this guide offers a robust framework for the characterization of this molecule, it is imperative that these predictions are confirmed through empirical data acquisition. The methodologies and analytical reasoning outlined herein should serve as a valuable resource for scientists engaged in the synthesis and analysis of this and structurally similar compounds.

References

Unraveling the Enigma: A Mechanistic Exploration of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Multifaceted Molecule

The emergence of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery.[1] Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate presents a compelling case for in-depth mechanistic investigation due to its unique combination of functional groups, each with a history of imparting significant biological activity. This technical guide offers a comprehensive exploration of the potential mechanisms of action for this compound, moving beyond mere speculation to provide a structured, evidence-based framework for its scientific evaluation. As senior application scientists, our role is to bridge the gap between chemical structure and biological function, and this document serves as a roadmap for that journey.

The core structure, a substituted nitrophenyl ring, is a well-established pharmacophore in a variety of bioactive compounds, known to participate in critical redox reactions within cellular environments.[2] The strategic placement of a cyano group, a benzyl ester, a fluorine atom, and a methyl group suggests a nuanced modulation of its physicochemical and pharmacological properties. This guide will dissect the probable contributions of each moiety to the overall mechanism of action, propose testable hypotheses, and provide detailed experimental protocols to elucidate the compound's biological targets and cellular effects.

Part 1: Postulated Mechanisms of Action: A Tripartite Hypothesis

Based on the confluence of its structural features, we propose three primary, potentially interconnected, mechanisms of action for this compound.

Hypothesis 1: Esterase-Activated Prodrug and Bio-reductive Activation

The benzyl ester moiety of the parent compound is a prime candidate for enzymatic cleavage by intracellular esterases, which are ubiquitous in mammalian cells. This hydrolysis would release the active acidic form, 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid. This "prodrug" strategy often enhances bioavailability and cellular uptake.

Following ester hydrolysis, the nitro group on the phenyl ring is poised for bio-reductive activation, a key mechanism for many nitroaromatic compounds.[2] In hypoxic environments, often characteristic of solid tumors and inflamed tissues, cellular reductases can reduce the nitro group to highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including:

  • Generation of Reactive Oxygen Species (ROS): The redox cycling of the nitro group can lead to the production of superoxide anions and other ROS, inducing oxidative stress and subsequent apoptosis.

  • Covalent Adduct Formation: The reduced nitro intermediates are electrophilic and can form covalent bonds with essential macromolecules like DNA and proteins, leading to cellular dysfunction and death.

This dual-step activation process—esterase cleavage followed by nitro-reduction—represents a targeted approach, potentially concentrating the cytotoxic effects in specific cellular compartments or tissues with high esterase and reductase activity.

Diagrammatic Representation of the Proposed Bioactivation Pathway

Bioactivation_Pathway Parent_Compound This compound Active_Acid 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid Parent_Compound->Active_Acid Intracellular Esterases Reactive_Intermediates Reactive Nitro Intermediates (Nitroso, Hydroxylamino) Active_Acid->Reactive_Intermediates Cellular Reductases (Hypoxic Conditions) Cellular_Targets Cellular Targets (DNA, Proteins) Reactive_Intermediates->Cellular_Targets Covalent Adduct Formation Cellular_Damage Cellular Damage & Apoptosis Reactive_Intermediates->Cellular_Damage ROS Production Cellular_Targets->Cellular_Damage

Caption: Proposed bioactivation pathway of this compound.

Hypothesis 2: Inhibition of Pro-inflammatory Pathways

The presence of the cyano and phenylacetate moieties suggests a potential role in modulating inflammatory responses. Phenylacetamide derivatives have been investigated for their anti-inflammatory properties.[3] The proposed mechanism in this context involves the inhibition of key enzymes or transcription factors in pro-inflammatory signaling pathways.

Potential targets include:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 would reduce the production of prostaglandins, key mediators of inflammation and pain.

  • Lipoxygenase (LOX) Enzymes: Similar to COX, inhibition of LOX enzymes, such as 5-lipoxygenase, would decrease the synthesis of leukotrienes, another class of potent inflammatory mediators.[4]

  • Nuclear Factor-kappa B (NF-κB) Signaling: The compound or its active metabolite could interfere with the activation of NF-κB, a master regulator of inflammatory gene expression.

The fluoro and methyl substitutions on the phenyl ring may enhance the binding affinity and selectivity of the compound for these targets.

Hypothesis 3: Disruption of Cellular Metabolism

The cyano group, a known modulator of protein function, and the overall lipophilicity of the molecule suggest potential interference with critical metabolic pathways. Compounds with similar structures have been shown to impact cellular respiration and energy production.

Possible mechanisms include:

  • Mitochondrial Dysfunction: The compound could uncouple oxidative phosphorylation or inhibit components of the electron transport chain, leading to a decrease in ATP production and an increase in ROS.

  • Enzyme Inhibition: The electrophilic nature of the cyano group or the reactive nitro intermediates could lead to the inhibition of key metabolic enzymes through covalent modification of active site residues.

Part 2: Experimental Validation: A Step-by-Step Investigative Workflow

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended.

Tier 1: Foundational Cellular Assays

These initial experiments are designed to assess the general biological activity of the compound and to inform the direction of more targeted studies.

1.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the concentration-dependent effect of the compound on the viability of various cell lines.

  • Protocol:

    • Seed a panel of cell lines (e.g., cancer cell lines representing different tissue origins, and non-cancerous control cell lines) in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

Parameter Description
Cell Lines Panel of cancer and non-cancerous cells
Compound Conc. 0.01 µM to 100 µM
Incubation Time 24, 48, 72 hours
Readout Absorbance at 570 nm (MTT) or fluorescence (PrestoBlue)

1.2. Esterase Activity Assay

  • Objective: To confirm the hydrolysis of the benzyl ester by intracellular esterases.

  • Protocol:

    • Incubate the compound with cell lysates or purified esterase preparations.

    • Monitor the disappearance of the parent compound and the appearance of the hydrolyzed acid form over time using HPLC or LC-MS.

    • As a control, use a known esterase substrate like p-nitrophenyl acetate.[5][6]

Workflow for Initial Biological Characterization

Initial_Characterization_Workflow Start Start: Compound Synthesis and QC Cell_Viability Cell Viability Assays (MTT/PrestoBlue) Start->Cell_Viability Esterase_Assay Esterase Activity Assay (HPLC/LC-MS) Start->Esterase_Assay Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Esterase_Assay->Data_Analysis Hypothesis_Refinement Hypothesis Refinement Data_Analysis->Hypothesis_Refinement

Caption: Workflow for the initial biological characterization of the compound.

Tier 2: Mechanistic Deep Dive

Based on the results of the foundational assays, these experiments will probe the specific molecular mechanisms.

2.1. Investigation of Bio-reductive Activation and Oxidative Stress

  • Objective: To determine if the compound's cytotoxicity is dependent on nitro-reduction and if it induces oxidative stress.

  • Protocols:

    • Hypoxia-dependent Cytotoxicity: Compare the IC50 values of the compound under normoxic (21% O2) and hypoxic (1% O2) conditions. Increased cytotoxicity under hypoxia would support a bio-reductive activation mechanism.

    • ROS Detection: Treat cells with the compound and measure intracellular ROS levels using fluorescent probes like DCFDA or CellROX Green.

    • Western Blot Analysis: Probe for markers of oxidative stress and DNA damage (e.g., γ-H2AX, 4-HNE).

2.2. Anti-inflammatory Pathway Analysis

  • Objective: To assess the compound's ability to modulate key inflammatory pathways.

  • Protocols:

    • Enzyme Inhibition Assays: Perform in vitro assays to measure the inhibition of purified COX-1, COX-2, and 5-LOX enzymes.

    • Cytokine Production Measurement: Treat immune cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of the compound. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

    • NF-κB Reporter Assay: Utilize a cell line with an NF-κB-driven reporter gene (e.g., luciferase) to quantify the effect of the compound on NF-κB activation.

2.3. Metabolic Function Analysis

  • Objective: To evaluate the impact of the compound on cellular metabolism.

  • Protocols:

    • Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with the compound.

    • ATP Production Assay: Quantify intracellular ATP levels using a luciferase-based assay.

Part 3: Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive understanding of the mechanism of action of this compound.

Experimental Result Potential Interpretation
Increased cytotoxicity in hypoxia Supports bio-reductive activation of the nitro group.
Inhibition of COX/LOX enzymes Indicates a direct anti-inflammatory mechanism.
Decreased mitochondrial respiration Suggests interference with cellular energy metabolism.
No change in activity with esterase inhibitors The compound may be active in its ester form.

Future research should focus on identifying the specific cellular targets of the compound and its active metabolites. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and computational docking studies. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this promising molecule. The journey from a novel chemical entity to a potential therapeutic is a long and rigorous one, but a systematic and hypothesis-driven approach, as outlined in this guide, provides the surest path to success.

References

The Resurgence of Nitrophenylacetates: A Technical Guide to Their Synthesis, Bioactivity, and Therapeutic Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitrophenylacetate scaffold, a seemingly simple chemical entity, has emerged as a privileged structure in modern medicinal chemistry. Its inherent electronic properties, coupled with the versatility of synthetic modifications, have given rise to a diverse library of derivatives with potent and varied biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of nitrophenylacetate derivatives. We will delve into their significant potential as anticancer and antimicrobial agents, providing detailed experimental protocols and exploring the underlying mechanisms of action that govern their therapeutic effects.

Introduction: The Enduring Relevance of the Nitroaromatic Moiety

For decades, the nitroaromatic group has been a cornerstone in the development of bioactive compounds.[1] Its strong electron-withdrawing nature profoundly influences the physicochemical properties of a molecule, often enhancing its interaction with biological targets.[2] While concerns regarding potential toxicity have been raised, modern medicinal chemistry has demonstrated that careful molecular design can harness the power of the nitro group while mitigating off-target effects.[3] The nitrophenylacetate framework, in particular, offers a synthetically accessible starting point for the development of novel therapeutics. This guide will illuminate the path from chemical synthesis to biological application, providing the necessary tools and knowledge for researchers to explore this promising class of compounds.

Synthetic Strategies for Nitrophenylacetate Derivatives

The synthesis of nitrophenylacetate derivatives is typically achieved through straightforward and well-established chemical transformations. The choice of synthetic route often depends on the desired substitution pattern on both the phenyl ring and the acetate moiety.

General Synthesis of p-Nitrophenyl Acetate

A common and efficient method for the synthesis of the parent p-nitrophenyl acetate (PNPA) involves the acetylation of sodium p-nitrophenolate. This process is often preceded by the hydroxylation of p-nitrochlorobenzene under pressure.[4]

Experimental Protocol: Synthesis of p-Nitrophenyl Acetate [4]

Materials:

  • p-Nitrochlorobenzene (PNCB)

  • Sodium hydroxide (NaOH)

  • Acetic anhydride

  • Appropriate solvents (e.g., water, organic solvent for extraction)

Step-by-Step Procedure:

  • Preparation of Sodium p-Nitrophenolate:

    • In a pressure vessel, react p-nitrochlorobenzene with a solution of sodium hydroxide.

    • Optimal conditions reported include a reaction temperature of 140°C, a pressure of 0.3 MPa, and a reaction time of 10 hours. The molar ratio of sodium hydroxide to p-nitrochlorobenzene is typically around 2.5, with an optimal lye mass fraction of 15%.[4]

  • Acetylation:

    • Treat the resulting sodium p-nitrophenolate with an acetylating agent, such as acetic anhydride.

    • The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up to remove any unreacted reagents and byproducts.

    • The crude p-nitrophenyl acetate is then extracted into an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The final product can be further purified by recrystallization to yield p-nitrophenyl acetate.

Synthesis of Substituted Nitrophenylacetate Derivatives

The synthesis of more complex derivatives often involves multi-step sequences, allowing for the introduction of various functional groups to probe structure-activity relationships. A general approach involves the nitration of a substituted phenylacetic acid or the coupling of a nitrophenylacetic acid with a desired alcohol or amine.

Synthesis_Workflow cluster_synthesis Synthesis of Substituted Nitrophenylacetate Derivatives Start Substituted Phenylacetic Acid Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitrophenylacetic_Acid Substituted Nitrophenylacetic Acid Nitration->Nitrophenylacetic_Acid Coupling Coupling Reaction (e.g., DCC, EDC) Nitrophenylacetic_Acid->Coupling Final_Product Nitrophenylacetate Derivative Coupling->Final_Product Alcohol_Amine Alcohol or Amine (R-OH or R-NH2) Alcohol_Amine->Coupling

Caption: General workflow for the synthesis of substituted nitrophenylacetate derivatives.

Anticancer Activity of Nitrophenylacetate Derivatives

A growing body of evidence highlights the potential of nitrophenylacetate derivatives as effective anticancer agents.[5] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression.[6][7]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on their substitution pattern. Key SAR observations include:

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring can significantly impact cytotoxicity. Studies have shown that in some series, the ortho or para positioning of the nitro group leads to enhanced activity compared to the meta position.

  • Nature of the Ester/Amide Group: Modification of the acetate moiety to form different esters or amides allows for the fine-tuning of lipophilicity and steric bulk, which in turn affects cellular uptake and target engagement.

  • Substitution on the Phenyl Ring: The introduction of other substituents on the aromatic ring can modulate the electronic properties and overall shape of the molecule, influencing its biological activity. For instance, the presence of a good leaving group at the benzylic position can indicate a mechanism related to alkylating properties.[5]

Evaluation of Anticancer Activity: The MTS Assay

The MTS assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9] It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium.

Experimental Protocol: MTS Assay for Anticancer Activity [8][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitrophenylacetate derivative (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTS reagent (in combination with an electron coupling reagent like PES)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrophenylacetate derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Addition and Incubation:

    • Add 20 µL of the combined MTS/PES solution to each well.

    • Incubate the plate for 1-4 hours at 37°C for color development.

  • Absorbance Measurement:

    • Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Potential of Nitrophenylacetate Derivatives

Nitroaromatic compounds have a long history of use as antimicrobial agents.[11] Their efficacy stems from the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radical species.[3][12]

Mechanism of Antimicrobial Action

The generally accepted mechanism of action for nitroaromatic antimicrobials involves the following steps:

Antimicrobial_Mechanism cluster_mechanism Antimicrobial Mechanism of Nitroaromatics Entry Nitrophenylacetate Derivative Enters Microbial Cell Reduction Reductive Activation by Nitroreductases Entry->Reduction Radical Formation of Nitro Radical Anion Reduction->Radical ROS Generation of Reactive Oxygen Species Radical->ROS Damage Damage to Cellular Macromolecules (DNA, Proteins) ROS->Damage Death Cell Death Damage->Death

Caption: Simplified mechanism of antimicrobial action for nitroaromatic compounds.

This reductive bioactivation is a key feature, as it can be selective for anaerobic or microaerophilic organisms that possess the necessary nitroreductase enzymes.[12] The resulting reactive nitrogen species can cause widespread damage to DNA, proteins, and other essential cellular components, ultimately leading to cell death.[11]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of nitrophenylacetate derivatives can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for Antibacterial Screening [13][14]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Nitrophenylacetate derivative (stock solution in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Step-by-Step Procedure:

  • Compound Dilution:

    • Prepare two-fold serial dilutions of the nitrophenylacetate derivative in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optional: Resazurin Assay for Viability:

    • To quantify bacterial viability, a resazurin solution can be added to each well after incubation.

    • Metabolically active bacteria will reduce the blue resazurin to the pink and fluorescent resorufin.

    • The fluorescence can be measured to determine the extent of bacterial growth inhibition.[1]

Conclusion and Future Perspectives

Nitrophenylacetate derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their significant anticancer and antimicrobial activities, makes them attractive candidates for further drug development. Future research in this area should focus on:

  • Elucidation of Specific Molecular Targets: While the general mechanisms of action are understood, identifying the specific protein or nucleic acid targets of these derivatives will enable more rational drug design.

  • Optimization of Pharmacokinetic Properties: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to guide modifications that improve their drug-like characteristics.

  • Development of Targeted Delivery Systems: Encapsulating nitrophenylacetate derivatives in nanoparticle-based delivery systems could enhance their therapeutic index by increasing their accumulation at the site of action and reducing systemic toxicity.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the vast chemical space of nitrophenylacetate derivatives and unlock their full therapeutic potential.

References

Discovery and background of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a complex organic molecule with significant potential as a key intermediate in the synthesis of novel heterocyclic compounds for pharmaceutical development. While direct literature on this specific molecule is sparse, this document consolidates established chemical principles to propose a robust synthetic pathway, outlines detailed experimental protocols, and discusses its likely role in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks in their synthetic programs.

Introduction and Strategic Importance

This compound, bearing the CAS Number 1071974-01-0[1], is a highly functionalized aromatic compound. Its structure is notable for several key features that make it a valuable synthetic intermediate:

  • An Electron-Deficient Aromatic Ring: The presence of both a nitro group (-NO2) and a fluorine atom (-F) strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group, is positioned ortho to the activating nitro group, making it a prime site for substitution.

  • A Sterically Hindered and Activated Methylene Group: The α-carbon, bonded to cyano (-CN), ester (-COOBn), and nitrophenyl groups, is highly acidic and can be readily deprotonated to form a stable carbanion for further alkylation or condensation reactions.

  • A Versatile Precursor for Heterocycles: The ortho-nitro group and the adjacent side chain are perfectly poised for reductive cyclization reactions. This is a classic strategy for constructing quinolone, quinoxaline, and other heterocyclic cores that are prevalent in modern pharmaceuticals.[2][3][4]

These structural attributes position the title compound as a key precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and antibacterial agents.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved through a two-step process starting from commercially available 2,5-difluoro-4-methyl-1-nitrobenzene. The strategy involves a nucleophilic aromatic substitution followed by a base-mediated alkylation.

Diagram of Proposed Synthetic Workflow

Synthetic_Pathway A 2,5-Difluoro-4-methyl- 1-nitrobenzene C Intermediate: (4-Fluoro-5-methyl-2-nitrophenyl)acetonitrile (Proposed) A->C Step 1: SNAr (Hypothetical Pathway) B Benzyl Cyanoacetate D Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate C->D Step 2: Alkylation E Benzyl Bromide R1 NaH or K₂CO₃ (Base) DMF or Acetonitrile R2 K₂CO₃ or DBU (Base) Acetonitrile Application_Pathway Start Benzyl 2-cyano-2-(4-fluoro-5-methyl- 2-nitrophenyl)acetate Intermediate Amino Intermediate (Post-Reduction) Start->Intermediate Step 1: Nitro Reduction Product 7-Fluoro-6-methyl-2-oxo-1,2- dihydroquinoline-3-carbonitrile (Quinolone Core) Intermediate->Product Step 2: Intramolecular Cyclization Reagent1 Reduction (e.g., Fe/AcOH, H₂/Pd-C) Reagent2 Spontaneous or Acid-Catalyzed Cyclization

References

A Technical Guide to the Spectroscopic Characterization of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a complex organic molecule with the chemical formula C₁₇H₁₃FN₂O₄.[1] Its structure incorporates several key functional groups: a benzyl ester, a nitrile, a nitro group, and a fluorinated and methylated aromatic ring. This unique combination of functionalities makes it a molecule of interest in medicinal chemistry and materials science, where such scaffolds can be precursors to pharmacologically active compounds or functional materials.

The precise elucidation of its molecular structure is paramount for understanding its chemical properties and potential applications. This guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous characterization of this molecule. We will delve into the theoretical underpinnings of each method, predict the expected spectral data based on analogous compounds and established principles, and provide robust protocols for data acquisition and interpretation.

Molecular Structure and Predicted Spectroscopic Profile

A thorough spectroscopic analysis is essential to confirm the identity and purity of synthesized this compound. Below, we predict the key features in the ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in a suitable solvent like CDCl₃ would exhibit several distinct signals.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.2d1HAr-HProton ortho to the nitro group, deshielded by its electron-withdrawing nature.
~7.3 - 7.5m5HAr-H (benzyl)Protons of the benzyl ring.[2]
~7.1 - 7.3d1HAr-HProton on the nitrophenyl ring.
~5.4s2H-CH₂-Methylene protons of the benzyl group.[3]
~5.2s1H-CH(CN)-Methine proton, deshielded by the adjacent cyano, ester, and aromatic groups.
~2.4s3H-CH₃Methyl group protons on the aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse (zg30).

    • Spectral width: ~16 ppm.

    • Number of scans: 16-32.

    • Relaxation delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing dissolve Dissolve ~5-10 mg in CDCl3 with TMS shim Shim Instrument dissolve->shim acquire Acquire Spectrum (zg30, 16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate analyze Integrate & Analyze calibrate->analyze

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (ester)Typical range for ester carbonyl carbons.[4]
~150C-NO₂Aromatic carbon attached to the strongly electron-withdrawing nitro group.[5]
~160 (d, ¹JCF)C-FAromatic carbon bonded to fluorine, shows a large coupling constant.
~115 - 140Aromatic C & CHCarbons of the two aromatic rings.
~115C≡N (cyano)Characteristic chemical shift for a nitrile carbon.
~68-CH₂- (benzyl)Methylene carbon of the benzyl ester.[4]
~40-CH(CN)-Methine carbon, influenced by adjacent electron-withdrawing groups.
~20-CH₃Methyl carbon attached to the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Use a ¹H-decoupled pulse sequence (e.g., zgpg30) on a 400 MHz (or higher) spectrometer, observing at the ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Spectral width: ~240 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, apply a Fourier transform, phase correct, and reference the spectrum. The residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can be used for calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100 - 3000Aromatic C-HStretch
~2950 - 2850Aliphatic C-HStretch
~2250C≡N (Nitrile)Stretch
~1750C=O (Ester)Stretch
~1530 & ~1350NO₂ (Nitro)Asymmetric & Symmetric Stretch
~1600 & ~1475Aromatic C=CStretch
~1250C-O (Ester)Stretch
~1200C-F (Aryl fluoride)Stretch

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (Electron Impact - EI):

  • Molecular Ion (M⁺): An ion corresponding to the exact molecular weight of the compound (C₁₇H₁₃FN₂O₄ = 344.08 g/mol ) should be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Major Fragment Ions:

    • m/z 91: Tropylium ion ([C₇H₇]⁺), a very common and stable fragment from the benzyl group.

    • [M-91]⁺: Loss of the benzyl group.

    • [M-108]⁺: Loss of the benzyl alcohol fragment.

    • Fragments corresponding to the loss of NO₂, CO₂, and other small neutral molecules.

Experimental Protocol for Mass Spectrometry (HRMS-ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrument Setup: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode.

  • Analysis: Identify the [M+H]⁺ or [M+Na]⁺ adducts and compare the measured accurate mass to the calculated mass to confirm the elemental formula.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS-ESI) cluster_anal Data Analysis dissolve Prepare dilute solution (~1 mg/mL) in MeCN infuse Infuse into ESI source dissolve->infuse acquire Acquire spectrum in positive ion mode infuse->acquire identify Identify [M+H]⁺ or [M+Na]⁺ acquire->identify compare Compare measured vs. calculated mass identify->compare

Figure 3: Workflow for High-Resolution Mass Spectrometry.

Conclusion

The structural elucidation of this compound requires a multi-pronged spectroscopic approach. By combining the insights from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently confirm the identity, purity, and structure of this complex molecule. The predicted data and detailed protocols within this guide serve as a robust framework for the characterization of this compound and other similarly complex molecules in a drug discovery or materials science setting.

References

Methodological & Application

Experimental protocol for using Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Introduction

This compound is a highly functionalized aromatic compound designed as a strategic intermediate for advanced organic synthesis. Its structure incorporates a 2-nitrophenyl group, a classic precursor for intramolecular cyclization, and an activated cyanoacetate moiety. This combination makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds, particularly substituted indoles. Indole and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals, playing a crucial role in cell biology and drug design[1].

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the primary application of this reagent: the synthesis of 7-fluoro-6-methyl-1H-indole-2-carboxylic acid derivatives via reductive cyclization. The protocols herein are designed to ensure high efficiency, reproducibility, and safety.

Compound Profile and Physicochemical Properties

The utility of this compound stems from its specific arrangement of functional groups. The ortho-nitro group serves as a latent amino group, which, upon reduction, can readily cyclize with the adjacent side chain. The fluorine and methyl substituents on the phenyl ring provide specific points of substitution that are often desired in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1071974-01-0[2][3]
Molecular Formula C₁₇H₁₃FN₂O₄[4]
Molecular Weight 340.30 g/mol N/A
Purity Typically ≥95%[3][4]
Appearance Off-white to yellow solidN/A

Principle of Application: Reductive Cyclization for Indole Synthesis

The core application for this compound is the construction of the indole ring system through a process known as reductive cyclization. This transformation is a powerful strategy in heterocyclic chemistry, where a nitroarene is reduced to an amine, which subsequently undergoes an intramolecular condensation reaction to form a new ring[1][5].

In this specific case, the reduction of the 2-nitro group to an aniline derivative is the key initiating step. The newly formed amino group then attacks the electrophilic carbon of the cyano or ester group, leading to cyclization and subsequent aromatization to form the stable indole core. The most common and efficient method to achieve this transformation is catalytic hydrogenation, which offers mild reaction conditions and clean conversion, minimizing the formation of byproducts[6].

Caption: Reductive cyclization of the title compound to yield a substituted indole.

Detailed Experimental Protocol: Synthesis of Benzyl 7-fluoro-6-methyl-1H-indole-2-carboxylate via Catalytic Hydrogenation

This protocol details the reductive cyclization using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant. This method is widely applicable and generally high-yielding.

Rationale for Method Selection

Catalytic hydrogenation is the preferred method for this transformation due to several key advantages:

  • High Chemoselectivity: It selectively reduces the nitro group without affecting the benzyl ester or the aromatic fluorine atom under controlled conditions.

  • Mild Conditions: The reaction typically proceeds at room temperature and low pressures of hydrogen, preserving sensitive functional groups.

  • Clean Reaction: The only by-product is water, which simplifies the workup procedure significantly compared to methods using metallic reductants like iron or tin, which generate metallic salt wastes[7].

  • Catalyst Recovery: The heterogeneous catalyst (Pd/C) can be easily removed by simple filtration.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%VariousN/A
Palladium on Carbon (Pd/C)10 wt%Sigma-Aldrich, etc.Handle with care, potentially pyrophoric when dry.
Methanol (MeOH)AnhydrousFisher Scientific, etc.Solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR, etc.Solvent for workup and chromatography.
HexanesACS GradeVWR, etc.Solvent for chromatography.
Hydrogen (H₂) GasHigh PurityAirgas, etc.Reductant. Use in a well-ventilated fume hood.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityAirgas, etc.For creating an inert atmosphere.
Celite® 545N/ASigma-AldrichFiltration aid.
Round-bottom flaskN/AN/AReaction vessel.
Hydrogenation balloon or Parr shakerN/AN/AFor introducing hydrogen gas.
Magnetic stirrer and stir barN/AN/AFor agitation.
Buchner funnel and filter paperN/AN/AFor filtration.
Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 2.94 mmol).

    • Dissolve the substrate in anhydrous Methanol (30 mL).

    • Carefully add 10% Palladium on Carbon (100 mg, 10 wt%) to the solution. Safety Note: Add the catalyst under a gentle stream of nitrogen or argon to prevent ignition of the solvent.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

    • Finally, evacuate the flask and backfill with hydrogen gas from a balloon. For larger scales or faster reactions, a Parr hydrogenation apparatus can be used at a pressure of 2-3 bar.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product indole will be more polar (lower Rf) than the starting material.

    • The reaction is typically complete within 4-12 hours, indicated by the complete consumption of the starting material.

  • Workup and Catalyst Removal:

    • Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.

    • Prepare a small pad of Celite® in a Buchner funnel.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Safety Note: Never allow the filtered catalyst to dry completely in the air as it can be pyrophoric. Quench the catalyst on the filter paper with water immediately after filtration.

    • Rinse the flask and the Celite pad with additional Methanol (2 x 10 mL) to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

  • Characterization:

    • The structure of the resulting Benzyl 7-fluoro-6-methyl-1H-indole-2-carboxylate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

G cluster_workflow Protocol Workflow A 1. Setup Dissolve Substrate in MeOH Add Pd/C under N₂ B 2. Hydrogenation Evacuate & backfill with H₂ Stir at Room Temperature A->B C 3. Monitoring Track reaction via TLC/LC-MS B->C D 4. Workup Purge with N₂ Filter through Celite C->D Reaction Complete E 5. Purification Concentrate filtrate Column Chromatography D->E F 6. Analysis Characterize via NMR, HRMS E->F

Caption: Workflow for the catalytic hydrogenation protocol.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If the reaction stalls, the catalyst may be inactive. Try adding a fresh portion of the catalyst. Ensure the system is free of leaks that would prevent a positive hydrogen pressure.

  • Side Product Formation: Over-reduction or de-benzylation can occur under harsh conditions (high pressure, high temperature, or prolonged reaction time). Monitor the reaction closely to avoid this.

  • Safety - Hydrogen Gas: Hydrogen is extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Safety - Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and exposed to air. Always handle it in an inert atmosphere or as a slurry in a solvent. Quench used catalyst with water before disposal.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of highly substituted indole derivatives. The protocol described, centered on catalytic hydrogenation, provides a reliable and efficient pathway to access Benzyl 7-fluoro-6-methyl-1H-indole-2-carboxylate, a scaffold with significant potential in medicinal chemistry and materials science. By understanding the principles of reductive cyclization and adhering to the detailed protocol, researchers can effectively utilize this reagent to advance their synthetic programs.

References

Application Notes & Protocols: In Vitro Profiling of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the In Vitro Investigation of a Novel Nitroaromatic Compound

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a novel chemical entity whose biological activity profile is largely uncharacterized. Its structure, featuring a nitroaromatic ring, provides a compelling rationale for a foundational in vitro assessment. Nitroaromatic compounds are a well-established class of molecules with diverse pharmacological activities, including anticancer and antimicrobial effects.[1][2] The nitro group can be bioreduced to form reactive intermediates, which may lead to cellular damage, making cytotoxicity and genotoxicity key areas of investigation.[1] Furthermore, the cyanoacetate moiety is present in various biologically active molecules.[3]

This document provides a structured guide for the initial in vitro characterization of this compound, henceforth referred to as "Compound A." The primary objectives are to ascertain its cytotoxic potential, elucidate the primary mechanism of cell death, and investigate its capacity to induce oxidative stress. These foundational assays are critical in the early stages of drug discovery for profiling new chemical entities.[4][5][6]

Part 1: Assessment of Cytotoxicity

The initial step in characterizing Compound A is to determine its effect on cell viability.[7] The MTT assay is a robust, widely used colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[8]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8]

Experimental Protocol: MTT Assay

Materials:

  • Compound A (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4][8]

  • Compound Treatment: Prepare serial dilutions of Compound A in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound A. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of Compound A) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.[4]

Data Presentation: Hypothetical IC₅₀ Values
Cell LineCompound A (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7 (Breast Cancer)12.5 ± 1.51.2 ± 0.3
A549 (Lung Cancer)25.8 ± 2.12.5 ± 0.4
HEK293 (Non-cancerous)85.3 ± 5.75.8 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Workflow Diagram: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate24 Incubate 24h for Attachment seed->incubate24 prep_compound Prepare Serial Dilutions of Compound A incubate24->prep_compound treat Treat Cells with Compound A prep_compound->treat incubate48 Incubate for 48h treat->incubate48 add_mtt Add MTT Reagent incubate48->add_mtt incubate4 Incubate for 4h add_mtt->incubate4 solubilize Solubilize Formazan (DMSO) incubate4->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability Determine IC50 read_plate->analyze

Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay.

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay

Following the observation of cytotoxicity, it is crucial to determine whether cell death occurs via apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for this purpose.[10][11]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][12] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[10] This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound A at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Combine all cells and wash twice with cold PBS by centrifugation.[10][12]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.[4]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[4][10]

Data Presentation: Hypothetical Apoptosis Data
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.2 ± 2.32.1 ± 0.52.7 ± 0.6
Compound A (IC₅₀)48.5 ± 3.125.3 ± 2.526.2 ± 2.8
Compound A (2x IC₅₀)15.7 ± 1.940.1 ± 3.344.2 ± 3.8

Data represent the percentage of cells in each quadrant as determined by flow cytometry.

Logical Diagram: Apoptosis vs. Necrosis Differentiation

Apoptosis_Logic cluster_staining Dual Staining cluster_outcomes Flow Cytometry Quadrants start Treated Cell Population stain_annexin Annexin V-FITC (Binds to Phosphatidylserine) start->stain_annexin stain_pi Propidium Iodide (PI) (Enters compromised membranes) start->stain_pi q1 Viable Annexin V (-) PI (-) q2 Early Apoptotic Annexin V (+) PI (-) q3 Late Apoptotic / Necrotic Annexin V (+) PI (+)

Caption: Differentiating cell fate via Annexin V and PI staining.

Part 3: Investigating Oxidative Stress - ROS Production

The nitro group in Compound A suggests a potential for inducing reactive oxygen species (ROS) production, a common mechanism of action for nitroaromatic compounds.[13] Measuring intracellular ROS levels is therefore a key mechanistic study. The H₂DCFDA assay is a widely used method for this purpose.[13][14]

Principle of the H₂DCFDA Assay

The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14] The fluorescence intensity is directly proportional to the level of intracellular ROS.[14]

Experimental Protocol: Intracellular ROS Detection

Materials:

  • H₂DCFDA probe

  • Cell culture plates (96-well, black, clear bottom for microscopy)

  • Fluorescence microplate reader or fluorescence microscope

  • ROS inducer (e.g., H₂O₂) as a positive control

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to attach overnight.

  • Probe Loading: Remove the medium and wash the cells with warm PBS. Add medium containing 10 µM H₂DCFDA and incubate for 30-45 minutes at 37°C, protected from light.[14][15]

  • Washing: Remove the H₂DCFDA solution and wash the cells twice with warm PBS to remove any excess probe.

  • Compound Treatment: Add medium containing various concentrations of Compound A to the wells. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission wavelength of ~495/529 nm. Kinetic readings can be taken over a period of 1-2 hours.

Data Presentation: Hypothetical ROS Production Data
TreatmentRelative Fluorescence Units (RFU)
Vehicle Control100 ± 10
Compound A (0.5x IC₅₀)180 ± 15
Compound A (IC₅₀)350 ± 25
H₂O₂ (Positive Control)450 ± 30

Data are presented as a percentage of the vehicle control after 1 hour of treatment.

Signaling Pathway Diagram: ROS Induction

ROS_Pathway compound Compound A (Nitroaromatic) cell Cellular Entry compound->cell reduction Bioreduction of Nitro Group cell->reduction ros Increased ROS (e.g., O2-, H2O2) reduction->ros damage Oxidative Stress & Cellular Damage ros->damage apoptosis Apoptosis damage->apoptosis

Caption: Postulated pathway of Compound A-induced oxidative stress.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The outlined protocols for cytotoxicity, apoptosis, and ROS production will generate foundational data to guide further investigation. Should Compound A demonstrate significant and selective cytotoxicity against cancer cell lines, subsequent studies could include cell cycle analysis, mitochondrial membrane potential assays, and specific protein expression studies (e.g., caspases, Bcl-2 family proteins) to further dissect its mechanism of action. This systematic approach ensures a thorough and scientifically rigorous evaluation of this novel compound's therapeutic potential.

References

Application Notes & Protocols for Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Author: Senior Application Scientist, Google Gemini

Abstract: This document provides comprehensive guidelines for the safe handling, storage, and use of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate (CAS No. 1071974-01-0). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices derived from the known hazards of its constituent functional groups: nitroaromatic compounds and cyanoacetate esters. These protocols are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain compound integrity.

Section 1: Compound Identification and Hazard Analysis

This compound is a complex organic molecule incorporating several reactive functional groups. A thorough understanding of these groups is paramount for anticipating its chemical behavior and potential hazards.

1.1 Chemical Identity

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 1071974-01-0[1][2]
Molecular Formula C₁₇H₁₃FN₂O₄[3]
Purity Typically ≥95%[2][3]

1.2 Inferred Hazard Profile

The hazard profile is constructed based on analogous chemical structures. The primary risks are associated with the nitroaromatic ring and the cyanoacetate ester moiety.

  • Nitroaromatic Moiety: Nitroaromatic compounds are recognized for several significant hazards. Many are toxic, potentially mutagenic, and can be readily absorbed through the skin.[4] The nitro group is strongly electron-withdrawing, which can render the compound thermally unstable, potentially leading to exothermic decomposition at elevated temperatures.[4] Improper handling or storage of nitroaromatic compounds has been a source of significant environmental contamination.[5]

  • Cyanoacetate Ester Moiety: This functional group presents risks of irritation to the skin, eyes, and respiratory system.[6][7] Upon heating to decomposition or contact with strong acids, cyanoacetate esters can release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides.[6][8] They are also known to be incompatible with strong oxidizing agents, reducing agents, acids, and bases.[6][9]

1.3 Combined Risk Assessment

Given the dual nature of this compound, a conservative approach to handling is mandatory. It should be treated as toxic, an irritant, and potentially thermally sensitive. Skin contact, inhalation, and ingestion must be rigorously avoided.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

2.1 Engineering Controls

  • Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][10]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[7][9]

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the compound:

  • Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[6][7] A face shield should be used in addition to goggles when there is a risk of splashing.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[7] Dispose of contaminated gloves properly and wash hands thoroughly after handling.[11]

  • Body Protection: A lab coat is required. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6][7]

Diagram: Safe Handling Workflow

This diagram outlines the mandatory steps for safely handling the compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don PPE (Goggles, Gloves, Lab Coat) b Verify Fume Hood Functionality a->b c Retrieve Compound from Storage b->c Proceed to Handling d Weigh Solid in Hood c->d e Prepare Solution in Hood d->e f Decontaminate Work Surface e->f Procedure Complete g Dispose of Waste (Solid & Liquid) f->g h Doff PPE & Wash Hands g->h

Caption: Workflow for handling this compound.

Section 3: Storage and Stability

Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.

3.1 Storage Conditions

  • Temperature: Store in a cool, dry place, with recommended temperatures between 15-25°C unless otherwise specified by the supplier.[4] Avoid exposure to high temperatures or direct sunlight, which can accelerate decomposition.[4]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[4]

  • Container: Keep the container tightly closed when not in use.[6][10] Ensure the supplier's original container is used and is in good condition.

  • Labeling: Containers must be clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.[4]

3.2 Incompatibilities

Segregation is a key principle for safe chemical storage. Store this compound separately from the following classes of chemicals to prevent dangerous reactions:[4]

  • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[6][9]

  • Strong Reducing Agents[6][9]

  • Strong Acids (e.g., HCl, H₂SO₄)[6][9]

  • Strong Bases (e.g., NaOH, KOH)[6][9]

  • Heat sources and open flames[12]

Section 4: Experimental Protocols

4.1 Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution for use in biological screening or chemical synthesis.

Causality: DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media. The procedure is designed to minimize exposure and ensure accurate concentration.

Methodology:

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place a calibrated analytical balance and all necessary equipment (vials, spatulas, solvent, pipettors) inside the hood.

  • Tare Vial: Place a clean, dry, and appropriately labeled amber glass vial on the balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 3.42 mg of this compound directly into the tared vial. Record the exact weight.

    • Rationale: The target weight is calculated based on the molecular weight (approx. 342.3 g/mol ) to prepare a 10 mM solution in 1 mL.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, if exactly 3.42 mg was weighed, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 40°C) may be used if dissolution is slow, but must be done with caution due to the thermal sensitivity of nitroaromatic compounds.

  • Storage: Once dissolved, seal the vial cap with paraffin film. Store the stock solution at -20°C, protected from light.

    • Rationale: Low temperature and light protection minimize degradation during storage.

Section 5: Emergency Procedures

5.1 Spill Management

  • Minor Spill: Evacuate non-essential personnel.[9] Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[6][9] Collect the material into a suitable, sealed container for hazardous waste disposal.[10] Ventilate the area and decontaminate the spill surface with a suitable solvent, followed by soap and water.

  • Major Spill: Evacuate the laboratory immediately. Alert safety personnel and prevent entry.

Diagram: Spill Response Decision Tree

spill Spill Occurs is_minor Is the spill minor and contained? spill->is_minor evacuate Evacuate Area Alert Safety Officer is_minor->evacuate No don_ppe Don Full PPE is_minor->don_ppe Yes absorb Cover with Inert Absorbent Material don_ppe->absorb collect Collect into Sealed Hazardous Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision tree for responding to a chemical spill.

5.2 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][13]

  • Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Section 6: Disposal

All waste containing this compound (solid, solutions, contaminated materials) must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter the sewer system or waterways.[11]

References

Application Notes & Protocols: Quantitative Analysis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. [Your Name], Senior Application Scientist

Introduction: Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a complex organic molecule with potential applications in pharmaceutical research and development. Its structure, incorporating a nitroaromatic ring, a cyano group, and a benzyl ester, necessitates robust and accurate analytical methods for quantification. This document provides detailed protocols for the quantitative analysis of this compound in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies presented are designed to ensure scientific integrity through validated, reliable, and reproducible results.

The presence of a nitroaromatic chromophore makes UV-based detection highly suitable. The ester linkage and potential for stereoisomerism (due to the chiral center at the alpha-carbon) are critical considerations in method development, particularly for stability and impurity profiling.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is the primary recommended method for the quantification of this compound. This technique separates compounds based on their hydrophobicity. The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The nitroaromatic group in the target molecule allows for sensitive detection using a UV detector, typically at a wavelength where the analyte exhibits maximum absorbance.

Causality of Experimental Choices:

  • Column Selection: A C18 column is a versatile and robust choice for initial method development, providing good retention for moderately non-polar compounds like the target analyte. For potentially challenging separations from structurally similar impurities, a phenyl-based stationary phase can offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte.[1]

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure adequate separation of the main analyte from potential impurities with varying polarities. The addition of a small amount of formic acid helps to improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.[2]

  • Detection Wavelength: The nitroaromatic functional group is a strong chromophore. A detection wavelength of 254 nm is a common starting point for such compounds and is expected to provide good sensitivity.[2][3][4] A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Analyte dissolve Dissolve in Diluent (Acetonitrile/Water) start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.45 µm PTFE) vortex->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (Purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm PTFE syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1 - 100 µg/mL.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 0-10 min, 30-70% B10-12 min, 70-30% B12-15 min, 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

5. System Suitability:

  • Inject the 10 µg/mL standard solution six times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful orthogonal technique for the quantification and identification of volatile and semi-volatile compounds. The analyte is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information. This method is particularly useful for confirming the identity of the analyte and for analyzing it in complex matrices.

Causality of Experimental Choices:

  • Injection Mode: A splitless injection is chosen for trace analysis to ensure that the majority of the sample enters the column, maximizing sensitivity.

  • Oven Temperature Program: A temperature gradient is employed to ensure the efficient elution of the analyte while separating it from other volatile components in the sample.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Ethyl Acetate start->dissolve vortex Vortex dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into GC filter->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify & Confirm Identity calibrate->quantify

Caption: Workflow for GC-MS analysis.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard (Purity ≥95%)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., Dibutyl phthalate)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

2. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library.

3. Preparation of Solutions:

  • Solvent: Ethyl acetate

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard (e.g., Dibutyl phthalate) in ethyl acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards containing the analyte (e.g., 1-100 µg/mL) and a fixed concentration of the internal standard.

4. GC-MS Conditions:

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM). Monitor at least 3 characteristic ions.

5. Data Analysis:

  • Identify the characteristic ions of this compound from the full scan mass spectrum.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² ≥ 0.995).

  • Quantify the analyte in samples using the calibration curve and confirm its identity by comparing the retention time and the ratio of the quantifier and qualifier ions to that of a standard.

Method 3: UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. The nitrophenyl group in the target molecule is a strong chromophore, making this technique suitable for a straightforward concentration determination in simple, clean matrices.

Causality of Experimental Choices:

  • Solvent Selection: A polar solvent like methanol or ethanol is chosen to dissolve the analyte and should be transparent in the UV region of interest.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across the UV-Vis spectrum. Measuring at λmax provides the highest sensitivity and minimizes errors. The presence of the nitro group suggests strong absorbance in the UV region.[7][8][9]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis start Weigh Analyte dissolve Dissolve in Methanol start->dissolve dilute Prepare Dilutions dissolve->dilute measure Measure Absorbance dilute->measure scan Determine λmax scan->measure calibrate Generate Calibration Curve measure->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Workflow for UV-Vis Spectrophotometry.

Detailed Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard (Purity ≥95%)

  • Methanol (Spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

3. Preparation of Solutions:

  • Solvent: Methanol

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.

4. Determination of λmax:

  • Scan a 10 µg/mL solution of the standard from 200 to 400 nm against a methanol blank.

  • Identify the wavelength of maximum absorbance (λmax).

5. Measurement and Data Analysis:

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the methanol blank.

  • Measure the absorbance of each calibration standard.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² ≥ 0.998).

  • Measure the absorbance of the unknown sample (diluted to be within the calibration range) and calculate its concentration using the calibration curve.

Method Validation and Stability Indicating Studies

For use in regulated environments, such as in the pharmaceutical industry, the chosen analytical method must be validated according to ICH guidelines (Q2(R1)).[10] This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Furthermore, for drug development, a stability-indicating method is crucial. This involves subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[11][12][13][14] The analytical method must be able to separate the intact analyte from any degradation products, thus providing a true measure of the analyte's stability. The HPLC-UV method is most amenable to this and should be the primary choice for stability studies.

References

Application Note: A Robust Protocol for the Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable protocol for the synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a high-yield Nucleophilic Aromatic Substitution (SNAr) reaction. We present a comprehensive, step-by-step methodology, including reagent handling, reaction monitoring, product purification, and full characterization data. This guide is designed for researchers in organic synthesis, drug discovery, and related fields, offering field-proven insights to ensure reproducibility and safety.

Introduction and Synthetic Strategy

This compound[1][2][3] is a substituted nitrophenylacetate derivative. Compounds of this class are versatile intermediates, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules. The presence of multiple functional groups—nitrile, ester, nitro, and fluoro—offers numerous handles for subsequent chemical transformations.

A Note on the Synthetic Route: The user-specified transformation from 2-fluoro-4-nitroaniline to the target product is chemically unfeasible due to the incongruity of substituent positions. Therefore, this guide presents a scientifically validated and more plausible synthetic route starting from a commercially available or readily synthesized precursor, 1,4-difluoro-2-methyl-5-nitrobenzene .[4]

The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction.[5] This reaction is a cornerstone of modern organic synthesis for functionalizing electron-poor aromatic rings.[6] The presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), ortho or para to a good leaving group (like fluorine) dramatically activates the aromatic ring toward nucleophilic attack.[7][8]

In this protocol, the carbanion generated from benzyl cyanoacetate acts as the nucleophile, displacing one of the fluorine atoms on the activated aromatic ring. The reaction is highly regioselective, with the fluorine at the C1 position (ortho to the nitro group) being preferentially displaced due to maximal resonance stabilization of the intermediate Meisenheimer complex.[9][10]

Reaction Mechanism and Workflow

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10]

  • Nucleophilic Addition: The base deprotonates benzyl cyanoacetate, forming a resonance-stabilized carbanion. This potent nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom (C1), breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group.[6][9]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast.[10]

Below is a diagram illustrating the overall experimental workflow.

G reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup Dry glassware, anhydrous solvents base_addition Slow Addition of Base (NaH) reaction_setup->base_addition Benzyl cyanoacetate, precursor in DMF reaction_run Reaction at 0°C to RT (Monitor by TLC) base_addition->reaction_run Form carbanion workup Aqueous Workup & Quenching reaction_run->workup When complete extraction Product Extraction (Ethyl Acetate) workup->extraction Separate layers purification Purification by Column Chromatography extraction->purification Isolate crude product characterization Characterization (NMR, MS, IR) purification->characterization Obtain pure product

Caption: Experimental workflow for the SNAr synthesis.

Detailed Experimental Protocol

Materials and Instrumentation
Reagent / MaterialGradeSupplierNotes
1,4-Difluoro-2-methyl-5-nitrobenzene≥98%Major Chemical SupplierStarting material.
Benzyl cyanoacetate≥99%Major Chemical SupplierNucleophile precursor.
Sodium Hydride (NaH)60% dispersion in mineral oilMajor Chemical SupplierStrong base. Handle with extreme care.[11]
Anhydrous Dimethylformamide (DMF)≥99.8% (Sure/Seal™ or equivalent)Major Chemical SupplierReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR, Fisher, etc.For extraction and chromatography.
HexanesACS GradeVWR, Fisher, etc.For chromatography.
Saturated NH₄Cl (aq.)N/ALab PreparedFor quenching.
Brine (Saturated NaCl aq.)N/ALab PreparedFor washing.
Anhydrous MgSO₄ or Na₂SO₄N/AMajor Chemical SupplierDrying agent.
Silica Gel230-400 mesh, 60 ÅSiliCycle, etc.For column chromatography.[12]

Instrumentation: Magnetic stirrer hotplate, round-bottom flasks, reflux condenser with nitrogen/argon inlet, addition funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel with F₂₅₄ indicator), UV lamp, glass column for chromatography.

Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[13][14] It is also corrosive and can cause severe burns.[15][16] ALWAYS handle NaH in an inert atmosphere (glovebox or under nitrogen/argon).[13] Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[15] Have a Class D fire extinguisher or dry sand readily available for quenching.[14]

  • Anhydrous DMF: DMF is a skin and respiratory irritant. Handle in a chemical fume hood.

  • General: Perform the entire reaction in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure
  • Preparation: Under an inert atmosphere of nitrogen or argon, add anhydrous DMF (50 mL) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Nucleophile Addition: Add benzyl cyanoacetate (1.93 g, 11.0 mmol, 1.1 equivalents) to the flask via syringe.

  • Base Addition & Carbanion Formation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 0.44 g, 11.0 mmol, 1.1 equivalents) portion-wise over 15 minutes. Causality: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the carbanion.

  • Substrate Addition: Dissolve 1,4-difluoro-2-methyl-5-nitrobenzene (1.73 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Self-Validation: Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes). The starting material spot should disappear and a new, lower Rf product spot should appear.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Causality: This step safely neutralizes any unreacted sodium hydride and protonates the anionic species.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water (100 mL) and ethyl acetate (100 mL). Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2x 50 mL) to remove residual DMF and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification Protocol

The crude product should be purified by flash column chromatography on silica gel.[17][18]

  • Column Packing: Prepare a column with silica gel using a slurry of 5% ethyl acetate in hexanes.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc up to 30% EtOAc). The exact gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid or viscous oil.

Product Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.[19]

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.1-8.3 (s, 1H, Ar-H), 7.2-7.5 (m, 6H, Ar-H + Ar-H), 5.3-5.4 (s, 2H, -OCH₂Ph), 5.1-5.2 (s, 1H, -CH(CN)-), 2.4-2.5 (s, 3H, -CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~165 (C=O), ~160 (C-F, d, J ≈ 250 Hz), ~148 (C-NO₂), ~135-128 (Ar-C), ~115 (CN), ~70 (-OCH₂), ~60 (-CH(CN)-), ~15 (-CH₃).
Mass Spec. (ESI+)m/z: [M+Na]⁺ calculated for C₁₇H₁₃FN₂O₄Na⁺, found.
FT-IR (ATR)ν (cm⁻¹): ~2240 (C≡N), ~1750 (C=O, ester), ~1530 & 1350 (NO₂, asym & sym stretch).

Note: NMR chemical shifts are predictive and may vary slightly. Two-bond C-F coupling (d) is expected for the carbon attached to fluorine.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive NaH (due to moisture exposure). Insufficiently dry solvent/glassware.Use fresh, unopened NaH. Ensure all glassware is oven-dried and solvents are anhydrous.
Multiple Product Spots on TLC Incomplete reaction or side reactions (e.g., hydrolysis of ester/nitrile).Allow the reaction to run longer. Ensure the workup is not overly basic or acidic.
Difficulty in Purification Co-elution of impurities.Optimize the solvent system for column chromatography using TLC. A shallower gradient may be required.

Conclusion

This application note details a validated and robust protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution reaction. By following the detailed steps for reaction setup, safety, purification, and characterization, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

Topic: Cell-based Assay Development with Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of cell-based assays to characterize the biological activity of the novel compound, Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate. Given the absence of specific biological data for this molecule, we present a logical, tiered screening strategy. This guide begins by postulating the compound's potential activities based on its structural motifs—the nitro-aromatic ring and the benzyl cyanoacetate core—which are common in molecules with cytotoxic and anti-proliferative properties. We provide detailed, field-proven protocols for primary screening using a cell viability assay (MTT) and for secondary, mechanistic investigation using an apoptosis detection assay (Annexin V/PI). The causality behind experimental choices, data analysis, interpretation, and assay validation are thoroughly discussed to ensure scientific integrity and reproducibility.

Compound Profile and Scientific Rationale

This compound is a small molecule whose biological profile is not yet characterized in published literature. However, an analysis of its chemical structure allows for the formulation of a strong hypothesis regarding its potential mechanism of action.

  • Nitro-aromatic Moiety : The presence of a nitrophenyl group is a significant feature. Nitro-aromatic compounds are a well-established class of molecules with diverse and potent biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2] The nitro group is a strong electron-withdrawing group that can participate in bioreductive activation within cells, leading to the generation of reactive nitrogen species that can induce cellular stress, damage DNA, and trigger programmed cell death.[1] For instance, related nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3]

  • Cyanoacetate Core : The benzyl cyanoacetate scaffold serves as a versatile building block in medicinal chemistry for synthesizing bioactive compounds.[4][5] Derivatives of this core have been explored for a range of applications. Notably, a structurally related compound, 2-cyano-2-p-nitrophenyl-N-benzylthioamide, has been shown to modulate doxorubicin-induced toxicity in vitro by affecting apoptosis and autophagy pathways.[6][7]

Based on this structural analysis, it is hypothesized that this compound is a strong candidate for possessing cytotoxic and/or anti-proliferative activity. Therefore, a logical first step is to screen for its effect on cell viability, followed by investigations into the mechanism of cell death, such as apoptosis.

A Tiered Strategy for Assay Development

A successful screening campaign for a novel compound requires a logical progression from broad, phenotypic assays to more specific, mechanism-of-action studies.[8][9] This approach ensures that resources are spent efficiently on compounds that demonstrate promising initial activity.

Our proposed workflow is as follows:

G cluster_prep Phase 0: Preparation cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Mechanistic Insight cluster_tertiary Phase 3: Further Studies Compound Compound Solubilization (DMSO Stock) PrimaryAssay Cell Viability Assay (MTT) Dose-Response Curve Compound->PrimaryAssay CellCulture Cell Line Selection & Culture CellCulture->PrimaryAssay IC50 IC50 Determination PrimaryAssay->IC50 SecondaryAssay Apoptosis Assay (Annexin V / PI) IC50->SecondaryAssay If IC50 is potent Mechanism Quantify Apoptotic vs. Necrotic Populations SecondaryAssay->Mechanism FurtherStudies Caspase Activity Assays Cell Cycle Analysis Target Deconvolution Mechanism->FurtherStudies

Caption: Tiered assay development workflow.

This strategy begins with determining the compound's general effect on cell health (viability) to establish a potency value (IC50). If the compound demonstrates significant activity, the investigation proceeds to elucidate the underlying mechanism, starting with the mode of cell death.

Experimental Protocols

The following protocols are designed to be robust and adaptable. It is critical to include proper controls, such as a vehicle control (e.g., DMSO) and a positive control (a compound known to induce the expected effect), in every experiment.[10]

Protocol 3.1: Primary Screening: Cell Viability using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a reliable measure of cell viability.[12][13]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "medium only" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Return the plate to the incubator for 2-4 hours. Visually confirm the formation of purple formazan crystals in the control wells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[15]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[13]

Protocol 3.2: Mechanistic Insight: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[17][18]

Materials:

  • Cell line of interest

  • 6-well plates

  • Test compound and DMSO

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach ~70-80% confluency after 24 hours (e.g., 2.5 x 10^5 cells/well).

    • After 24 hours, treat the cells with the test compound at its IC50 and 2x IC50 concentrations, as determined from the MTT assay. Include a vehicle control (DMSO).

    • Incubate for the determined treatment duration (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium from each well, which contains floating (potentially apoptotic or necrotic) cells.

    • Wash the adherent cells with PBS, then trypsinize them.

    • Combine the trypsinized cells with their corresponding culture medium collected in the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[18] Discard the supernatant.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[19] (Note: volumes may vary by manufacturer; follow kit instructions).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[19]

    • Analyze the samples on a flow cytometer within one hour. Be sure to set up compensation controls using unstained, Annexin V-only, and PI-only stained cells.[16]

Data Analysis and Interpretation

MTT Assay: Calculating IC50

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.

  • Calculate Percent Viability :

    • First, subtract the average absorbance of the "medium only" blanks from all other readings.

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot Dose-Response Curve :

    • Use graphing software (e.g., GraphPad Prism, R) to plot Percent Viability against the log of the compound concentration.

    • Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) equation to fit the curve and calculate the IC50 value.

Sample Data Presentation:

Concentration (µM)Mean Absorbance (570nm)% Viability
0 (Vehicle)1.250100%
0.11.21096.8%
11.15092.0%
100.75060.0%
250.45036.0%
500.20016.0%
1000.1008.0%
Annexin V/PI Assay: Interpreting Cell Populations

The flow cytometry data is typically displayed as a dot plot with four quadrants.

Caption: Interpretation of Annexin V/PI flow cytometry quadrants.

  • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Primary necrotic cells (rarely populated).

A significant increase in the percentage of cells in the lower-right and upper-right quadrants after treatment indicates that the compound induces apoptosis.

Sample Data Presentation:

Treatment% Viable% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.2%2.1%2.7%
Compound (IC50)45.8%35.5%18.7%
Compound (2x IC50)15.3%40.1%44.6%

Assay Validation for Trustworthiness

For high-throughput screening (HTS), assay quality is paramount.[20][21] The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[22]

Z'-factor = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where:

  • σ_p and μ_p are the standard deviation and mean of the positive control.

  • σ_n and μ_n are the standard deviation and mean of the negative (vehicle) control.

An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.[22] This calculation provides a self-validating system for the protocol's performance.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
MTT Assay: High variability between replicate wells.Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Ensure thorough mixing of reagents.
MTT Assay: High background in blank wells.Contamination of medium or reagents; MTT solution exposed to light.Use fresh, sterile reagents; Protect MTT solution from light at all times.[12]
Annexin V Assay: High percentage of necrotic cells in control.Harsh trypsinization; Excessive centrifugation speed; Cells were unhealthy before treatment.Reduce trypsin incubation time; Centrifuge at a lower speed (e.g., 250-300 x g); Ensure cells are in the logarithmic growth phase before seeding.
Annexin V Assay: Weak or no Annexin V signal.Insufficient calcium in binding buffer (Annexin V binding is Ca2+-dependent); Reagents expired.Use the provided binding buffer without dilution; Check the expiration date of the kit.

References

Application Notes and Protocols for the Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate, a potentially valuable building block in medicinal chemistry and drug development. The core of this synthesis is the Vicarious Nucleophilic Substitution (VNS) of hydrogen on an activated nitroaromatic ring. This guide delves into the mechanistic underpinnings of the VNS reaction, offers a detailed, step-by-step protocol for the synthesis, and provides essential information on purification, characterization, and safety considerations. The protocols and insights presented herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted Arylacetates

Substituted α-aryl-α-cyanoacetates are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules. The presence of the cyano and ester functionalities provides multiple avenues for further chemical transformations, making them valuable precursors for the development of novel pharmaceuticals and agrochemicals. The specific target of this guide, this compound, incorporates several key structural features: a nitro-activated aromatic ring, a fluorine atom, and a methyl group, which can significantly influence the molecule's steric and electronic properties and its interactions with biological targets.

The synthesis of this molecule is achieved through a powerful C-C bond-forming reaction known as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct functionalization of electron-deficient aromatic rings, such as nitroarenes, by replacing a hydrogen atom with a carbanionic nucleophile.[1][2]

The Heart of the Synthesis: The Vicarious Nucleophilic Substitution (VNS) Mechanism

The VNS reaction is a cornerstone of modern organic synthesis for the alkylation of nitroaromatic compounds.[1][2] Unlike classical nucleophilic aromatic substitution (SNAr) reactions that require a leaving group (e.g., a halogen) on the aromatic ring, VNS enables the substitution of a hydrogen atom, which is ubiquitous in organic molecules.

The mechanism proceeds through the following key steps:

  • Carbanion Formation: A strong, non-nucleophilic base, such as potassium tert-butoxide (KOt-Bu), is used to deprotonate the α-carbon of Benzyl 2-cyanoacetate. The resulting carbanion is stabilized by the electron-withdrawing cyano and ester groups.

  • Nucleophilic Attack and σ-Adduct Formation: The generated carbanion attacks the electron-deficient aromatic ring of 4-fluoro-5-methyl-2-nitrotoluene. The nitro group strongly activates the ring towards nucleophilic attack and directs the incoming nucleophile to the ortho and para positions. In this case, the substitution occurs at the position ortho to the nitro group. This addition forms a transient, negatively charged intermediate known as a σ-adduct or Meisenheimer complex.[1]

  • β-Elimination and Rearomatization: The crucial step in VNS is the subsequent β-elimination. The σ-adduct rearomatizes by eliminating a proton from the newly attached substituent and a leaving group from the carbanionic carbon. In the case of Benzyl 2-cyanoacetate, the hydrogen atom on the α-carbon acts as the leaving group in the presence of the base. This step is what makes the substitution "vicarious."

  • Protonation: The final step involves the protonation of the resulting nitronate anion during the acidic work-up to yield the desired product.

VNS_Mechanism cluster_reaction Reaction Pathway cluster_product Product Nitroarene 4-Fluoro-5-methyl- 2-nitrotoluene Nucleophilic_Attack Nucleophilic Attack Nitroarene->Nucleophilic_Attack Carbanion_Source Benzyl 2-cyanoacetate Carbanion_Formation Carbanion Formation Carbanion_Source->Carbanion_Formation + KOtBu Base Potassium tert-butoxide (KOtBu) Carbanion_Formation->Nucleophilic_Attack Sigma_Adduct σ-Adduct (Meisenheimer Complex) Nucleophilic_Attack->Sigma_Adduct Beta_Elimination β-Elimination Sigma_Adduct->Beta_Elimination + KOtBu Product_Anion Product Anion Beta_Elimination->Product_Anion Protonation Acidic Work-up Product_Anion->Protonation Final_Product Benzyl 2-cyano-2-(4-fluoro-5-methyl- 2-nitrophenyl)acetate Protonation->Final_Product

Caption: Vicarious Nucleophilic Substitution (VNS) Workflow.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurityNotes
4-Fluoro-5-methyl-2-nitrotoluene169.14455-88-9≥98%Starting nitroaromatic compound.
Benzyl 2-cyanoacetate175.185459-58-5≥98%Carbanion precursor.
Potassium tert-butoxide (KOt-Bu)112.21865-47-4≥98%Strong, non-nucleophilic base.
Anhydrous Tetrahydrofuran (THF)72.11109-99-9≥99.9%Anhydrous reaction solvent.
Hydrochloric Acid (HCl), concentrated36.467647-01-0~37%For acidic work-up.
Ethyl acetate (EtOAc)88.11141-78-6HPLC gradeFor extraction and chromatography.
Hexane86.18110-54-3HPLC gradeFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6AnhydrousDrying agent.
Silica Gel-7631-86-960-120 meshFor column chromatography.

Step-by-Step Synthesis Procedure

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - Add 4-fluoro-5-methyl-2-nitrotoluene and Benzyl 2-cyanoacetate to anhydrous THF. - Cool to -78 °C under an inert atmosphere. Start->Reaction_Setup Base_Addition Base Addition: - Slowly add a solution of KOtBu in THF. - Maintain temperature at -78 °C. Reaction_Setup->Base_Addition Reaction Reaction: - Stir at -78 °C for 2 hours. - Allow to warm to room temperature and stir for 12 hours. Base_Addition->Reaction Workup Aqueous Work-up: - Quench with saturated NH₄Cl solution. - Extract with ethyl acetate. Reaction->Workup Purification Purification: - Wash organic layer with brine. - Dry over Na₂SO₄. - Concentrate under reduced pressure. Workup->Purification Chromatography Column Chromatography: - Purify the crude product using a hexane:ethyl acetate gradient. Purification->Chromatography Characterization Characterization: - Obtain ¹H NMR, ¹³C NMR, and MS data. Chromatography->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-fluoro-5-methyl-2-nitrotoluene (1.0 eq) and Benzyl 2-cyanoacetate (1.1 eq). Dissolve the reactants in anhydrous tetrahydrofuran (THF) (approximately 10 mL per 1 g of the nitroaromatic compound).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain a low temperature during the initial stages of the reaction to control the exothermicity and minimize side reactions.

  • Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (2.5 eq) in anhydrous THF. Slowly add the KOt-Bu solution to the reaction mixture dropwise via a syringe or dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The addition of the strong base will generate the carbanion and initiate the reaction, often resulting in a color change of the reaction mixture.[1]

  • Reaction Progression: After the addition of the base is complete, stir the reaction mixture at -78 °C for 2 hours. Then, allow the mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Aqueous Work-up: Upon completion of the reaction, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate and gradually increasing the polarity) is recommended to isolate the pure product.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of both the nitrophenyl and benzyl groups, a singlet for the benzylic CH₂, a singlet for the methyl group on the nitrophenyl ring, and a singlet for the methine proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the cyano carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Safety Precautions

  • Potassium tert-butoxide (KOt-Bu): This is a highly reactive, corrosive, and flammable solid. It reacts violently with water. Handle it in a glove box or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitroaromatic Compounds: These compounds are often toxic and can be absorbed through the skin. Handle them with care in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran (THF), ethyl acetate, and hexane are flammable. Work in a well-ventilated area and away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction or decomposition of reactants.Ensure all reagents and solvents are anhydrous. Check the quality of the KOt-Bu. Optimize reaction time and temperature.
Multiple spots on TLC Presence of side products or unreacted starting materials.Adjust the stoichiometry of the reagents. Ensure slow and controlled addition of the base at low temperature. Optimize the column chromatography conditions for better separation.
Difficulty in purification Product co-elutes with impurities.Try different solvent systems for column chromatography. Recrystallization from a suitable solvent system could be an alternative purification method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies.

Overview of the Synthesis

The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the carbanion generated from Benzyl cyanoacetate acts as the nucleophile, displacing the fluoride on the 1-fluoro-4-methyl-5-nitrobenzene ring. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group positioned ortho to the fluorine leaving group, which activates the aromatic ring for nucleophilic attack.

The general reaction scheme is as follows:

This guide will address common issues encountered during this synthesis in a question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: I am observing very low or no product yield. What are the likely causes and how can I improve it?

Answer:

Low or no yield is a common issue in SNAr reactions and can often be traced back to inefficient generation of the nucleophile or suboptimal reaction conditions.

Causality: The reaction hinges on the deprotonation of the α-carbon of benzyl cyanoacetate to form a resonance-stabilized carbanion. If the base is not strong enough or if it is sterically hindered, this deprotonation will be incomplete, leading to low concentrations of the active nucleophile. Furthermore, the stability of the intermediate Meisenheimer complex and the overall reaction rate are highly dependent on the solvent and temperature.[1][2]

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. Weak bases are often insufficient to deprotonate the α-carbon of the benzyl cyanoacetate. Consider the following options, starting with the mildest:

    • Inorganic Bases: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can be effective, especially in polar aprotic solvents like DMF or DMSO.

    • Alkoxides: Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are stronger bases that can significantly increase the rate of deprotonation.[3]

    • Hydrides: Sodium hydride (NaH) is a very strong, non-nucleophilic base that irreversibly deprotonates the benzyl cyanoacetate.[4][5] It is often a reliable choice for difficult reactions. Safety Note: NaH is highly reactive and should be handled with care under an inert atmosphere.

  • Solvent Optimization: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Polar Aprotic Solvents: DMF, DMSO, and THF are excellent choices as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[3]

    • Moisture Content: Ensure your solvent is anhydrous. Water can quench the carbanion and hydrolyze the starting materials or product.

  • Temperature Control: SNAr reactions are often temperature-sensitive.

    • If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 50-80 °C). Monitor the reaction by TLC to avoid decomposition.

    • Conversely, if you observe multiple side products, cooling the reaction (e.g., to 0 °C) during the addition of the base and starting materials may improve selectivity.[5]

Optimized Reaction Parameters (Starting Point)

ParameterCondition 1 (Mild)Condition 2 (Moderate)Condition 3 (Strong)
Base K₂CO₃ (2.0 eq)KOtBu (1.5 eq)NaH (60% in mineral oil, 1.2 eq)
Solvent Anhydrous DMFAnhydrous THFAnhydrous THF or DMF
Temperature 60 °CRoom Temperature0 °C to Room Temperature
Atmosphere Nitrogen or ArgonNitrogen or ArgonNitrogen or Argon

Experimental Protocol (Using NaH):

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add Benzyl cyanoacetate (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (evolution of H₂ gas should cease).

  • Slowly add a solution of 1-fluoro-4-methyl-5-nitrobenzene (1.1 eq) in anhydrous THF via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and extraction.

Question 2: My TLC plate shows multiple spots, and the reaction mixture is a dark, intense color. What is happening?

Answer:

The formation of multiple products and an intense color are characteristic of SNAr reactions involving nitroarenes.

Causality: The intense color (often deep red or purple) is due to the formation of the resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][5] This is a normal observation. However, the presence of multiple spots on the TLC indicates potential side reactions or decomposition.

  • Side Reactions: Besides the desired product, side reactions such as hydrolysis of the ester or cyano group, or even reactions at other positions on the aromatic ring, can occur, especially under harsh conditions (strong base, high temperature).

  • Decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition products.

Troubleshooting Workflow:

G cluster_conditions Reaction Conditions start Multiple Spots on TLC & Intense Color check_sm Check Purity of Starting Materials start->check_sm meisenheimer Intense color is likely the Meisenheimer Complex (Normal) start->meisenheimer side_reactions Multiple spots indicate side reactions or decomposition start->side_reactions lower_temp Lower Reaction Temperature (e.g., 0°C to RT) side_reactions->lower_temp If decomposition is suspected weaker_base Use a Weaker Base (e.g., K₂CO₃) side_reactions->weaker_base If base-catalyzed side reactions are likely shorter_time Reduce Reaction Time side_reactions->shorter_time purification Optimize Purification (e.g., Column Chromatography with gradient elution) lower_temp->purification weaker_base->purification shorter_time->purification

Caption: Troubleshooting workflow for side product formation.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the 1-fluoro-4-methyl-5-nitrobenzene to ensure the more valuable benzyl cyanoacetate is fully consumed.

  • Order of Addition: Add the electrophile (fluoro-nitroarene) solution slowly to the pre-formed nucleophile solution. This maintains a low concentration of the electrophile and can minimize side reactions.

  • Purification: Efficient purification is key. Column chromatography on silica gel is typically effective. Use a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity to separate the product from unreacted starting materials and byproducts.

Question 3: I'm having difficulty with the purification. The product seems to be co-eluting with impurities.

Answer:

Purification challenges can arise from the similar polarities of the product and certain byproducts or starting materials.

Causality: The product, this compound, is a relatively large molecule with multiple functional groups, giving it a moderate polarity. Impurities such as unreacted benzyl cyanoacetate or byproducts from its decomposition can have similar polarities, making chromatographic separation difficult.

Purification Optimization:

  • Aqueous Wash: Before chromatography, perform a thorough aqueous workup. Washing the organic layer with a mild brine solution can help remove some polar impurities.

  • Chromatography System:

    • Solvent System: Experiment with different solvent systems for your column chromatography. If Hexane/Ethyl Acetate is not providing good separation, consider trying Dichloromethane/Methanol or Toluene/Acetone systems.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (a rule of thumb is a 40:1 to 100:1 weight ratio of silica to crude product).

  • Recrystallization: If the product is a solid and you can achieve a reasonable level of purity after chromatography (>90%), recrystallization can be an excellent final purification step. Test small amounts in various solvent systems (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane) to find suitable conditions.

Reaction Mechanism Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

This mechanism highlights why electron-withdrawing groups are essential. The nitro group helps to stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining addition step.[2][6]

References

Technical Support Center: Purification of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar pharmaceutical intermediates. The unique combination of functional groups in this molecule—a bulky aromatic system, a polar nitro group, a cyano moiety, and a labile benzyl ester—presents a specific set of purification hurdles. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial handling and purification of the crude product.

Q1: My crude product is a dark, viscous oil or a sticky gum, not the expected solid. What is the likely cause?

A: This is a very common issue with complex nitroaromatic compounds.[1] The oily nature typically stems from a combination of factors:

  • Presence of Solvents: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO, NMP) can trap your product in an oil phase.

  • Process-Related Impurities: Unreacted starting materials or low-molecular-weight side products can act as a eutectic mixture, depressing the melting point of your target compound.

  • Highly Colored Byproducts: Nitro group chemistry can generate intensely colored, often polymeric, impurities that are difficult to crystallize and contribute to the gummy consistency.[1]

Q2: What are the most probable impurities I should be looking for during analysis?

A: Based on a typical synthesis involving nucleophilic substitution, you should anticipate several key impurities:

  • Unreacted Starting Materials: Such as 4-fluoro-5-methyl-2-nitrophenylacetonitrile and the benzylating agent (e.g., benzyl bromide or benzyl alcohol).[2][3]

  • Hydrolysis Products: The benzyl ester is susceptible to hydrolysis, which would form 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid. Under harsher conditions, the nitrile group could hydrolyze to an amide.[4]

  • Thermally Induced Side Products: The presence of a nitro group can make the molecule sensitive to heat, potentially leading to decomposition or the formation of complex colored impurities.

Q3: Which analytical techniques are most effective for assessing the purity of this compound?

A: A multi-technique approach is recommended for a comprehensive purity profile.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA is an excellent starting point for resolving the main compound from its polar and non-polar impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram, which helps in diagnosing the source of the impurity.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any major structural isomers or impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment without needing a reference standard of the compound itself.[8]

Q4: I'm concerned about product stability on silica gel during column chromatography. Is this a valid concern?

A: Yes, it is a valid and important concern. Standard silica gel is acidic (pH ~4-5), which can potentially cause hydrolysis of the benzyl ester over the extended contact time of column chromatography. Furthermore, some nitroaromatic compounds can show instability on silica. It is crucial to perform a preliminary TLC analysis. If you observe streaking or the appearance of a new spot at the baseline after letting the spotted TLC plate sit for 15-20 minutes before development, it's a strong indicator of instability.

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides to overcome specific experimental challenges.

Challenge 1: Recrystallization Fails, Yields an Oil, or Gives Poor Recovery
  • Problem: Attempts to recrystallize the crude product from common solvents result in "oiling out," where the compound separates as a liquid phase instead of forming crystals, or the product simply will not precipitate.

  • Causality: "Oiling out" occurs when a compound's solubility in a hot solvent is so high that upon cooling, the solution becomes supersaturated below the compound's melting point. Impurities exacerbate this by interfering with crystal lattice formation. The high polarity from the nitro and cyano groups combined with the bulky, somewhat greasy benzyl and aryl groups gives the molecule complex solubility characteristics.

  • Troubleshooting Protocol:

    • Trituration First: Before attempting recrystallization, try to solidify the crude oil by trituration. This involves vigorously stirring the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). This can often wash away impurities and induce crystallization.

    • Systematic Solvent Screening: Use a systematic approach to find a suitable recrystallization solvent.

      • Single-Solvent Method: Test solubility in small vials. Good single solvents will dissolve the compound when hot but not when cold. Test solvents across a polarity range: isopropanol, ethyl acetate, toluene, dichloromethane.

      • Dual-Solvent Method: This is often the most effective. Find a "soluble" solvent (e.g., ethyl acetate, dichloromethane) and an "anti-solvent" (e.g., hexanes, heptane).

    • Execute the Dual-Solvent Recrystallization:

      • Dissolve the crude product in a minimal amount of the hot "soluble" solvent.

      • While the solution is still hot, add the "anti-solvent" dropwise until the solution just begins to turn cloudy (the cloud point).

      • Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly and undisturbed. Slow cooling is critical for forming high-quality crystals. If no crystals form, gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Consider Seeding: If you have a small amount of pure, solid material from a previous batch, adding a tiny "seed" crystal to the cooled, supersaturated solution can initiate crystallization.

Challenge 2: Poor Separation or Tailing during Column Chromatography
  • Problem: During flash column chromatography, the desired compound co-elutes with impurities, or the peaks appear as long "tails" rather than sharp bands, leading to mixed fractions and low purity.

  • Causality: Poor separation is typically due to an improperly chosen mobile phase (eluent) that either moves all components too quickly or too slowly. Tailing is often caused by strong, non-ideal interactions between the polar nitro/cyano groups and the acidic silanol groups on the silica surface.[9] Overloading the column with too much crude material is another common cause.

  • Troubleshooting Workflow:

    • Optimize the Mobile Phase with TLC: The key to good column chromatography is good TLC.[10]

      • Aim for a target Retention Factor (Rf) of 0.25 - 0.35 for your desired compound on the TLC plate. This Rf value generally translates well to good separation on a column.

      • Use a solvent system like Hexane/Ethyl Acetate or Toluene/Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the polar component (EtOAc) until you achieve the target Rf.

      • Ensure that the Rf values of your product and the major impurities are well-separated.

    • Address Tailing:

      • If tailing is observed on the TLC plate, add a small amount (0.5-1%) of a polar modifier like acetic acid to the eluent. This can help by protonating basic impurities, but be cautious as it can also promote hydrolysis of your ester.

      • A better alternative for this molecule is often to use neutralized silica gel . This can be prepared by flushing the packed column with your chosen eluent containing 1% triethylamine (NEt₃), followed by re-equilibrating with the standard eluent. The triethylamine deactivates the acidic silica sites.

    • Proper Column Packing and Sample Loading:

      • Pack the column as a slurry of silica gel in the initial, low-polarity eluent to ensure a homogenous stationary phase.[11]

      • For best results, use dry loading . Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the sample from dissolving in the eluent at the top of the column and results in much sharper separation bands.

Challenge 3: Persistent Yellow/Brown Color in the Final Product
  • Problem: Even after chromatography or recrystallization, the isolated product retains a significant yellow or brownish tint.

  • Causality: The 2-nitrophenyl group itself is a chromophore, meaning the pure compound is expected to be a pale yellow solid. However, darker colors indicate the presence of persistent, highly conjugated impurities, which are common in nitroaromatic chemistry.[12] These impurities often have similar polarity to the product, making them difficult to separate.

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment (Decolorization):

      • Dissolve the colored product in a suitable solvent (e.g., ethyl acetate) at room temperature or slightly warmed.

      • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Charcoal can adsorb your product, so use the minimum amount necessary.

      • Stir the mixture for 10-15 minutes.

      • Filter the mixture through a pad of Celite® to remove the fine charcoal particles. Do not use regular filter paper, as the charcoal will pass through.

      • Evaporate the solvent and assess the color. This step can be performed just before a final recrystallization.

    • Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second or even third recrystallization from a different solvent system can effectively remove stubborn impurities.

    • Acceptance Criteria: It is crucial to correlate color with purity. Use HPLC analysis to determine if the colored material is pure.[5] If the product is >99% pure by HPLC but still has a pale yellow color, this is likely the inherent color of the molecule and should be considered acceptable.

Part 3: Visualization & Workflows
Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of the crude product.

PurificationStrategy crude Crude Product (Post-Workup) is_solid Is it a solid? crude->is_solid is_oily Is it an oil/gum? is_solid->is_oily No purity_check Assess Purity (TLC/HPLC) is_solid->purity_check Yes triturate Trituration (e.g., with Hexanes/Ether) is_oily->triturate Yes high_purity Purity >90%? purity_check->high_purity recrystallize Direct Recrystallization high_purity->recrystallize Yes chromatography Column Chromatography high_purity->chromatography No final_product Pure Product recrystallize->final_product triturate->is_solid Solidifies triturate->chromatography Remains Oily chromatography->recrystallize Purified Fractions

Caption: Decision tree for purification strategy selection.

Flash Column Chromatography Workflow

This diagram illustrates the key steps and decision points for a successful column chromatography purification.

ColumnWorkflow start Start: Impure Compound tlc 1. Develop TLC Method (Target Rf = 0.25-0.35) start->tlc tailing Tailing on TLC? tlc->tailing neutralize Use Neutralized Silica or add 1% NEt3 to eluent tailing->neutralize Yes pack_column 2. Pack Column (Slurry Method) tailing->pack_column No neutralize->pack_column load_sample 3. Load Sample (Dry Loading Recommended) pack_column->load_sample run_column 4. Elute with Solvent Gradient load_sample->run_column collect_fractions 5. Collect Fractions run_column->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine 7. Combine Pure Fractions analyze_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Step-by-step workflow for flash column chromatography.

References

Technical Support Center: Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate. This molecule is typically synthesized via a Vicarious Nucleophilic Substitution (VNS) of hydrogen, a powerful method for C-H functionalization of electron-deficient aromatic rings like nitroarenes.[1][2] The reaction involves the deprotonation of Benzyl 2-cyanoacetate to form a carbanion, which then attacks the aromatic ring ortho to the activating nitro group, ultimately displacing a hydrogen atom.[3][4]

While elegant, this synthesis is not without its challenges. Researchers frequently encounter side reactions that can complicate purification, reduce yields, and lead to inconsistent results. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the laboratory. We will explore the mechanistic origins of these side reactions and provide validated protocols and troubleshooting advice to mitigate them, ensuring a more efficient and reproducible synthesis.

Primary Synthesis Pathway

The intended reaction proceeds as shown below, where a strong base is used to generate the nucleophilic carbanion from benzyl 2-cyanoacetate.

G Diagram 1. Desired Vicarious Nucleophilic Substitution (VNS) Pathway. cluster_reactants Starting Materials SM1 1-Fluoro-2-methyl-4-nitrobenzene Adduct σ-Adduct (Meisenheimer Complex) SM1->Adduct SM2 Benzyl 2-cyanoacetate Carbanion Benzyl cyanoacetate Carbanion SM2->Carbanion + Base Base Strong Base (e.g., t-BuOK, NaH) Carbanion->Adduct + 1-Fluoro-2-methyl-4-nitrobenzene Product Benzyl 2-cyano-2-(4-fluoro-5-methyl- 2-nitrophenyl)acetate Adduct->Product β-elimination & Acidic Workup

Caption: Diagram 1. Desired Vicarious Nucleophilic Substitution (VNS) Pathway.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues. Each entry details the probable cause, the underlying chemistry, and actionable mitigation strategies.

FAQ 1: Why is my yield low and my product contaminated with a polar, acidic impurity?

Question: My reaction yield is significantly lower than expected. During workup and purification (TLC, LC-MS), I observe a highly polar byproduct that appears to be the carboxylic acid analog of my target molecule. What is causing this?

Answer: The most probable cause is the hydrolysis of the benzyl ester functional group . Esters are susceptible to cleavage under both basic and acidic conditions, which are integral parts of this synthesis and its workup.[5]

  • Base-Catalyzed Hydrolysis: The strong base used to generate the carbanion can also attack the ester carbonyl. This is exacerbated by the presence of trace amounts of water in the solvent or reagents.

  • Acid-Catalyzed Hydrolysis: During the acidic workup required to protonate the product, strong acids (e.g., concentrated HCl) or elevated temperatures can readily hydrolyze the ester.[6] Benzyl esters are generally more stable than tert-butyl esters but are still vulnerable.[7]

G Diagram 2. Formation of Hydrolysis Side Product. Product Target Product (Benzyl Ester) Acid Hydrolysis Byproduct (Carboxylic Acid) Product->Acid H3O+ / Heat (Acidic Workup) or Base / H2O (Reaction Conditions)

Caption: Diagram 2. Formation of Hydrolysis Side Product.

Troubleshooting & Mitigation Protocol

ParameterIssueRecommended Action
Reagent Quality Presence of water.Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Dry reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
Base Selection Nucleophilic base attacks ester.While strong bases are needed, consider using a hindered base like potassium tert-butoxide. Ensure slow, portion-wise addition at low temperatures.
Temperature High temp accelerates hydrolysis.Maintain low temperatures (-40°C to 0°C) during base addition and the initial reaction phase. Allow the reaction to warm to room temperature slowly if required.
Workup Harsh acidic conditions.Quench the reaction by pouring it into a cold, saturated solution of a weak acid like ammonium chloride (NH₄Cl) instead of a strong mineral acid. Extract the product quickly and avoid heating the aqueous/acidic layers.
FAQ 2: My spectroscopic data (NMR, MS) indicates the presence of an isomer. What is it and how can I avoid it?

Question: I've isolated a product with the correct mass, but the ¹H and ¹⁹F NMR spectra are inconsistent with the desired structure. It appears an isomer has formed. What is the likely structure?

Answer: You are likely observing the product of a competing Nucleophilic Aromatic Substitution (SNAr) of the fluoride atom . The VNS reaction substitutes a hydrogen atom, while the SNAr pathway substitutes the fluorine atom. The fluorine atom at the 4-position is para to the strongly electron-withdrawing nitro group, which makes it an excellent leaving group and highly activated for nucleophilic attack.[1]

While VNS is often kinetically faster, SNAr can become a significant competing pathway depending on the reaction conditions.[1]

G Diagram 3. Competing VNS and SNAr Pathways. Start 1-Fluoro-2-methyl-4-nitrobenzene + Benzyl cyanoacetate Carbanion VNS_Product Desired VNS Product (H is substituted) Start->VNS_Product VNS Pathway (Attack at C-H ortho to NO2) SNAr_Product SNAr Side Product (F is substituted) Start->SNAr_Product SNAr Pathway (Attack at C-F para to NO2)

Caption: Diagram 3. Competing VNS and SNAr Pathways.

Troubleshooting & Mitigation Protocol

The key to favoring the desired VNS pathway is to leverage the kinetic differences between the two reactions.

Table 1: Impact of Reaction Parameters on VNS vs. SNAr Selectivity

ParameterCondition Favoring VNS (Desired)Condition Favoring SNAr (Side Reaction)Rationale
Temperature Low Temperatures (-78°C to -40°C)Higher Temperatures (0°C to RT)The activation energy for VNS is often lower than for SNAr. Low temperatures favor the kinetically controlled VNS product.
Solvent Less Polar, Aprotic (e.g., THF)More Polar, Aprotic (e.g., DMSO, DMF)Polar aprotic solvents can better solvate the fluoride leaving group in the SNAr transition state, accelerating that pathway.
Reaction Time ShorterLongerAt longer reaction times or higher temperatures, the initially formed VNS adduct may revert, allowing the thermodynamically favored SNAr pathway to dominate.

Step-by-Step Mitigation:

  • Setup: Under an inert atmosphere, dissolve the 1-fluoro-2-methyl-4-nitrobenzene in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Carbanion Formation: In a separate flask, prepare the carbanion by slowly adding benzyl 2-cyanoacetate to a suspension of potassium tert-butoxide in anhydrous THF at 0°C.

  • Addition: Slowly add the pre-formed carbanion solution to the cold nitroarene solution via cannula, maintaining the temperature at -78°C.

  • Monitoring: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent isomerization or side product formation.

  • Quench: Quench at low temperature using saturated aqueous NH₄Cl.

FAQ 3: I've isolated a non-polar byproduct identified as 2-(4-fluoro-5-methyl-2-nitrophenyl)acetonitrile. How did this form?

Question: After chromatography, I found a significant fraction of a less polar compound than my target. Mass spectrometry and NMR confirm it is the product without the benzyl ester group, i.e., the nitrile. What reaction causes this?

Answer: This byproduct is the result of a two-step degradation sequence: hydrolysis followed by decarboxylation .

  • Hydrolysis: As discussed in FAQ 1, the benzyl ester is first hydrolyzed to the corresponding carboxylic acid, 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid.

  • Decarboxylation: This intermediate is a β-cyano carboxylic acid. Such compounds are known to be thermally unstable and can readily lose carbon dioxide (CO₂) upon heating, especially under acidic or basic conditions, to yield the stable acetonitrile product. This degradation is particularly common during workup or purification steps involving heat (e.g., solvent removal under high vacuum at elevated temperatures, or high-temperature distillation).

G Diagram 4. Hydrolysis Followed by Decarboxylation Pathway. Product Target Product (Benzyl Ester) Acid Hydrolysis Intermediate (Carboxylic Acid) Product->Acid Hydrolysis (see FAQ 1) Nitrile Decarboxylation Byproduct (Acetonitrile) Acid->Nitrile Decarboxylation (Heat, Δ)

Caption: Diagram 4. Hydrolysis Followed by Decarboxylation Pathway.

Troubleshooting & Mitigation Protocol

The primary strategy is to prevent the initial hydrolysis step (see FAQ 1). If hydrolysis does occur, the following precautions can prevent subsequent decarboxylation.

  • Low-Temperature Workup: Perform all extractions and washes at room temperature or below.

  • Avoid Strong Acids/Bases: Neutralize carefully and avoid prolonged exposure to harsh pH conditions.

  • Careful Solvent Removal: Use a rotary evaporator at moderate temperatures (<40°C) and pressures. Avoid using a high-vacuum pump to dry the crude product if it still contains acidic impurities.

  • Purification Method: Flash column chromatography at room temperature is generally safe. Avoid purification methods that require high temperatures, such as distillation.

References

Optimizing reaction conditions for Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and answers to frequently asked questions to empower you to optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reaction theory and setup.

Q1: What is the underlying mechanism for this synthesis?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as an addition-elimination pathway.[1][2] The key steps are:

  • Nucleophilic Attack: The carbanion, generated by deprotonating Benzyl 2-cyanoacetate with a suitable base, acts as the nucleophile. It attacks the electron-deficient aromatic ring at the carbon atom bearing the fluorine (the ipso-carbon).

  • Formation of a Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group.

  • Elimination and Re-aromatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The presence of a strong electron-withdrawing group, like the nitro group (NO₂), positioned ortho or para to the leaving group (fluorine), is essential for stabilizing the Meisenheimer intermediate and activating the ring towards nucleophilic attack.[1][2][4]

Q2: Why is the nitro group in the ortho position so critical for this reaction's success?

A2: The ortho-nitro group serves two primary functions. First, its powerful electron-withdrawing inductive and resonance effects make the aromatic ring highly electrophilic (electron-poor), facilitating the initial attack by the nucleophile.[1][2] Second, and more importantly, it directly stabilizes the anionic Meisenheimer complex through resonance, delocalizing the negative charge onto its oxygen atoms. This stabilization lowers the activation energy of the rate-determining step (nucleophilic addition), thereby increasing the reaction rate significantly.[2] Without this activation, the reaction would be extremely slow or would not proceed at all.

Q3: How do I select the appropriate base and solvent for this reaction?

A3: The choice of base and solvent is interdependent and critical for success.

  • Base Selection: The base must be strong enough to deprotonate Benzyl 2-cyanoacetate (pKa ≈ 11 in DMSO) to form the required carbanion nucleophile. However, it should not be so harsh as to promote unwanted side reactions. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), or strong organic bases like potassium tert-butoxide (t-BuOK). The base is consumed during the reaction, so using at least two equivalents is often necessary: one to generate the carbanion and another to neutralize the eliminated leaving group.[3][5]

  • Solvent Selection: Aprotic polar solvents are ideal. They can dissolve the reactants and stabilize the charged intermediates without interfering with the base or nucleophile. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are excellent choices.[5][6] These solvents help promote the formation of "free" carbanions, which are more reactive than tightly bound ion pairs.[5]

Q4: What are the recommended starting materials for this synthesis?

A4: The primary starting materials are:

  • Aryl Halide: 1,4-Difluoro-5-methyl-2-nitrobenzene or a similar precursor where the fluorine at the C1 position is the intended leaving group. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly activates the ipso-carbon for nucleophilic attack, which is the rate-determining step.[2]

  • Nucleophile Precursor: Benzyl 2-cyanoacetate.

  • Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

  • Solvent: Anhydrous DMF, DMSO, or THF.

Troubleshooting Guide

This guide provides solutions to specific experimental problems in a direct question-and-answer format.

Problem: My reaction yield is very low or I'm recovering only starting material.

Q: I've mixed my reactants but TLC/LC-MS analysis shows little to no product formation, even after several hours. What's wrong?

A: This issue typically points to one of three root causes: ineffective carbanion generation, insufficient activation of the aryl halide, or suboptimal temperature.

  • Cause 1: Ineffective Carbanion Formation. The benzyl cyanoacetate is not being deprotonated efficiently.

    • Troubleshooting Steps:

      • Check Your Base: Ensure the base is strong enough. If using a weaker base like K₂CO₃, the reaction may require heating to proceed efficiently. For room temperature reactions, a stronger base like NaH or t-BuOK is preferable.[3]

      • Verify Base Stoichiometry: You need at least one equivalent of base to generate the carbanion. However, since the reaction produces an acidic byproduct (HF, which is neutralized by the base), using 2-3 equivalents of the base is recommended to drive the reaction to completion.[3]

      • Ensure Anhydrous Conditions: Water will quench the carbanion and consume the base. Ensure your solvent is anhydrous and that the reaction is protected from atmospheric moisture with a drying tube or an inert atmosphere (N₂ or Ar).

  • Cause 2: Suboptimal Reaction Temperature.

    • Troubleshooting Steps:

      • Increase Temperature: While adduct formation is often favored at lower temperatures, the overall SNAr reaction often requires thermal energy to overcome the activation barrier for both addition and elimination steps.[4] Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC. A patent for a similar synthesis specifies temperatures ranging from 80 °C to 140 °C in DMF.[7]

      • Avoid Excessive Heat: Overheating can lead to decomposition of the starting materials, the product, or the solvent (especially DMF), resulting in a dark, tarry reaction mixture and the formation of impurities.

Problem: My reaction is messy, and I'm seeing multiple spots on my TLC plate.

Q: The reaction produces the desired product, but it's contaminated with significant byproducts, making purification difficult. What are these side reactions and how can I prevent them?

A: Impurity formation often stems from competing reaction pathways or decomposition. The most common culprits are self-condensation, hydrolysis, and Vicarious Nucleophilic Substitution (VNS).

  • Cause 1: Self-Condensation of Benzyl Cyanoacetate. The enolate of benzyl cyanoacetate can react with another molecule of itself, leading to dimers and other oligomeric impurities.

    • Troubleshooting Steps:

      • Control Reagent Addition: Instead of adding all reagents at once, try a controlled addition. Add the base to the solution of benzyl cyanoacetate at a low temperature (e.g., 0 °C) to pre-form the carbanion, and then slowly add the aryl halide solution to this mixture. This maintains a low concentration of the aryl halide, favoring the desired intermolecular reaction over self-condensation.

  • Cause 2: Vicarious Nucleophilic Substitution (VNS). This is a competing reaction where the nucleophile displaces a hydrogen atom on the aromatic ring instead of the intended leaving group (fluorine).[3][8] This can lead to the formation of isomeric products.

    • Troubleshooting Steps:

      • Optimize Base/Solvent System: VNS is highly dependent on the reaction conditions.[5][9] While SNAr is generally faster for fluorine, using a very strong base in a solvent like liquid ammonia or DMSO can sometimes favor VNS. Sticking to moderately strong bases like K₂CO₃ in DMF or THF at elevated temperatures often minimizes this pathway.[6] The formation of the SNAr product is typically thermodynamically favored over the VNS product.

  • Cause 3: Hydrolysis. The ester or cyano functionalities can be hydrolyzed if excess water is present, especially under basic conditions during the reaction or workup.

    • Troubleshooting Steps:

      • Maintain Anhydrous Conditions: As mentioned before, use dry solvents and glassware.

      • Careful Workup: When quenching the reaction, use a dilute acid solution (e.g., 1M HCl) in an ice bath to neutralize the base quickly and keep the temperature low. Avoid prolonged exposure to strongly basic or acidic aqueous conditions.

Optimized Reaction Parameters & Protocol

Table 1: Summary of Recommended Reaction Conditions
ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide 1,4-Difluoro-5-methyl-2-nitrobenzene(1.0 equiv) Fluorine is a highly activating leaving group for SNAr.
Nucleophile Benzyl 2-cyanoacetate(1.1 - 1.2 equiv) A slight excess ensures complete consumption of the limiting aryl halide.
Base K₂CO₃ or NaH(2.0 - 2.5 equiv) K₂CO₃ is safer and easier to handle; NaH is stronger and may allow for lower temperatures. Excess is crucial.
Solvent Anhydrous DMF or DMSOProvides good solubility and promotes the reaction by stabilizing charged intermediates.
Temperature 60 - 100 °CEmpirically determined. Start lower and increase if the reaction is slow. Monitor for decomposition.
Reaction Time 4 - 24 hoursMonitor progress by TLC or LC-MS until the limiting reagent is consumed.
Atmosphere Inert (N₂ or Ar)Prevents side reactions and quenches the carbanion with atmospheric moisture.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from setup to final product analysis, highlighting key checkpoints.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Dry Glassware & Add Solvent (DMF) p2 Add Benzyl Cyanoacetate & Base (K2CO3) p1->p2 p3 Add Aryl Halide p2->p3 r1 Heat to 80°C under N2 p3->r1 r2 Monitor by TLC (every 2h) r1->r2 r_decision Is Starting Material Consumed? r2->r_decision r_decision->r2 No w1 Cool to RT & Quench with H2O r_decision->w1 Yes w2 Extract with Ethyl Acetate w1->w2 w3 Wash (Brine), Dry (Na2SO4) & Concentrate w2->w3 w4 Purify via Column Chromatography or Recrystallization w3->w4 final Characterize Product (NMR, MS, mp) w4->final caption Fig 1. Experimental workflow for this compound synthesis.

Caption: Fig 1. Experimental workflow for this compound synthesis.

Step-by-Step Synthesis Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (2.2 equiv).

  • Reagent Addition: Add anhydrous DMF, followed by Benzyl 2-cyanoacetate (1.1 equiv). Stir the suspension for 15 minutes. Add the 1,4-difluoro-5-methyl-2-nitrobenzene (1.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase until the aryl halide spot disappears (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir until a precipitate forms or extract directly with ethyl acetate (3x volume of DMF).

  • Extraction: If extracting, separate the organic layer. Wash it sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure this compound.

Mechanism Visualization

The diagram below outlines the SNAr mechanism, highlighting the critical role of the nitro group.

Caption: Fig 2. The SNAr Addition-Elimination Mechanism.

References

Technical Support Center: Degradation Pathways of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate (CAS 1071974-01-0).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide will delve into the anticipated degradation pathways based on its chemical structure, offering insights into potential experimental challenges and their solutions.

I. Overview of Potential Degradation Pathways

This compound possesses several functional groups susceptible to degradation under various solution conditions. Understanding these potential pathways is crucial for designing stable formulations and interpreting analytical data accurately. The primary sites for degradation are the benzyl ester, the cyano group, and the nitroaromatic system.

Key Susceptible Functional Groups:
  • Benzyl Ester: Prone to hydrolysis, especially under acidic or basic conditions.

  • Cyano Group (Nitrile): Can undergo hydrolysis to form an amide and subsequently a carboxylic acid.[4][5][6][7][8]

  • Nitroaromatic Moiety: Susceptible to reduction and photodegradation.[9][10][11][12]

Below is a diagram illustrating the principal expected degradation pathways.

cluster_main Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photodegradation Photodegradation (UV/Sunlight) A This compound B 2-Cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid + Benzyl Alcohol A->B Ester Hydrolysis C 2-(4-Fluoro-5-methyl-2-nitrophenyl)malonamic acid benzyl ester A->C Nitrile Hydrolysis (Partial) F Corresponding Hydroxylaminophenyl Derivative A->F Nitro Group Reduction (Partial) G Complex mixture of smaller molecules (e.g., nitrophenols) A->G Photolysis D 2-(4-Fluoro-5-methyl-2-nitrophenyl)malonic acid benzyl ester C->D Nitrile Hydrolysis (Complete) E Corresponding Aminophenyl Derivative F->E Nitro Group Reduction (Complete)

Caption: Predicted degradation pathways for this compound.

II. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimental work with this compound.

FAQ 1: My compound is rapidly disappearing from my aqueous buffer solution at neutral pH. What is the likely cause?

Answer: While neutral pH is generally considered mild, hydrolysis of the benzyl ester can still occur, albeit at a slower rate than under strongly acidic or basic conditions. The rate of hydrolysis is influenced by the specific buffer components, temperature, and ionic strength.

Troubleshooting Steps:

  • Confirm Identity of Degradants: Use LC-MS to identify the major degradants. The presence of 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid and benzyl alcohol would confirm ester hydrolysis.

  • Temperature Control: Ensure your experiments are conducted at a controlled and documented temperature. Ester hydrolysis is temperature-dependent.

  • Buffer Effects: Certain buffer species can catalyze hydrolysis. If possible, screen different buffer systems (e.g., phosphate vs. citrate) to see if the degradation rate changes.

  • Consider an Aprotic Solvent: For stock solutions, use a dry aprotic solvent like DMSO or acetonitrile and add it to the aqueous medium immediately before the experiment to minimize premature degradation.

FAQ 2: I am observing multiple unexpected peaks in my HPLC chromatogram after my sample is exposed to light. What are these?

Answer: Nitroaromatic compounds are known to be susceptible to photodegradation.[9][11] Exposure to ambient laboratory light or sunlight can induce photochemical reactions, leading to a complex mixture of byproducts. The ortho-nitro group in your compound makes it particularly susceptible.

Troubleshooting Steps:

  • Protect from Light: Conduct all experimental manipulations in amber vials or under low-light conditions. Wrap glassware and containers in aluminum foil.

  • Control Experiments: Run a control sample that is kept in the dark and compare its chromatogram to a sample exposed to light. This will help confirm if the extra peaks are due to photolysis.

  • Characterize Photoproducts: If necessary, use techniques like photodiode array (PDA) detection with your HPLC to obtain UV spectra of the unknown peaks. This can help in the initial identification of chromophores. Further characterization can be done with LC-MS/MS. Common photoproducts of nitroaromatics can include nitrophenols and other oxidized species.[9]

FAQ 3: I am trying to perform a reaction to reduce the nitro group, but I am seeing cleavage of the benzyl ester as well. How can I achieve selective reduction?

Answer: Many reducing conditions, especially catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), can also cause hydrogenolysis of the benzyl ester, cleaving it to toluene and the corresponding carboxylic acid.[13][14]

Troubleshooting Steps:

  • Milder Reducing Agents: Consider chemical reducing agents that are less likely to cleave the benzyl ester. Options include:

    • Iron powder in acetic acid: This is a classic and mild method for nitro group reduction.[15]

    • Tin(II) chloride (SnCl2): Another common reagent for the selective reduction of aromatic nitro groups.[15]

    • Sodium dithionite (Na2S2O4): Can be effective, particularly in aqueous or mixed aqueous/organic solvent systems.

  • Controlled Catalytic Hydrogenation: If catalytic hydrogenation is necessary, you can try to optimize conditions for selectivity:

    • Use a different catalyst: Raney Nickel is sometimes used to avoid dehalogenation, and its effect on benzyl esters might differ.[15]

    • Lower temperature and pressure: Milder reaction conditions can sometimes favor the reduction of the nitro group over ester hydrogenolysis.

  • Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate or cyclohexene with a catalyst, can sometimes offer better selectivity compared to using hydrogen gas directly.

FAQ 4: My attempts to hydrolyze the cyano group to a carboxylic acid are resulting in a complex mixture. What is happening?

Answer: Hydrolysis of the cyano group requires harsh conditions (strong acid or base and heat), which will also certainly cleave the benzyl ester.[4][5][6][7][8] Therefore, you are likely observing products from both nitrile and ester hydrolysis, and potentially other side reactions.

Troubleshooting Steps:

  • Stepwise Approach: If your goal is to have the di-acid, it is more predictable to first perform a robust hydrolysis of both the ester and the nitrile group simultaneously under strong basic conditions (e.g., refluxing with NaOH), followed by acidification to protonate the resulting carboxylates.

  • Protecting Groups: If selective hydrolysis of the nitrile is desired without touching the ester, this would require a different synthetic strategy involving protecting groups for the ester functionality that are stable to the nitrile hydrolysis conditions.

  • Analytical Deconvolution: Use LC-MS to identify the major components of your mixture. This will help you understand the relative rates of the different degradation reactions under your specific conditions and adjust your strategy accordingly.

III. Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Stability

This protocol outlines a typical experiment to assess the hydrolytic stability of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of the compound.

    • Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.

  • Preparation of Degradation Samples:

    • Acidic: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up to volume with 0.1 M HCl.

    • Basic: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up to volume with 0.1 M NaOH.

    • Neutral: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up to volume with purified water.

  • Incubation:

    • Transfer aliquots of each solution into sealed amber HPLC vials.

    • Place the vials in a controlled temperature oven at 60°C.

    • Prepare a "time zero" sample by immediately diluting an aliquot of each solution with the mobile phase to a suitable concentration for HPLC analysis and injecting it.

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each condition.

    • Allow it to cool to room temperature.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with PDA and MS detection).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation products.

Caption: Workflow for a hydrolytic forced degradation study.

IV. Summary of Potential Degradants

The following table summarizes the likely degradation products based on the potential degradation pathways.

Degradation PathwayKey ProductsAnalytical Confirmation
Ester Hydrolysis 2-Cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid and Benzyl AlcoholLC-MS: Detection of corresponding molecular ions
Nitrile Hydrolysis 2-(4-Fluoro-5-methyl-2-nitrophenyl)malonamic acid benzyl esterLC-MS: Increase in mass corresponding to H₂O addition
Nitro Reduction Benzyl 2-(2-amino-4-fluoro-5-methylphenyl)-2-cyanoacetateLC-MS: Decrease in mass; UV spectrum shift
Photodegradation Complex mixture, potentially including nitrophenols and smaller fragmentsHPLC-PDA: Appearance of multiple new peaks with different UV spectra

V. References

  • Hydrolysis of Nitriles. Chemguide. --INVALID-LINK--

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. --INVALID-LINK--

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. --INVALID-LINK--

  • Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. --INVALID-LINK--

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. --INVALID-LINK--

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences (RSC Publishing). --INVALID-LINK--

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. --INVALID-LINK--

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. --INVALID-LINK--

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. --INVALID-LINK--

  • Mechanisms of hydrolysis of phenyl - and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters (ACS Publications). --INVALID-LINK--

  • Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Reduction of nitro compounds. Wikipedia. --INVALID-LINK--

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology (ACS Publications). --INVALID-LINK--

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--

  • Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? Pearson. --INVALID-LINK--

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. --INVALID-LINK--

  • Preparation and Hydrolysis of Benzyl Esters. Scite.ai. --INVALID-LINK--

  • mechanism of ester hydrolysis. YouTube. --INVALID-LINK--

  • This compound. Ananass. --INVALID-LINK--

  • This compound. Chemsrc. --INVALID-LINK--

  • This compound , Package: 50mg. Laibo Chem. --INVALID-LINK--

  • Benzyl cyanoacetate, 97%. Fisher Scientific. --INVALID-LINK--

  • Benzyl cyanoacetate 97%. Sigma-Aldrich. --INVALID-LINK--

  • Stability of a substituted benzyl anion. Khan Academy. --INVALID-LINK--

  • BENZYL CYANOACETATE CAS#: 14447-18-8. ChemicalBook. --INVALID-LINK--

  • Benzyl cyanoacetate, 97%. Scientific Laboratory Supplies. --INVALID-LINK--

  • Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. Google Patents. --INVALID-LINK--

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. --INVALID-LINK--

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. --INVALID-LINK--

  • Methyl 2-cyano-2-(2-nitrophenyl)acetate. PubChem. --INVALID-LINK--

  • This compound Price. Chemsrc. --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges with Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their assays. Given the compound's complex aromatic structure, including a nitrophenyl group, poor aqueous solubility is an expected challenge.[1][2] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you achieve reliable and reproducible experimental results.

Understanding the Challenge: Why is This Compound Poorly Soluble?

This compound possesses several chemical features that contribute to its low solubility in aqueous solutions:

  • Multiple Aromatic Rings: The presence of both a phenyl and a substituted nitrophenyl ring makes the molecule largely hydrophobic.

  • Ester Group: While esters can participate in hydrogen bonding with water, their overall contribution to solubility decreases as the size of the hydrocarbon portions of the molecule increases.[3][4][5][6][7]

  • Nitro Group: The nitro group is an electron-withdrawing group that can contribute to the molecule's polarity, but its effect is often insufficient to overcome the hydrophobicity of the large aromatic structure.

These characteristics are common in many modern drug candidates, with over 70% of new chemical entities facing solubility challenges that can hinder their development.[1]

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately after I added my DMSO stock solution to my aqueous assay buffer. What happened?

A1: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is significantly lower.[8] The drastic change in solvent polarity forces the compound out of solution. To mitigate this, it is crucial to optimize the dilution protocol.[9][10]

Q2: The compound seemed to be in solution initially, but after incubating for a while, I noticed a precipitate. Why did this happen?

A2: Delayed precipitation can be due to several factors:

  • Temperature Changes: The solubility of many compounds is temperature-dependent. Moving from room temperature to an incubator at 37°C can decrease the solubility of some compounds.[8]

  • pH Shifts: The pH of your media can change in a CO2 incubator, which can affect the solubility of compounds with ionizable groups.[8]

  • Interactions with Media Components: Over time, the compound may interact with salts, proteins, or other components in the assay media, leading to the formation of insoluble complexes.[8]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.1% (v/v) to avoid cytotoxic effects.[11] However, this can be cell-line dependent, and some assays can tolerate up to 0.5% or even 1% DMSO.[8][12][13] It is always best to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting their viability or the assay readout.

Q4: How can I be sure that what I'm seeing is compound precipitation and not microbial contamination?

A4: While both can make the media appear turbid, a simple microscopic examination should provide a clear answer. Chemical precipitates will often appear as amorphous particles or distinct crystalline structures. Microbial contamination, on the other hand, will show characteristic shapes of bacteria (often motile) or the filamentous growth of fungi.[8]

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If you are experiencing compound precipitation, follow this logical progression of troubleshooting steps.

Step 1: Optimizing Stock Solution and Dilution Technique

The first line of defense against precipitation is proper handling of your stock solutions.

Protocol 1: Standard Serial Dilution Protocol for Hydrophobic Compounds

  • High-Concentration Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-30 mM).[9] Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

  • Intermediate Dilution: Create an intermediate dilution of your stock in 100% DMSO. This step helps to lower the final concentration of the compound when added to the aqueous buffer, reducing the risk of immediate precipitation.

  • Final Dilution: Add the intermediate DMSO stock to your pre-warmed aqueous assay buffer while vortexing or gently mixing.[8] This ensures rapid and even dispersion of the compound.

  • Visual Inspection: After the final dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for your assay.

Step 2: Employing Co-solvents

If optimizing the dilution protocol is insufficient, the use of co-solvents can enhance the solubility of your compound in the final assay buffer.[14][15]

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting ConcentrationConsiderations
Ethanol1-5%Can be toxic to cells at higher concentrations.
Polyethylene Glycol (PEG) 300/4001-10%Generally well-tolerated by cells.[16]
Propylene Glycol1-5%Check for compatibility with your specific assay.

Note: Always test the effect of the co-solvent alone on your assay to ensure it does not interfere with the results.

Step 3: Utilizing Solubilizing Excipients

For particularly challenging compounds, the use of solubilizing excipients like cyclodextrins or surfactants can be highly effective.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate hydrophobic molecules, effectively increasing their apparent solubility in aqueous solutions.[17][18][19]

  • How it Works: The hydrophobic this compound molecule can form an inclusion complex with the cyclodextrin, shielding it from the aqueous environment.[17]

  • Recommended Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin.[18]

Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core.[20][21]

  • How it Works: The hydrophobic core of the micelle provides a favorable environment for this compound, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous buffer.[20]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween 80) and Cremophor EL are often used in biological assays due to their relatively low toxicity.[22]

Protocol 2: Formulation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).

  • Compound Addition: Add your DMSO stock of this compound to the HP-β-CD solution while vortexing.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes to facilitate the formation of the inclusion complex.

  • Final Dilution: This formulated solution can then be further diluted in the assay buffer as needed.

Visualizing the Workflow

To assist in your experimental design, the following diagrams illustrate the troubleshooting workflow and the mechanism of action of solubilizing agents.

Troubleshooting Workflow start Compound Precipitation Observed step1 Step 1: Optimize Stock & Dilution - Prepare high-concentration DMSO stock - Use serial dilutions - Add to buffer with mixing start->step1 check1 Is the solution clear? step1->check1 step2 Step 2: Introduce Co-solvents - Test Ethanol, PEG, or Propylene Glycol - Perform vehicle control check1->step2 No success Proceed with Assay check1->success Yes check2 Is the solution clear? step2->check2 step3 Step 3: Use Solubilizing Excipients - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Tween 80) check2->step3 No check2->success Yes check3 Is the solution clear? step3->check3 check3->success Yes fail Re-evaluate Compound/Assay - Consider structural modification - Alternative assay format check3->fail No

Caption: Troubleshooting workflow for addressing compound precipitation.

Solubilization Mechanisms cluster_0 Cyclodextrin Inclusion Complex cluster_1 Surfactant Micelle Encapsulation cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity complex Soluble Inclusion Complex cyclodextrin->complex compound1 Hydrophobic Compound compound1->cyclodextrin:c micelle Micelle Hydrophilic Heads Hydrophobic Core encapsulated Soluble Micelle micelle->encapsulated compound2 Hydrophobic Compound compound2->micelle:c

Caption: Mechanisms of cyclodextrin and surfactant solubilization.

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with this compound and ensure the integrity and reliability of your experimental data.

References

Technical Support Center: Experimental Use of Nitrophenylacetate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitrophenylacetate compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using these versatile substrates in experimental settings. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

Q1: My p-nitrophenyl acetate (p-NPA) solution is yellow before I even add my enzyme. What's happening?

A1: This premature color change indicates that the p-NPA is already hydrolyzed, releasing the yellow p-nitrophenolate ion.[1] This is a classic pitfall caused by spontaneous hydrolysis .

  • Causality: p-NPA is an ester that is inherently unstable in aqueous solutions, especially at neutral to alkaline pH.[2][3][4] The hydroxide ions in the solution can directly attack the ester bond, mimicking the first step of enzymatic catalysis. This rate of spontaneous hydrolysis increases with pH.[4] Additionally, certain buffer components, particularly those with nucleophilic groups like thiols, can accelerate this degradation.[1]

  • Troubleshooting Steps:

    • Always prepare p-NPA solutions fresh just before starting the assay.[3]

    • Use a "no-enzyme" control for every experiment. This blank, containing the substrate in the assay buffer, allows you to measure the rate of spontaneous hydrolysis.[3][5] You must subtract this background rate from your enzyme-catalyzed rate to determine the true enzymatic activity.[3][4]

    • Check your buffer composition. Avoid buffers with strong nucleophiles if possible.

    • Store your stock solution properly. A concentrated stock in an anhydrous organic solvent like methanol or DMSO, stored at -20°C, is recommended for long-term stability.[6][7] A stock in methanol can be kept at 2-8°C for about a week with only a small increase in free p-nitrophenol.[6]

Q2: I'm seeing high variability in my results between experiments. What could be the cause?

A2: High variability often points to issues with substrate stability, preparation, or assay conditions.

  • Causality & Troubleshooting:

    • Inconsistent Substrate Preparation: Nitrophenylacetates have limited water solubility.[8][9] A common practice is to dissolve them in an organic solvent first and then dilute into the aqueous assay buffer.[6] If this dilution is not done with vigorous mixing, the substrate can precipitate, leading to inconsistent concentrations in your assay wells.[6]

    • pH Fluctuations: The absorbance of the product, p-nitrophenol (pNP), is highly dependent on pH.[2][10] The pKa of pNP is around 7.0.[2] Below this pH, it exists predominantly as the colorless phenol, while above this pH, it forms the yellow phenolate ion. Small shifts in buffer pH can therefore cause large changes in absorbance, leading to inaccurate results.[2]

    • Temperature Control: Enzyme activity is highly sensitive to temperature.[10] Ensure your assay plate or cuvettes are properly thermostatted.

  • Self-Validating Protocol - The Isosbestic Point: To overcome pH-dependent absorbance issues, you can measure the absorbance at the isosbestic point of p-nitrophenol, which is approximately 347 nm.[10][11] At this specific wavelength, the molar absorptivity of the protonated (colorless) and deprotonated (yellow) forms of pNP are identical.[11] Measuring at the isosbestic point makes your assay insensitive to pH variations within a range of 4 to 11, significantly improving reproducibility.[10][11]

Q3: My enzyme activity seems to decrease over the course of the reaction, even though there should be plenty of substrate. Why?

A3: This phenomenon, where the reaction rate slows down, often points towards product inhibition .

  • Causality: The product of the reaction, in this case, acetate and p-nitrophenol, can bind to the enzyme's active site.[12][13] Because the product molecule often shares structural similarity with the substrate, it can act as a competitive or non-competitive inhibitor, preventing the substrate from binding and thus slowing down the reaction rate.[13] This is a common form of metabolic regulation in cells.[12]

  • Troubleshooting & Investigation:

    • Analyze Initial Rates: Ensure you are calculating your enzyme's velocity from the initial, linear phase of the reaction before product accumulation becomes significant.

    • Test for Product Inhibition: Run the assay in the presence of varying, known concentrations of the product (p-nitrophenol or acetate) at the start of the reaction. A decrease in the initial rate with increasing product concentration confirms product inhibition.

    • Consider Alternative Assay Formats: For systems with severe product inhibition, consider continuous flow systems or membrane reactors that can remove the product as it is formed.[12]

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during nitrophenylacetate-based assays.

Observed Problem Potential Cause Recommended Solution & Explanation
High Background Signal (High absorbance in "no-enzyme" control) 1. Spontaneous Substrate Hydrolysis 1a. Prepare substrate solution immediately before use. [3] p-NPA is unstable in aqueous buffers.[2] 1b. Lower the assay pH if possible. Hydrolysis is faster at alkaline pH.[4] However, ensure the pH is optimal for your enzyme.[10] 1c. Run a proper blank control and subtract its rate from the enzymatic reaction rate.[3][5]
2. Contaminated Substrate 2. Use a fresh bottle of the nitrophenylacetate compound. The solid reagent can degrade over time if exposed to moisture.[9]
Poor Reproducibility / Inconsistent Results 1. Substrate Precipitation 1. Ensure vigorous mixing when diluting the organic stock solution into the aqueous buffer. [6] For long-chain esters, consider using detergents or sonication to create a stable emulsion.[14]
2. pH Drift / Inaccurate pH 2. Verify the pH of your final assay buffer. Most importantly, measure absorbance at the isosbestic point (347 nm) to eliminate the influence of pH on p-nitrophenol's absorbance.[10][11]
3. Temperature Fluctuations 3. Use a temperature-controlled plate reader or water bath. Pre-incubate all reagents to the desired assay temperature.[15]
Non-linear Reaction Progress Curves 1. Product Inhibition 1. Calculate the rate from the initial linear portion of the curve. The product can inhibit the enzyme, causing the rate to decrease over time.[12]
2. Substrate Depletion 2. Ensure the substrate concentration is not limiting. If the curve flattens quickly, you may need to use a higher starting substrate concentration or a lower enzyme concentration.
3. Enzyme Instability 3. Check the stability of your enzyme under the assay conditions (pH, temperature, buffer components). Run a control where the enzyme is incubated in the assay buffer for the duration of the experiment and then assay its activity.
Low or No Detectable Activity 1. Incorrect Detection Wavelength 1. Confirm you are reading at the correct wavelength. Use ~405 nm for alkaline conditions or the isosbestic point at 347 nm.[6][11]
2. Inactive Enzyme 2. Verify enzyme activity with a known, reliable substrate or assay.
3. Inappropriate Solvent for Stock 3. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay is not inhibiting your enzyme. [10][16] Methanol often has the least inhibitory effect.[10][11] Run a solvent tolerance curve for your enzyme.

III. Key Experimental Protocols & Workflows

Protocol 1: Standard Esterase Activity Assay using p-Nitrophenyl Acetate (p-NPA)

This protocol provides a robust method for determining esterase activity, incorporating best practices to minimize common pitfalls.

Materials:

  • p-Nitrophenyl acetate (p-NPA)

  • Anhydrous methanol or DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl or Sodium Phosphate, pH optimized for your enzyme)

  • Purified enzyme solution

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of p-NPA Stock Solution (e.g., 100 mM):

    • Dissolve 18.1 mg of p-NPA in 1 mL of anhydrous methanol.

    • Store this stock solution at -20°C in small aliquots to avoid freeze-thaw cycles. For short-term use, a solution in methanol can be stored at 2-8°C for up to a week.[6]

  • Assay Setup (96-well plate format, 200 µL final volume):

    • Prepare a reaction master mix. For each reaction, you will need:

      • 180 µL of Assay Buffer

      • 10 µL of Enzyme Solution (diluted in Assay Buffer)

    • Set up control wells:

      • No-Enzyme Control (Blank): 190 µL Assay Buffer (will receive substrate, but no enzyme).

      • No-Substrate Control: 190 µL Assay Buffer + 10 µL Enzyme Solution (to check for any background absorbance from the enzyme).

    • Add the master mix and control solutions to the appropriate wells of a 96-well plate.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[15]

  • Initiating the Reaction:

    • Prepare a fresh working solution of p-NPA by diluting the stock solution in the Assay Buffer.

    • Start the reaction by adding 10 µL of the p-NPA working solution to each well (including the No-Enzyme Control).

    • Mix gently but thoroughly.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 347 nm (isosbestic point) or ~405 nm (if at stable alkaline pH) every 30-60 seconds for 5-10 minutes.

  • Data Analysis:

    • Plot absorbance vs. time for each well.

    • Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.

    • Subtract the rate of the "No-Enzyme Control" from the rate of the enzyme-containing wells to get the corrected enzymatic rate.

    • Convert the rate (ΔAbs/min) to product concentration (µmol/min/mL) using the Beer-Lambert law (Abs = εcl), where ε is the molar extinction coefficient for p-nitrophenol at the chosen wavelength and pH.

Workflow: Troubleshooting High Background Signal

Here is a logical workflow for diagnosing and solving the common issue of high background signal from spontaneous substrate hydrolysis.

G cluster_0 Problem Identification cluster_1 Investigation & Solution Start High absorbance in 'no-enzyme' control? CheckFresh Was the p-NPA solution prepared fresh? Start->CheckFresh Yes CheckpH Is the assay pH > 8.0? CheckFresh->CheckpH Yes Solution1 ACTION: Prepare substrate solution immediately before use. CheckFresh->Solution1 No CheckBuffer Does the buffer contain nucleophiles (e.g., DTT)? CheckpH->CheckBuffer No Solution2 ACTION: Lower assay pH if enzyme is active, and always subtract blank rate. CheckpH->Solution2 Yes Solution3 ACTION: Use a non-nucleophilic buffer (e.g., HEPES, Tris). CheckBuffer->Solution3 Yes End Problem Resolved: Accurate background correction achieved. CheckBuffer->End No Solution1->CheckpH Solution2->End Solution3->End

Caption: Troubleshooting workflow for high background signal.

References

Stability issues of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of In Vitro Compound Stability

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a compound with a complex molecular structure, suggesting its potential for specific biological activity. However, the very functional groups that confer its activity—a benzyl ester, a nitroaromatic ring, and a cyano group—also render it susceptible to degradation in the aqueous, enzyme-rich environment of cell culture media.[1][2] Inconsistent experimental outcomes, such as variable dose-response curves or a loss of potency over time, are often the first indicators of compound instability.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating stability issues with this compound. We will explore the chemical basis for its instability, offer step-by-step protocols to assess its degradation, and provide actionable solutions to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons this compound might be unstable in my cell culture experiments?

A1: The compound's instability likely stems from two main chemical liabilities in its structure:

  • Hydrolysis of the Benzyl Ester: The ester bond is the most probable point of failure. This breakdown can occur via two pathways:

    • Chemical Hydrolysis: The aqueous nature of cell culture media, typically buffered at a physiological pH of ~7.2-7.4, can slowly hydrolyze the ester bond.[4]

    • Enzymatic Hydrolysis: If you are using serum (e.g., Fetal Bovine Serum, FBS), it contains a host of esterase enzymes that can rapidly cleave the ester bond, releasing the carboxylic acid and benzyl alcohol.[5][6][7] This is often the dominant degradation pathway.

  • Reduction of the Nitroaromatic Group: The 2-nitro group is an electron-withdrawing moiety that makes the compound susceptible to reduction by cellular enzymes (nitroreductases), especially under hypoxic conditions that can occur in dense cell cultures.[1][8] This can lead to the formation of nitroso, hydroxylamino, or amino derivatives, which will have different biological activities and physicochemical properties.

Q2: How can I quickly determine if my compound is degrading during an experiment?

A2: The most definitive method is to perform a stability study by incubating the compound in your complete cell culture medium at 37°C.[9] You would collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the parent compound using an analytical technique like HPLC-UV or, more definitively, LC-MS/MS.[9][10] A time-dependent decrease in the parent compound's concentration is a clear sign of instability.

Q3: My experimental results are inconsistent from one week to the next. Could this be related to my stock solution?

A3: Absolutely. Inconsistent results are a classic sign of issues with either the compound's stability in the assay or the integrity of the stock solution.[3] Stock solutions, typically prepared in DMSO, can be a source of variability if not handled correctly. Degradation can occur due to repeated freeze-thaw cycles, prolonged storage at improper temperatures, or exposure to light. It is highly recommended to prepare fresh stock solutions or, at a minimum, aliquot single-use volumes to prevent freeze-thaw degradation.[9]

Q4: I see a precipitate after adding the compound to my media. Is this degradation?

A4: Not necessarily degradation, but it is a critical issue. Precipitation indicates that the compound's concentration has exceeded its solubility limit in the aqueous medium.[11] This can be caused by using too high a final concentration or a solvent (like DMSO) concentration that is too high (typically >0.5%), causing the compound to "crash out" of solution. Poor solubility reduces the bioavailable concentration of your compound, leading to inaccurate results.[3]

Troubleshooting Guide: From Problem to Solution

This section addresses common problems encountered when working with this compound and provides a logical path to a solution.

Problem Encountered Potential Cause(s) Recommended Action(s)
Loss of Potency in Long-Term Assays (>24h) 1. Ester Hydrolysis: The compound is degrading into its inactive carboxylic acid form over the course of the experiment.[12] 2. Metabolic Degradation: Cells are actively metabolizing the nitro group or other parts of the molecule.[13]1. Quantify Stability: Perform the stability assay outlined in Protocol 1 . 2. Differentiate Degradation: Run the stability test in parallel with and without serum, and with and without cells, to distinguish between chemical, enzymatic, and cell-mediated degradation. 3. Adjust Dosing: If degradation is confirmed, consider more frequent media changes with freshly prepared compound.[9] 4. Shorten Exposure: If the assay allows, reduce the incubation time to minimize the impact of instability.[3]
High Variability Between Replicate Wells 1. Stock Solution Instability: The stock solution is degrading, leading to inconsistent final concentrations.[9] 2. Poor Solubility/Precipitation: The compound is not fully dissolved, leading to uneven distribution in the plate.[11] 3. Plastic Binding: The compound may be adsorbing to the surface of the plasticware.[9]1. Stock Solution Best Practices: Prepare fresh stock solutions in DMSO. Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure Solubility: Visually inspect for precipitation after dilution into media. Ensure the final DMSO concentration is low (<0.5%). Pre-warm the media before adding the compound.[3] 3. Test for Binding: Incubate the compound in media without cells and measure its concentration over time to check for non-specific binding.[9] Consider using low-binding plates.
IC50 Value is Higher Than Expected 1. Compound Instability: The effective concentration of the active compound is decreasing during the incubation period.[3] 2. Inaccurate Stock Concentration: Errors in weighing the compound or in serial dilutions.1. Confirm Stability: The most likely cause is degradation. Run the stability assay in Protocol 1 . The measured half-life can help you understand the true exposure concentration. 2. Verify Stock: Re-prepare the stock solution carefully. Confirm the concentration of a new stock solution via a validated analytical method if possible.

Experimental Protocols & Methodologies

Protocol 1: Assessing Compound Stability in Cell Culture Media via LC-MS

This protocol provides a robust method to quantify the chemical and enzymatic stability of the compound under your specific experimental conditions.

Objective: To determine the rate of degradation of this compound in cell culture media over time.

Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Complete Cell Culture Medium (with and without serum)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system for analysis[14]

Procedure:

  • Preparation: Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Prepare a parallel batch of serum-free medium.

  • Spiking: Spike the pre-warmed media with the compound stock solution to achieve the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%). Mix thoroughly.

  • Time Point Zero (T=0): Immediately after spiking, take an aliquot (e.g., 100 µL) from each condition (with and without serum). This is your T=0 sample. Immediately process it as described in Step 5 to halt any degradation.[3]

  • Incubation: Aliquot the remaining spiked media into sterile tubes/wells, one for each future time point (e.g., 2, 4, 8, 24, 48 hours). Place these samples in a 37°C, 5% CO₂ incubator.

  • Sample Collection & Processing: At each designated time point, remove the corresponding tube/well. To stop the reaction and precipitate proteins, add 2-3 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. Develop a method to quantify the peak area of the parent compound (this compound).

  • Data Interpretation: Plot the percentage of the compound remaining at each time point relative to the T=0 sample. This will reveal the compound's half-life under each condition and help distinguish between chemical hydrolysis (in serum-free media) and enzymatic degradation (difference between serum-containing and serum-free media).

Visualizing the Workflow

Below is a diagram illustrating the key steps in the compound stability assessment protocol.

Stability_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare 10 mM Stock in DMSO spike Spike Media to 10 µM (Final DMSO <0.5%) prep_stock->spike prep_media Pre-warm Media (+/- Serum) to 37°C prep_media->spike t0 Collect T=0 Sample (Process Immediately) spike->t0 incubate Incubate Samples at 37°C (2, 4, 8, 24, 48h) spike->incubate collect_samples Collect Time Points incubate->collect_samples process Quench with Acetonitrile + IS Centrifuge collect_samples->process analyze Analyze Supernatant by LC-MS/MS process->analyze plot Plot % Remaining vs. Time Calculate Half-Life analyze->plot

Workflow for assessing compound stability in cell culture media.

Technical Deep Dive: The Chemistry of Degradation

Understanding the underlying chemical mechanisms is key to proactively designing more robust experiments.

Mechanism 1: Ester Hydrolysis

The benzyl ester is the most likely point of failure. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the rate of hydrolysis.

  • Serum-Free Conditions: In aqueous buffer at pH 7.4, the ester can undergo slow, base-catalyzed hydrolysis.

  • Serum-Containing Conditions: Fetal bovine serum is rich in carboxylesterases, which are highly efficient biocatalysts for ester hydrolysis.[6][7] This enzymatic reaction is typically much faster than chemical hydrolysis and is often the primary driver of degradation for ester-containing compounds. The product of this reaction is the corresponding carboxylic acid, which is unlikely to retain the biological activity of the parent ester.

Mechanism 2: Nitro-group Reduction

The nitroaromatic moiety is another significant liability.

  • Enzymatic Reduction: Cells, particularly under hypoxic (low oxygen) conditions often found in dense cultures, express nitroreductase enzymes.[8] These enzymes can reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or fully reduced amino (-NH₂) group.[1]

  • Consequences: Each of these reduction products is a new chemical entity with different properties. They may have altered biological activity, solubility, and potential toxicity, confounding experimental interpretation.

Diagram of Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for the compound.

Degradation_Pathways cluster_hydrolysis Ester Hydrolysis cluster_reduction Nitro Reduction Parent Benzyl 2-cyano-2- (4-fluoro-5-methyl-2-nitrophenyl)acetate (Active Compound) Acid Carboxylic Acid Derivative (Likely Inactive) Parent->Acid Esterases (Serum) or Chemical Hydrolysis Reduced Nitroso/Hydroxylamino/ Amino Derivatives (Altered Activity/Toxicity) Parent->Reduced Cellular Nitroreductases (e.g., in hypoxia) Alcohol Benzyl Alcohol

Primary degradation routes for the test compound in vitro.

References

Refinement of analytical methods for Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical refinement of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate (CAS No. 1071974-01-0). This document is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into method development, troubleshooting, and validation for this specific molecule. The guidance herein is based on first-principles of chemistry and established analytical practices for structurally related compounds.

Understanding the Analyte: Key Physicochemical Properties

The analytical behavior of this compound is dictated by its key functional groups. A thorough understanding of these groups is the first step in developing a robust analytical method.

  • Nitroaromatic System: The 2-nitrophenyl group is a strong chromophore, making UV-Vis detection in HPLC highly effective. This group also makes the molecule susceptible to reduction, which can be a source of degradation.

  • Ester Linkage: The benzyl ester is prone to hydrolysis under strongly acidic or basic conditions. This instability must be considered during sample preparation and mobile phase selection.

  • Cyano Group: The nitrile functionality can influence column interactions and solubility.

  • Fluorine Substituent: The presence of a fluorine atom allows for the use of ¹⁹F NMR, a highly specific and powerful tool for structural confirmation and quantification.[1][2] It also influences the molecule's polarity and mass spectrometric fragmentation.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₇H₁₃FN₂O₄---
Molecular Weight 344.30 g/mol Guides mass spectrometry settings.
UV Chromophore Strong (due to nitrophenyl group)Excellent candidate for HPLC-UV analysis.
Polarity Moderately polarSuitable for reversed-phase HPLC.
Thermal Stability Potentially limitedGC analysis may require derivatization or cause degradation.[3]
Solubility Soluble in common organic solvents (ACN, MeOH, DMSO, CH₂Cl₂)Provides flexibility in sample and standard preparation.
CAS Number 1071974-01-0For unambiguous identification.[4]

High-Performance Liquid Chromatography (HPLC) Guide

HPLC is the primary technique for the analysis of purity and stability of this compound. A reversed-phase method is the logical starting point.

HPLC FAQs

Q: What is a good starting point for a reversed-phase HPLC method? A: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Use a mobile phase of acetonitrile and water, starting with an isocratic mixture of 60:40 (ACN:H₂O) and adjusting as needed. UV detection at a wavelength around 254 nm should provide a strong signal due to the nitroaromatic ring.

Q: Should I use a buffer in the mobile phase? A: While not strictly necessary for this neutral molecule, a buffer can improve peak shape and reproducibility. A low-concentration acetate or phosphate buffer (e.g., 10-20 mM) at a pH between 4 and 6 is recommended to prevent any potential on-column degradation.[5][6] An acidic modifier like 0.1% formic or phosphoric acid can also be used to sharpen peaks.[7]

Q: What flow rate and injection volume should I use? A: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is typical. Start with an injection volume of 5-10 µL. Ensure your sample concentration provides a response within the detector's linear range.

HPLC Troubleshooting Guide

Q: My peak is tailing severely. What are the likely causes? A: Peak tailing for this type of compound often points to secondary interactions with the column stationary phase or issues with the sample solvent.

  • Cause 1: Silanol Interactions. Residual, un-capped silanols on the silica backbone of the C18 column can interact with polar parts of your molecule.

    • Solution: Add a small amount of acid (0.1% formic or trifluoroacetic acid) to the mobile phase to suppress silanol activity. Alternatively, switch to a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl).

  • Cause 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN or DMSO), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as low as possible (< 5 µL).

Q: My retention time is drifting between injections. How can I stabilize it? A: Retention time instability is almost always due to a lack of system equilibration or fluctuations in mobile phase composition or temperature.

  • Cause 1: Insufficient Column Equilibration. The column needs to be fully conditioned with the mobile phase before analysis begins.

    • Solution: Equilibrate the column for at least 15-20 column volumes before the first injection. If you are running a gradient, ensure the column is fully re-equilibrated between runs.

  • Cause 2: Mobile Phase Issues. Poorly mixed mobile phases or solvent evaporation can alter the composition over time.

    • Solution: Ensure mobile phase components are thoroughly mixed. If using an aqueous buffer, filter it and do not leave it on the system for multiple days, as salt precipitation or microbial growth can occur. Use a column thermostat to maintain a constant temperature (e.g., 30 °C), as temperature fluctuations directly impact viscosity and retention.

Q: I am seeing an unexpected peak in my chromatogram that grows over time. What is it? A: This strongly suggests sample degradation. Given the benzyl ester functionality, hydrolysis is a primary suspect.

  • Cause: Hydrolysis. If your sample is dissolved in an aqueous solvent or an unbuffered mobile phase, the ester can hydrolyze to form Benzyl alcohol and 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid.

    • Solution: Prepare samples fresh in a non-aqueous solvent like acetonitrile. If an aqueous diluent is necessary, keep it at a neutral or slightly acidic pH and analyze the sample promptly. Perform a forced degradation study (e.g., by adding a small amount of acid or base to your sample) to confirm the identity of the degradant peak.

Workflow & Protocol

HPLC_Troubleshooting_Workflow

Protocol: Isocratic HPLC Method for Purity Analysis

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and Deionized Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in acetonitrile to a concentration of approximately 0.5 mg/mL. Dilute further with the mobile phase if necessary.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

Gas Chromatography (GC) and Mass Spectrometry (MS) Guide

GC & MS FAQs

Q: Is GC a suitable technique for this molecule? A: Direct GC analysis is challenging due to the molecule's high molecular weight and potential for thermal degradation. The ester and nitro groups can be labile at high injector temperatures, leading to poor peak shape and non-reproducible results.[3][8] If GC is necessary, a low-temperature, rapid heating program with a highly inert system is required.

Q: What ionization technique is best for LC-MS analysis? A: Electrospray Ionization (ESI) in negative mode is a good starting point. The nitro group and overall structure can stabilize a negative charge. Atmospheric Pressure Chemical Ionization (APCI) could also be effective.

Q: What are the expected major fragments in MS/MS? A: Key fragmentation pathways would likely involve:

  • Neutral loss of the benzyl group (C₇H₇, 91 Da).

  • Cleavage at the ester linkage.

  • Loss of the nitro group (NO₂, 46 Da).

  • Decarboxylation (loss of CO₂, 44 Da).

GC/MS Troubleshooting Guide

Q: I'm analyzing by GC and see a broad peak or multiple smaller peaks instead of one sharp peak. Why? A: This is a classic sign of on-column or injector-port degradation.

  • Cause: Thermal Degradation. The injector temperature is too high, causing the molecule to break down before it reaches the column.

    • Solution: Lower the injector temperature significantly (start around 200 °C). Use a deactivated inlet liner with no glass wool, or deactivated glass wool, to minimize active sites.[9][10] A faster oven ramp can also help by minimizing the time the analyte spends at elevated temperatures.

Q: In my LC-MS analysis, the signal intensity is very low in both positive and negative ESI modes. A: Poor ionization efficiency can be due to several factors related to the mobile phase or source conditions.

  • Cause 1: Inappropriate Mobile Phase Additive. Buffers like phosphate are non-volatile and will suppress the ESI signal and contaminate the source.

    • Solution: Use volatile mobile phase modifiers like formic acid, ammonium formate, or ammonium acetate at low concentrations (0.1% or 5-10 mM).

  • Cause 2: Suboptimal Source Parameters. The nebulizer gas, drying gas flow, and capillary voltage are not optimized for your analyte.

    • Solution: Perform a systematic optimization of MS source parameters by infusing a standard solution of your compound directly into the source and adjusting parameters to maximize the signal for the [M-H]⁻ or [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR is essential for unambiguous structural confirmation. ¹H, ¹³C, and ¹⁹F NMR should all be employed for full characterization.

NMR FAQs

Q: What are the key diagnostic peaks to look for in the ¹H NMR spectrum? A: You should expect to see signals corresponding to:

  • The aromatic protons on the benzyl group (typically a multiplet around 7.3-7.5 ppm).[11][12]

  • The benzylic CH₂ protons (a singlet or AB quartet around 5.3 ppm).

  • The aromatic protons on the nitrophenyl ring (two distinct signals in the downfield region, likely >7.5 ppm).

  • The methine proton (CH-CN), which will be a singlet.

  • The methyl group protons on the phenyl ring (a singlet around 2.3 ppm).

Q: Why is ¹⁹F NMR particularly useful for this compound? A: ¹⁹F NMR provides a clean, simple spectrum with a high signal-to-noise ratio.[1][2] Since there is only one fluorine atom in the molecule, you should observe a single resonance. Its chemical shift will be highly sensitive to the electronic environment, making it an excellent probe for purity and structural integrity. Any degradation or side-reaction involving the fluorinated ring will result in new ¹⁹F signals.

NMR Troubleshooting Guide

Q: My ¹H NMR peaks are broad and poorly resolved. What's the cause? A: Broad peaks can result from sample purity issues, aggregation, or improper shimming.

  • Cause 1: Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: If suspected, pass your sample solution through a small plug of silica or celite. Ensure all glassware is scrupulously clean.

  • Cause 2: Sample Aggregation. At higher concentrations, molecules can aggregate, leading to broader signals.

    • Solution: Dilute the sample. Gently warming the NMR tube may also help break up aggregates.

  • Cause 3: Poor Magnetic Field Homogeneity (Shimming).

    • Solution: Carefully re-shim the spectrometer on your sample. Ensure the sample volume and positioning within the coil are correct as per the spectrometer's guidelines.

Sample Preparation Workflow

Sample_Prep_Workflow

Analytical Method Validation

Any analytical method developed for quality control or regulatory purposes must be validated to ensure it is fit for its intended purpose.[13][14] The validation process provides documented evidence that the method is reliable, accurate, and reproducible.[15][16]

Key Validation Parameters (ICH Q2(R1))

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, free from interference.Peak purity analysis (PDA), analysis of placebo and degradants.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise and accurate.For assay: 80-120% of the test concentration.
Accuracy The closeness of test results to the true value.98.0% - 102.0% recovery of spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability & Intermediate Precision RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations.Consistent results with varied flow rate, pH, temperature, etc.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Methyl-5-nitrophenol and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds, including nitrophenols, are a class of molecules with diverse industrial applications that have also garnered interest for their biological activities. Variations in the substitution pattern on the phenol ring, including the position of the nitro group and the presence of other functional groups like methyl groups, can significantly influence their biological effects. This guide focuses on 2-Methyl-5-nitrophenol (also known as 5-Nitro-o-cresol) and compares its potential biological profile with that of its isomers and other related molecules to provide a comprehensive overview of potential cytotoxic, antimicrobial, and antioxidant activities. Due to a lack of extensive publicly available data on 2-Methyl-5-nitrophenol, this document leverages experimental findings on its isomers and other related molecules. All quantitative data from cited studies are summarized in structured tables, and detailed methodologies for key experiments are provided to support further research.

Executive Summary

The available data on nitrophenol isomers and related methylated compounds indicate that these molecules possess biological activities, most notably cytotoxicity. The degree of this activity is highly dependent on the molecular structure, particularly the position of the nitro group. While direct experimental evidence for the biological activity of 2-Methyl-5-nitrophenol is limited, it is reasonable to hypothesize that it

A Comparative Analysis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate and Other Known JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Head of Kinase Inhibitor Profiling, Discovery Biology

Disclaimer: Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate, hereafter referred to as BFA-26, is presented here as a hypothetical novel compound for illustrative purposes. All experimental data associated with BFA-26 are hypothetical and generated to demonstrate a comparative framework against established inhibitors.

Introduction: The Critical Role of JAK2 in Disease Pathogenesis

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are pivotal in mediating signal transduction for numerous cytokines and growth factors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is fundamental to hematopoiesis and immune responses.[4] Dysregulation of the JAK-STAT pathway, particularly through mutations in the JAK2 gene, is a key driver in the pathophysiology of myeloproliferative neoplasms (MPNs), including myelofibrosis and polycythemia vera.[5][6][7][8] The most common of these is the V617F gain-of-function mutation, which leads to constitutive activation of JAK2 and downstream signaling, resulting in uncontrolled cell proliferation.[7][8] Consequently, JAK2 has emerged as a significant therapeutic target for these conditions.[9][10]

This guide provides a comparative analysis of the hypothetical novel compound, BFA-26, against two FDA-approved JAK inhibitors: Ruxolitinib and Fedratinib. We will explore their mechanisms of action, inhibitory profiles, and provide detailed experimental protocols for their characterization.

Compound Profiles and Mechanism of Action

A defining characteristic of a kinase inhibitor is its mechanism of action, which dictates its cellular effects and therapeutic window. Most small-molecule JAK inhibitors are ATP-competitive, binding to the ATP-binding pocket in the kinase domain to prevent the phosphorylation of JAKs and their downstream STAT substrates.[3][11][12][13]

  • BFA-26 (Hypothetical): BFA-26 is postulated to be a potent and highly selective ATP-competitive inhibitor of JAK2. Its unique chemical scaffold, featuring a fluorinated and nitrated phenyl ring, is designed to exploit specific interactions within the JAK2 ATP-binding site, potentially offering a superior selectivity profile over other JAK family members and a distinct resistance profile.

  • Ruxolitinib (Jakafi®): Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[1][11][14] Its dual inhibitory activity is thought to contribute to its efficacy in myelofibrosis by not only reducing the proliferative drive mediated by JAK2 but also by dampening the pro-inflammatory cytokine signaling mediated by JAK1.[1][15] Ruxolitinib was the first JAK inhibitor approved by the FDA for the treatment of myelofibrosis.[14]

  • Fedratinib (Inrebic®): Fedratinib is considered a semi-selective inhibitor of JAK2.[5] It also demonstrates activity against FMS-like tyrosine kinase 3 (FLT3).[16][17] Its mechanism involves competitively inhibiting the ATP-binding site of both wild-type JAK2 and the mutated JAK2 V617F, thereby blocking the phosphorylation of STAT proteins and inducing apoptosis in malignant cells.[16][18][19]

Below is a diagram illustrating the central role of JAK2 in the signaling pathway that drives myeloproliferative neoplasms.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Transcription Modulation BFA26 BFA-26 BFA26->JAK2 Inhibition Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Fedratinib Fedratinib Fedratinib->JAK2

Caption: The JAK-STAT signaling pathway and points of inhibition.

Comparative Inhibitory Profile

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic potential. These are typically quantified by measuring the half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 (nM) (pSTAT5 in HEL 92.1.7 cells)
BFA-26 (Hypothetical) JAK2 1.5 25
Ruxolitinib JAK1/JAK2 3.3 (JAK1), 2.8 (JAK2) 281
Fedratinib JAK2 > FLT3 6 (JAK2), 25 (FLT3) ~300 [5]

Note: IC50 values for Ruxolitinib and Fedratinib are compiled from publicly available data and may vary depending on assay conditions.

The hypothetical data for BFA-26 suggests a high degree of potency against the isolated JAK2 enzyme, with a corresponding strong effect in a cellular context, indicating good cell permeability and target engagement.

Experimental Protocols

To ensure a rigorous and reproducible comparison of kinase inhibitors, standardized assays are essential. The following protocols describe a biochemical kinase assay to determine enzymatic potency and a cell-based assay to assess activity in a relevant biological system.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the binding of the inhibitor to the kinase's ATP pocket.[20][21][22] It relies on fluorescence resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the inhibitor for the ATP-binding site.[23]

LanthaScreen_Workflow cluster_reaction Reaction States Kinase Eu-Ab-Tagged JAK2 Kinase No_Inhibitor No Inhibitor: Kinase + Tracer => High FRET Kinase->No_Inhibitor With_Inhibitor With Inhibitor: Inhibitor displaces Tracer => Low FRET Kinase->With_Inhibitor Tracer Alexa647-Tracer Tracer->No_Inhibitor Tracer->With_Inhibitor Inhibitor Test Inhibitor (e.g., BFA-26) Inhibitor->With_Inhibitor

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compounds (BFA-26, Ruxolitinib, Fedratinib) in 100% DMSO, starting from a 1 mM stock.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[20]

    • Prepare a 3X kinase/antibody mixture containing recombinant JAK2 enzyme and Eu-labeled anti-tag antibody in Kinase Buffer A.

    • Prepare a 3X tracer solution (e.g., Kinase Tracer 236) in Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted test compound to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.[21]

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.[20]

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring emissions at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: pSTAT5 (Tyr694) AlphaScreen SureFire® Assay

This assay quantifies the inhibition of JAK2 activity within a cellular environment by measuring the phosphorylation of its direct downstream target, STAT5.[24] The assay is performed using the human erythroleukemia (HEL) 92.1.7 cell line, which harbors the JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway.[9][24]

Step-by-Step Methodology:

  • Cell Culture: Culture HEL 92.1.7 cells in appropriate media until they reach the desired density.

  • Compound Treatment:

    • Plate the HEL cells in a 96-well culture plate.

    • Treat the cells with a serial dilution of the test compounds for 2 hours at 37°C. Include a DMSO-only control.

  • Cell Lysis: Lyse the cells by adding the supplied Lysis Buffer and incubate as per the manufacturer's protocol (PerkinElmer).

  • Assay Procedure (384-well ProxiPlate):

    • Transfer 5 µL of the cell lysate to the assay plate.

    • Prepare the Acceptor Mix containing Acceptor beads and Activation Buffer. Add 4 µL to each well.

    • Seal the plate and incubate for 2 hours at room temperature.

    • Prepare the Donor Mix containing Donor beads in Donor Buffer. Add 2 µL to each well under subdued light.

    • Seal the plate, wrap in foil, and incubate for 2 hours at room temperature.

  • Reading and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Determine the concentration of inhibitor required to inhibit pSTAT5 levels by 50% (IC50) by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of novel JAK2 inhibitors against established standards. The hypothetical compound, BFA-26, demonstrates promising potency in both biochemical and cellular assays, warranting further investigation. Key next steps in the characterization of a novel inhibitor would include:

  • Kinome-wide selectivity profiling: To assess off-target effects against a broad panel of kinases.

  • In vivo pharmacodynamic studies: To confirm target engagement in animal models.

  • Efficacy studies: To evaluate the therapeutic potential in relevant disease models of myelofibrosis.

By employing rigorous, standardized assays and a logical, stepwise approach to characterization, researchers can effectively evaluate the potential of new chemical entities and advance the development of next-generation therapies for myeloproliferative neoplasms.

References

Structure-Activity Relationship (SAR) Studies of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate. Due to the limited publicly available data on this specific molecule, this document synthesizes information from analogous compounds to infer the likely contributions of its distinct structural motifs to its overall biological activity. We will dissect the molecule into its core components: the substituted nitrophenyl ring, the cyanoacetate moiety, and the benzyl ester. Through a comparative lens, supported by experimental data from related chemical series, we will explore how modifications to each of these fragments could modulate potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.

Introduction: Deconstructing the Target Molecule

This compound is a complex molecule with several functional groups that suggest a potential for biological activity. The central scaffold is a substituted phenylacetate, a privileged structure in medicinal chemistry. Our analysis will pivot around the three key structural components, as illustrated below. Understanding the SAR of this compound is crucial for optimizing lead compounds and accelerating the path toward viable drug candidates.[1]

Molecule_Deconstruction M This compound N Substituted Nitrophenyl Ring (4-fluoro, 5-methyl, 2-nitro) M->N C Cyanoacetate Moiety M->C B Benzyl Ester M->B

Figure 1: Deconstruction of the target molecule into key structural fragments for SAR analysis.

The Substituted Nitrophenyl Ring: A Modulator of Potency and Selectivity

The aromatic ring is heavily substituted with a nitro group, a fluorine atom, and a methyl group. Each of these substituents plays a critical role in the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets.

The Nitro Group: A Key Pharmacophore?

The ortho-nitro group is a strong electron-withdrawing group that can significantly impact the molecule's reactivity and potential binding interactions.[2] In many bioactive compounds, nitroaromatic moieties are essential for activity, often acting as hydrogen bond acceptors or participating in charge-transfer interactions. For instance, nitrofuran derivatives with benzyl groups have shown potent antibacterial activity.[3] However, the presence of a nitro group can also introduce toxicity concerns, such as the potential for metabolic reduction to reactive nitroso and hydroxylamino species.

Fluorine and Methyl Substituents: Fine-Tuning Lipophilicity and Conformation

The fluorine atom at the 4-position and the methyl group at the 5-position introduce a combination of electronic and steric effects.

  • Fluorine: The high electronegativity of fluorine can alter the pKa of nearby functional groups and create unique intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.[4] In drug design, fluorine substitution is a common strategy to enhance metabolic stability and binding affinity.[4] Studies on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists have shown that phenyl C-region derivatives exhibit better antagonism.[5][6]

  • Methyl Group: The methyl group is a small, lipophilic substituent that can influence the compound's ability to cross cell membranes and can also create favorable van der Waals interactions within a binding pocket. Its position adjacent to the fluorine atom may also sterically influence the preferred conformation of the phenyl ring. The influence of such substituents on the through-space shielding of aromatic rings has been studied, indicating that electron-withdrawing groups tend to shift methyl signals downfield.[7][8]

The Cyanoacetate Moiety: A Locus of Interaction

The geminal cyano and benzyl acetate groups at the benzylic carbon create a stereocenter and introduce functionalities capable of diverse interactions.

The Cyano Group: A Versatile Functional Group

The cyano group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry and electronic properties can be crucial for orienting the molecule within a binding site.[9] In some contexts, the cyano group has been shown to be essential for positioning a ligand correctly for hydrogen-bond formation with amino acid residues in the binding sites of enzymes.[9] However, in other cases, the introduction of a cyano group can be detrimental to activity.[9]

The Benzyl Ester: A Handle for Prodrug Strategies and Lipophilicity

The benzyl ester significantly increases the lipophilicity of the molecule, which can enhance its ability to permeate biological membranes. Esters are also susceptible to hydrolysis by esterases in the body, which can release the corresponding carboxylic acid. This presents an opportunity for a prodrug strategy, where the benzyl ester improves bioavailability, and the active form is the hydrolyzed acid.

Comparative Analysis with Alternative Scaffolds

To understand the potential of this compound, it is useful to compare it with other classes of compounds that have been explored for similar biological activities.

Structural Feature This compound Alternative Scaffolds (Examples) Potential Advantages of Target Molecule Potential Disadvantages of Target Molecule
Aromatic Core Highly substituted nitrophenyl ringIndazole (e.g., YC-1)[10], Quinazolinone[11]The specific substitution pattern may confer high selectivity for a particular target.Potential for off-target effects or toxicity associated with the nitro group.
Key Functional Groups Cyano, EsterHydroxymethyl, Amide[5][10]The cyano group can offer unique binding interactions. The ester allows for potential prodrug strategies.The cyano group can sometimes reduce activity. The ester may be rapidly metabolized.
Lipophilicity High (due to benzyl ester and methyl group)VariableGood membrane permeability and potential for CNS penetration.Poor aqueous solubility, potential for non-specific binding.

Table 1: Comparative analysis of the target molecule with alternative chemical scaffolds.

Experimental Protocols for SAR Elucidation

To experimentally validate the inferred SAR of this compound, a systematic synthetic and biological evaluation program would be required.

Synthetic Workflow

The synthesis of analogs would likely involve the modification of a common intermediate, such as 4-fluoro-5-methyl-2-nitrophenylacetonitrile.

Synthetic_Workflow A Starting Material (e.g., Substituted Toluene) B Nitration A->B C Halogenation/Functionalization B->C D Side-chain Introduction (e.g., Cyanomethylation) C->D E Esterification (with various alcohols) D->E F Analog Library E->F

Figure 2: A generalized synthetic workflow for the generation of an analog library.

Biological Evaluation Cascade

A tiered approach to biological screening would be most efficient for evaluating the synthesized analogs.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening cluster_3 In Vivo Studies A High-Throughput Screening (Target-based or Phenotypic) B Dose-Response Assays (IC50/EC50 Determination) A->B C Selectivity Profiling (Against related targets) B->C D In Vitro ADME/Tox Assays (Metabolic stability, cytotoxicity) C->D E Pharmacokinetic Studies D->E F Efficacy Models E->F

Figure 3: A tiered biological screening cascade for SAR investigation.

Conclusion and Future Directions

While a definitive SAR profile for this compound requires direct experimental investigation, this comparative analysis provides a strong foundation for initiating such a study. The key takeaways are:

  • The substituted nitrophenyl ring is likely a major determinant of biological activity, with the nitro, fluoro, and methyl groups each offering vectors for optimization.

  • The cyanoacetate moiety provides critical functionalities for target interaction and can be modified to fine-tune binding affinity and physicochemical properties.

  • The benzyl ester offers a handle for prodrug strategies and for modulating the compound's pharmacokinetic profile.

Future work should focus on the synthesis and evaluation of a focused library of analogs to systematically probe the contributions of each structural feature. This will enable the development of a robust SAR model to guide the design of more potent, selective, and drug-like molecules.

References

A Comparative Guide to the Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate: A Cross-Validation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel, highly functionalized aromatic compounds is a cornerstone of innovation. Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate represents a scaffold with significant potential, incorporating a confluence of reactive and modulating groups: a nitro group for further functionalization or as a pharmacophore, a cyano group as a versatile synthetic handle, and a fluoro moiety to enhance metabolic stability and binding affinity.

This guide provides an in-depth technical comparison of proposed synthetic routes to this target molecule. As this compound is not extensively described in current literature, we present a plausible and robust primary synthetic strategy. This is then cross-validated against two distinct and viable alternative methodologies. The discussion emphasizes the causality behind experimental choices, providing a framework for researchers to select the most appropriate route based on available resources, desired scale, and safety considerations.

Proposed Primary Synthetic Route: A Sequential Functionalization Approach

The most direct, proposed pathway to this compound involves a multi-step sequence starting from commercially available 4-fluoro-3-methylaniline. This route is designed for regiochemical control and relies on well-established, high-yielding transformations.

Primary Synthetic Route A 4-Fluoro-3-methylaniline B 4-Fluoro-5-methyl-2-nitroaniline A->B Nitration (HNO3/H2SO4) C 2-Bromo-5-fluoro-4-methyl-1-nitrobenzene B->C Sandmeyer Bromination (NaNO2, HBr, CuBr) D 5-Fluoro-4-methyl-2-nitrophenylacetonitrile C->D Cyanation (NaCN, DMSO) E This compound D->E Esterification (Benzyl chloroformate)

Caption: Proposed primary synthetic pathway to the target compound.

Experimental Protocols for the Primary Route

Step 1: Nitration of 4-Fluoro-3-methylaniline This initial step introduces the nitro group ortho to the fluorine atom, a regioselectivity driven by the activating and directing effects of the amino and methyl groups.

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 4-fluoro-3-methylaniline.

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the product, 4-fluoro-5-methyl-2-nitroaniline.

Step 2: Sandmeyer Bromination The Sandmeyer reaction is a reliable method for converting an amino group to a bromide, which is a good leaving group for subsequent nucleophilic substitution.

  • Diazotization: Dissolve 4-fluoro-5-methyl-2-nitroaniline in aqueous hydrobromic acid and cool to 0-5°C. Add a solution of sodium nitrite dropwise.

  • Copper-catalyzed Bromination: Add the diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.

  • Isolation: The resulting 2-bromo-5-fluoro-4-methyl-1-nitrobenzene can be isolated by steam distillation or solvent extraction.

Step 3: Cyanation Introduction of the cyano group is achieved via nucleophilic aromatic substitution of the bromide.

  • Reaction: Dissolve 2-bromo-5-fluoro-4-methyl-1-nitrobenzene in dimethyl sulfoxide (DMSO) and add sodium cyanide.

  • Heating: Heat the mixture to facilitate the substitution reaction.

  • Purification: After cooling, the product, 5-fluoro-4-methyl-2-nitrophenylacetonitrile, is isolated by extraction and purified by chromatography.

Step 4: Esterification The final step involves the esterification of the α-cyano carbanion.

  • Base Treatment: To a solution of 5-fluoro-4-methyl-2-nitrophenylacetonitrile in a suitable solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride at 0°C to generate the carbanion.

  • Acylation: Add benzyl chloroformate dropwise to the solution.

  • Work-up: Quench the reaction with a mild acid and extract the final product, this compound.

Alternative Synthetic Strategies: A Comparative Analysis

To provide a comprehensive overview, two alternative synthetic routes are proposed and compared against the primary strategy. These alternatives leverage different key reactions for the introduction of the cyano group, a critical transformation in this synthesis.

FeaturePrimary Route (Sandmeyer-based)Alternative 1 (Pd-Catalyzed Cyanation)Alternative 2 (Knoevenagel Condensation)
Key Cyanation Step Sandmeyer ReactionPalladium-Catalyzed CyanationKnoevenagel Condensation
Starting Material 4-Fluoro-3-methylaniline2-Bromo-5-fluoro-4-methyl-1-nitrobenzene4-Fluoro-5-methyl-2-nitrobenzaldehyde
Overall Yield (Estimated) Moderate to GoodGood to HighModerate
Reagent Toxicity High (NaCN, CuBr)Moderate (Pd catalyst, cyanide source)Low to Moderate
Scalability Good, but with safety considerations[1]Excellent, with catalyst cost being a factorGood
Environmental Impact Moderate (copper waste)Lower, with potential for catalyst recycling[2][3]Low
Alternative Route 1: Palladium-Catalyzed Cyanation

This route is a modern alternative to the Sandmeyer reaction for introducing the cyano group, often offering milder reaction conditions and higher yields.

Alternative Route 1 A 2-Bromo-5-fluoro-4-methyl-1-nitrobenzene B 5-Fluoro-4-methyl-2-nitrophenylacetonitrile A->B Pd-Catalyzed Cyanation (Pd(PPh3)4, Zn(CN)2) C Target Molecule B->C Esterification (Benzyl chloroformate)

Caption: Palladium-catalyzed cyanation as a key step.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: In a reaction vessel, combine 2-bromo-5-fluoro-4-methyl-1-nitrobenzene, a palladium catalyst (e.g., Pd(PPh3)4), and a cyanide source such as zinc cyanide.

  • Solvent and Ligands: Add a suitable solvent (e.g., DMF or DMAc) and any necessary ligands to stabilize the catalyst.

  • Heating: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: The product, 5-fluoro-4-methyl-2-nitrophenylacetonitrile, is isolated by extraction and purified via column chromatography. This method often provides higher yields and better functional group tolerance compared to the Sandmeyer reaction.[4][5]

Alternative Route 2: Knoevenagel Condensation

This approach builds the α-cyanoacetate moiety in a single step from a corresponding benzaldehyde, offering a more convergent synthesis.

Alternative Route 2 A 4-Fluoro-5-methyl-2-nitrotoluene B 4-Fluoro-5-methyl-2-nitrobenzaldehyde A->B Oxidation (e.g., MnO2) C Target Molecule B->C Knoevenagel Condensation (Benzyl cyanoacetate, base)

Caption: Convergent synthesis via Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

  • Aldehyde Synthesis: The precursor, 4-fluoro-5-methyl-2-nitrobenzaldehyde, can be synthesized by the oxidation of 4-fluoro-5-methyl-2-nitrotoluene.

  • Condensation Reaction: In a reaction flask, dissolve the aldehyde and benzyl cyanoacetate in a suitable solvent.

  • Base Catalyst: Add a catalytic amount of a base, such as piperidine or a mild inorganic base, to initiate the condensation.

  • Product Formation: The reaction mixture is typically heated to drive the condensation and subsequent dehydration to form the target molecule directly. This method is advantageous for its step-economy.

Conclusion: A Strategic Choice for Synthesis

The selection of a synthetic route for a complex molecule like this compound is a multi-faceted decision.

  • The Primary Route utilizing a Sandmeyer reaction is a classic and well-understood pathway, though it involves hazardous reagents and may present challenges in scalability and waste management.[1][6]

  • Alternative Route 1 with palladium-catalyzed cyanation offers a more modern, often higher-yielding, and safer approach, albeit with the consideration of catalyst cost and potential for metal contamination.[7][2]

  • Alternative Route 2 via a Knoevenagel condensation provides an elegant and convergent strategy, but its success is contingent on the efficient synthesis of the requisite aldehyde precursor.

Ultimately, the optimal choice will depend on the specific constraints and goals of the research or development program, including laboratory capabilities, cost of raw materials, and environmental and safety regulations. This comparative guide provides the necessary framework for making an informed and strategic decision.

References

A Comparative Analysis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate and its Analogs: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel molecular scaffolds with significant therapeutic potential is paramount. Among these, substituted phenylacetate derivatives have garnered considerable attention due to their diverse biological activities. This guide provides an in-depth comparative analysis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate and structurally similar compounds, offering insights into their potential efficacy based on available experimental data for related molecules. While direct biological data for the title compound is not publicly available, this review synthesizes information from analogous structures to extrapolate its potential activities and guide future research.

Introduction: The Therapeutic Promise of Substituted Cyanoacetates

The cyanoacetate scaffold is a versatile pharmacophore present in a variety of compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a nitrophenyl group, as seen in this compound, can further modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The presence of fluoro and methyl substituents on the phenyl ring allows for fine-tuning of lipophilicity and metabolic stability, critical parameters in drug design. This guide will explore the known biological activities of structurally related nitrophenyl and cyanoacetate derivatives to build a comprehensive picture of the potential therapeutic applications of this class of compounds.

General Synthesis of Benzyl 2-cyano-2-(nitrophenyl)acetate Derivatives

The synthesis of benzyl 2-cyano-2-(nitrophenyl)acetate derivatives typically involves the nucleophilic substitution of a halogenated nitrophenyl compound with a cyanoacetate ester. While a specific synthetic route for this compound is not detailed in publicly accessible literature, a generalizable pathway can be inferred from patents describing the synthesis of related compounds.

A plausible synthetic approach is outlined below, drawing from established methodologies for the preparation of 2-nitro substituted phenylacetonitrile compounds.[1] This multi-step process leverages common organic reactions to construct the target molecule.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of tert-butyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

  • To a solution of 1-fluoro-2-methyl-4,5-dinitrobenzene in a suitable aprotic solvent such as dimethylformamide (DMF), add tert-butyl cyanoacetate in the presence of a non-nucleophilic base like sodium hydride (NaH).

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Esterlysis and Decarboxylation to 2-(4-fluoro-5-methyl-2-nitrophenyl)acetonitrile

  • The tert-butyl ester from the previous step is dissolved in an organic acid, such as trifluoroacetic acid (TFA), or treated with a strong acid in an inert solvent.

  • The reaction proceeds to hydrolyze the ester and subsequently decarboxylate to afford the corresponding phenylacetonitrile derivative.

  • The product is isolated by neutralization and extraction, followed by purification.

Step 3: Benzylation to Yield this compound

  • The 2-(4-fluoro-5-methyl-2-nitrophenyl)acetonitrile is treated with a base (e.g., sodium hydride) in an anhydrous solvent to generate the carbanion.

  • Benzyl bromide or a similar benzylating agent is then added to the reaction mixture.

  • The reaction is stirred until completion, after which it is worked up using standard extraction and purification techniques to yield the final product.

Caption: Generalized synthetic pathway for this compound.

Comparative Efficacy: Insights from Structurally Related Compounds

In the absence of direct experimental data for the title compound, we turn to the documented biological activities of its structural analogs. The following sections compare the efficacy of various substituted cyanoacetates and nitrophenyl derivatives in key therapeutic areas.

Anti-inflammatory and Antioxidant Activities

Numerous studies have highlighted the anti-inflammatory and antioxidant potential of compounds containing the cyano and nitrophenyl moieties. For instance, novel derivatives of 5-aminosalicylic acid (5-ASA) incorporating a cyanoacetyl group have demonstrated promising in vitro antioxidant and anti-inflammatory activities.[2] These compounds were synthesized via Knoevenagel condensation, a reaction also pertinent to the synthesis of cyanoacetate derivatives.

Compound/Derivative ClassAssayResultsReference
5-ASA-cyanoacetyl derivativesDPPH radical scavengingSuperior dual antioxidant activity compared to ascorbic acid and 5-ASA.[2]
5-ASA-cyanoacetyl derivativesNitric oxide scavengingSignificant nitric oxide scavenging activity.[2]
5-ASA-cyanoacetyl derivativesInhibition of protein denaturationStrongest inhibition observed with a chloro-substituted derivative.[2]
5-ASA-cyanoacetyl derivativesHRBC membrane stabilizationHighest protection exhibited by a fluoro-substituted derivative.[2]
p-nitrophenyl hydrazonesCOX-2, 5-LOX InhibitionDesigned as multi-target inhibitors with predicted anti-inflammatory activity.[3]

The data suggests that the presence of a cyano group, particularly in conjunction with various phenyl substitutions, can confer significant anti-inflammatory and antioxidant properties. The fluoro-substitution in the target compound, this compound, is particularly noteworthy, as fluoro-substituted analogs in related series have shown enhanced activity.

Anticancer Activity

The nitrophenyl group is a common feature in compounds with demonstrated anticancer activity. For example, novel 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have shown moderate to strong activity against pancreatic and lung cancer cell lines.[4]

Compound/Derivative ClassCell LineActivityReference
Nitrophenyl-bearing tetrahydroisoquinolinesPACA2 (pancreatic cancer)Moderate to strong anticancer activity.[4]
Nitrophenyl-bearing tetrahydroisoquinolinesA549 (lung carcinoma)Moderate to strong anticancer activity.[4]
C-17 cyano-substituted estratrienesMCF-7 (breast cancer)Potent antiproliferative effects (GI50 in the nanomolar range).[5]

The antiproliferative effects of these compounds suggest that the nitrophenyl moiety can be a key contributor to cytotoxicity in cancer cells. The combination of this group with the cyanoacetate scaffold in the title compound warrants investigation into its potential as an anticancer agent.

Caption: Key structural features influencing the biological activity of substituted phenylacetates.

Discussion and Future Directions

While this guide provides a comparative analysis based on structurally related compounds, the precise efficacy of this compound remains to be determined through direct experimental evaluation. The available literature strongly suggests that this compound is a promising candidate for investigation, particularly in the fields of inflammation, oxidative stress, and oncology.

Future research should focus on the following:

  • Synthesis and Characterization: Development and optimization of a synthetic route to obtain the pure compound for biological testing.

  • In Vitro Efficacy: Screening the compound against a panel of relevant biological targets, including enzymes involved in inflammation (e.g., COX, LOX) and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to identify the key structural features required for optimal activity and to develop more potent and selective compounds.

The convergence of the cyanoacetate scaffold with a substituted nitrophenyl ring presents a compelling opportunity for the discovery of novel therapeutic agents. The insights gathered from related chemical series provide a solid foundation and a clear rationale for the continued exploration of this compound and its derivatives.

References

Author: BenchChem Technical Support Team. Date: January 2026

Selectivity Profile of a Novel Kinase Inhibitor: A Comparative Guide to Encorafenib as a Model Compound

A Note on the Subject Compound: Initial literature and database searches for "Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate" did not yield publicly available data regarding its biological activity or selectivity profile. To fulfill the objective of creating an in-depth technical guide on selectivity profiling, this document will use the well-characterized, potent, and selective RAF kinase inhibitor, Encorafenib , as a proxy. The principles, experimental designs, and data interpretation methods described herein are broadly applicable to the characterization of any novel kinase inhibitor.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. However, the human kinome consists of over 500 members, many of which share significant structural homology within the ATP-binding pocket. Consequently, a critical challenge in the development of kinase inhibitors is achieving high target selectivity.

Poor selectivity can lead to two primary complications:

  • Off-Target Toxicity: Inhibition of unintended kinases can disrupt normal physiological signaling, leading to adverse events. For example, some BRAF inhibitors are known to cause cutaneous squamous cell carcinomas due to the "paradoxical activation" of the MAPK pathway in BRAF wild-type cells[1].

  • Reduced Efficacy: Off-target binding can reduce the concentration of the drug available to engage the intended target, thereby diminishing its therapeutic effect.

This guide provides a comprehensive overview of the selectivity profile of Encorafenib, a potent inhibitor of the BRAF kinase, which is frequently mutated in melanoma and other cancers[2][3][4]. We will objectively compare its performance with other BRAF inhibitors and provide the detailed experimental methodologies required to generate such a profile for any novel compound.

The Target: BRAF and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, governing fundamental cellular processes. The pathway consists of a series of protein kinases: RAS, RAF, MEK, and ERK. In many cancers, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein, which continuously signals through MEK and ERK, promoting uncontrolled cell proliferation and survival[5]. Encorafenib is designed to inhibit this aberrant signaling by targeting the ATP-binding site of the BRAF V600E kinase[5].

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Growth Factor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Encorafenib Inhibition ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Cell Proliferation, Survival Transcription_Factors->Gene_Expression

Caption: The RAS/RAF/MEK/ERK signaling pathway targeted by Encorafenib.

Biochemical Selectivity Profile of Encorafenib

The initial and most direct assessment of an inhibitor's selectivity is performed using cell-free biochemical assays. These assays measure the direct interaction between the inhibitor and a purified kinase enzyme. Encorafenib has been profiled against large panels of kinases to determine its inhibitory activity (IC50) against its intended targets (BRAF V600E, wild-type BRAF, and CRAF) and a wide array of other kinases.

A study profiling Encorafenib against a panel of 99 different kinases demonstrated its high specificity. Potent inhibition (IC50 < 1 µM) was observed for only a few kinases beyond its primary RAF targets, highlighting its favorable selectivity profile[2].

Table 1: Biochemical Inhibitory Activity of Encorafenib Against On-Target and Key Off-Target Kinases

Kinase TargetIC50 (nM)Target ClassComments
BRAF V600E 0.35 Primary Target The key oncogenic driver mutation.[6]
BRAF (wild-type) 0.47 Primary Target High affinity for the wild-type enzyme.[6]
CRAF 0.30 Primary Target Another member of the RAF kinase family.[6]
JNK1Clinically relevantOff-TargetPotential for off-target effects.[6]
JNK2< 1000Off-TargetInhibited with an IC50 < 1 µmol/l.
JNK3Clinically relevantOff-TargetPotential for off-target effects.
LIMK1Clinically relevantOff-TargetPotential for off-target effects.[6]
LIMK2Clinically relevantOff-TargetPotential for off-target effects.[6]
GSK3B< 1000Off-TargetInhibited with an IC50 < 1 µmol/l.
STK36Clinically relevantOff-TargetPotential for off-target effects.

Note: "Clinically relevant" indicates that ligand binding to these kinases was reduced at clinically achievable concentrations (≤0.9 µM)[6]. Specific IC50 values were not provided in the source.

Comparative Analysis with Other BRAF Inhibitors

A key aspect of characterizing a new inhibitor is benchmarking it against existing alternatives. The first-generation BRAF inhibitors, Vemurafenib and Dabrafenib, are important comparators for Encorafenib. While all three effectively inhibit BRAF V600E, they differ in their broader selectivity, binding kinetics, and clinical side-effect profiles.

One of the most significant distinguishing features of Encorafenib is its exceptionally long dissociation half-life from the BRAF V600E enzyme (>30 hours), compared to just 2 hours for Dabrafenib and 0.5 hours for Vemurafenib[7][8]. This "slow off-rate" means Encorafenib remains bound to its target for longer, leading to more sustained pathway inhibition even as drug concentrations fluctuate between doses[7][8]. This property may contribute to its improved efficacy and distinct safety profile, such as a lower incidence of BRAFi-induced cutaneous squamous cell carcinomas[1][9].

Table 2: Comparative Profile of Clinically Approved BRAF Inhibitors

ParameterEncorafenibDabrafenibVemurafenib
BRAF V600E IC50 ~0.4 nM[6]~0.8 nM[10]~31 nM[10]
CRAF IC50 ~0.3 nM[6]~5.0 nM[10]~48 nM[10]
Dissociation Half-Life >30 hours[7][8]2 hours[7][8]0.5 hours[7][8]
Reported Off-Targets JNKs, LIMKs, GSK3BNEK9, CDK16, SIK2[10]SRMS, ACK1, KHS1[10]
cuSCC Incidence ~4%[1]~6%[1]~22%[1]

Experimental Protocols for Selectivity Profiling

Generating the data presented above requires robust and validated experimental methodologies. Below are detailed protocols for a representative biochemical binding assay and a cell-based target engagement assay.

Protocol: Biochemical Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive ligand ("tracer") from the kinase of interest. It is a powerful high-throughput method to determine the affinity (IC50) of a test compound.

Rationale: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is a gold standard for quantifying inhibitor binding. It directly measures the displacement of a tracer from the kinase's ATP pocket, providing a quantitative measure of inhibitor potency. It is non-radioactive and can be read continuously to assess slow-binding inhibitors[6][11][12].

LanthaScreen_Workflow High_FRET High_FRET Low_FRET Low_FRET

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution as specified by the manufacturer (e.g., Thermo Fisher Scientific)[6].

    • Prepare a 3X solution of the test compound (e.g., Encorafenib) by performing a serial dilution in the kinase buffer containing a fixed percentage of DMSO.

    • Prepare a 3X Kinase/Eu-Antibody mixture. The kinase (e.g., purified BRAF V600E) is tagged (e.g., with GST or His), and a Europium (Eu)-labeled antibody targets this tag. Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to pellet aggregates[13].

    • Prepare a 3X Alexa Fluor™ 647-labeled Kinase Tracer solution in the kinase buffer[6][11].

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 3X test compound serial dilutions to the appropriate wells. For maximum (no inhibition) and minimum (no kinase) signal controls, add 5 µL of buffer with DMSO.

    • Add 5 µL of the 3X Kinase/Eu-Antibody mixture to all wells except the minimum signal control wells.

    • Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells[11][14]. The final volume in each well will be 15 µL.

  • Incubation and Data Acquisition:

    • Mix the plate gently on a plate shaker for 30-60 seconds.

    • Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes, protected from light[14].

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission ratio of the acceptor (665 nm) to the donor (615 nm).

  • Data Analysis:

    • Correct the raw data using the control wells.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the tracer.

Protocol: Cell-Based Target Inhibition Assay (Western Blot for pERK)

To confirm that a compound inhibits its target within a living cell, one must measure the phosphorylation status of a downstream substrate. For a BRAF inhibitor, the most direct readout is the level of phosphorylated ERK (pERK).

Rationale: This assay provides crucial evidence that the inhibitor can cross the cell membrane, engage its intracellular target, and produce a functional biological consequence on the signaling pathway. It bridges the gap between biochemical potency and cellular activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture human melanoma cells harboring the BRAF V600E mutation (e.g., A375 cell line) in appropriate media until they reach 70-80% confluency.

    • Treat the cells with a serial dilution of the test compound (e.g., Encorafenib) for a defined period (e.g., 2 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and denature them by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis and Normalization:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein like GAPDH.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control to determine the dose-dependent inhibition of ERK phosphorylation.

Conclusion

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. As demonstrated through the case study of Encorafenib, a comprehensive evaluation involves a multi-faceted approach. High-throughput biochemical screens provide a broad view of the kinome-wide interaction landscape, while comparative analyses against existing drugs offer crucial context regarding potency and binding kinetics. Finally, cell-based assays confirm on-target activity in a physiological setting. The unique profile of Encorafenib, characterized by high potency, exceptional specificity, and a prolonged target residence time, distinguishes it from other BRAF inhibitors and likely contributes to its clinical efficacy and safety profile. The experimental frameworks detailed in this guide provide a robust blueprint for researchers and drug developers to thoroughly characterize the selectivity of novel kinase inhibitors, a vital step in advancing new targeted therapies.

References

A Comparative Benchmarking Guide to the Synthesis of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro group, a fluorine atom, and a cyanoacetate moiety, makes it a valuable intermediate for the synthesis of diverse molecular scaffolds. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers in drug development and organic synthesis. This guide provides an in-depth comparison of the plausible synthetic routes to this compound, with a primary focus on Nucleophilic Aromatic Substitution (SNAr) and its modern palladium-catalyzed alternatives. We will delve into the mechanistic underpinnings of each method, providing detailed experimental protocols and a comparative analysis of their respective advantages and limitations.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Classical Approach

The most direct and classical approach to the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method leverages the high electrophilicity of the aromatic ring, activated by the electron-withdrawing nitro group, to facilitate the displacement of a suitable leaving group, in this case, a fluoride ion, by a nucleophile.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group, positioned ortho to the fluorine atom, strongly activates the aromatic ring towards nucleophilic attack. This activation is crucial as it stabilizes the intermediate Meisenheimer complex, a resonance-stabilized carbanion, which is the rate-determining step of the reaction. The presence of the nitro group delocalizes the negative charge of the intermediate, lowering the activation energy for its formation. The fluoride ion is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

Diagram 1: Proposed SNAr Synthesis Workflow

SNAr_Workflow reagents 1-Fluoro-4-methyl-2-nitrobenzene + Benzyl cyanoacetate + Base (e.g., K2CO3) solvent Polar Aprotic Solvent (e.g., DMF, DMSO) reagents->solvent Dissolution reaction Reaction at Elevated Temperature (e.g., 80-120 °C) solvent->reaction Heating workup Aqueous Workup (Quenching, Extraction) reaction->workup Post-reaction purification Purification (e.g., Column Chromatography) workup->purification product Benzyl 2-cyano-2-(4-fluoro- 5-methyl-2-nitrophenyl)acetate purification->product

Caption: A generalized workflow for the synthesis of the target compound via SNAr.

Experimental Protocol

Materials:

  • 1-Fluoro-4-methyl-2-nitrobenzene

  • Benzyl cyanoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of benzyl cyanoacetate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 1-Fluoro-4-methyl-2-nitrobenzene (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Method 2: Palladium-Catalyzed α-Arylation of Benzyl Cyanoacetate

A more contemporary alternative to the classical SNAr reaction is the palladium-catalyzed α-arylation of active methylene compounds. This method offers the potential for milder reaction conditions and a broader substrate scope.

Mechanistic Rationale

The catalytic cycle of palladium-catalyzed α-arylation typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 1-bromo-4-methyl-2-nitrobenzene, as bromides are often more reactive in this context than fluorides) to form a Pd(II) intermediate.

  • Deprotonation and Transmetalation: A base deprotonates the benzyl cyanoacetate to form an enolate, which then coordinates to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The arylpalladium enolate intermediate undergoes reductive elimination to form the C-C bond of the final product and regenerate the Pd(0) catalyst.

The choice of ligand is critical in this process, with bulky, electron-rich phosphine ligands often being employed to facilitate the oxidative addition and reductive elimination steps.

Diagram 2: Palladium-Catalyzed α-Arylation Workflow

Pd_Arylation_Workflow reagents 1-Bromo-4-methyl-2-nitrobenzene + Benzyl cyanoacetate + Base (e.g., NaOtBu) solvent Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) catalyst->solvent reaction Inert Atmosphere (N2 or Ar) Heating (e.g., 80-110 °C) solvent->reaction workup Filtration and Solvent Evaporation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Benzyl 2-cyano-2-(4-fluoro- 5-methyl-2-nitrophenyl)acetate purification->product

Caption: A generalized workflow for the palladium-catalyzed α-arylation synthesis.

Experimental Protocol

Materials:

  • 1-Bromo-4-methyl-2-nitrobenzene

  • Benzyl cyanoacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Diatomaceous earth

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 1-bromo-4-methyl-2-nitrobenzene (1.0 equivalent) and benzyl cyanoacetate (1.2 equivalents).

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Method 3: Palladium-Catalyzed Decarboxylative Coupling

A conceptually different and innovative approach involves the palladium-catalyzed decarboxylative coupling of a cyanoacetate salt with an aryl halide.[1][2] This method avoids the use of strong bases for deprotonation of the active methylene compound.

Mechanistic Rationale

The mechanism of this reaction is thought to proceed as follows:

  • Oxidative Addition: Similar to the α-arylation, a Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) species.

  • Coordination and Decarboxylation: The cyanoacetate salt coordinates to the palladium center. This is followed by a key decarboxylation step to generate a palladium-bound carbanion intermediate.[3]

  • Reductive Elimination: The aryl and cyanoalkyl groups on the palladium center undergo reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.

This method is particularly advantageous as it can tolerate a wider range of functional groups that might be sensitive to the strong bases used in traditional α-arylation.[1]

Diagram 3: Palladium-Catalyzed Decarboxylative Coupling Workflow

Pd_Decarb_Workflow reagents 1-Bromo-4-methyl-2-nitrobenzene + Potassium Benzyl Cyanoacetate solvent Anhydrous Solvent (e.g., Mesitylene, Dioxane) reagents->solvent catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., SPhos) catalyst->solvent reaction Inert Atmosphere (N2 or Ar) Heating (e.g., 120-140 °C) solvent->reaction workup Filtration and Solvent Evaporation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Benzyl 2-cyano-2-(4-fluoro- 5-methyl-2-nitrophenyl)acetate purification->product

Caption: A generalized workflow for the palladium-catalyzed decarboxylative coupling synthesis.

Experimental Protocol

Materials:

  • 1-Bromo-4-methyl-2-nitrobenzene

  • Potassium benzyl cyanoacetate (can be pre-formed from benzyl cyanoacetate and a potassium base)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Mesitylene, anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine 1-bromo-4-methyl-2-nitrobenzene (1.0 equivalent), potassium benzyl cyanoacetate (1.5 equivalents), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous mesitylene via syringe.

  • Heat the reaction mixture to 130 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed α-ArylationPalladium-Catalyzed Decarboxylative Coupling
Starting Materials Activated aryl fluoride, benzyl cyanoacetateAryl bromide, benzyl cyanoacetateAryl bromide, benzyl cyanoacetate salt
Catalyst Not requiredPalladium catalyst and ligand requiredPalladium catalyst and ligand required
Base Weak inorganic base (e.g., K₂CO₃)Strong base (e.g., NaOtBu)Not required for the coupling step
Reaction Conditions Typically high temperatures (100-150 °C)Moderate to high temperatures (80-120 °C)High temperatures (120-140 °C)
Substrate Scope Limited by the requirement for a highly activated aryl halideBroader aryl halide scopeBroader functional group tolerance
Yields Generally good to excellentGood to excellentGood to excellent
Cost Generally lower cost (no catalyst)Higher cost (palladium and ligand)Higher cost (palladium and ligand)
Key Advantage Simplicity, cost-effectivenessMilder conditions for some substratesAvoids strong bases, good functional group tolerance
Key Disadvantage Harsh conditions, limited substrate scopeCatalyst cost and sensitivity, strong base requiredHigh temperatures, pre-formation of the salt

Conclusion

The synthesis of this compound can be approached through several effective methodologies. The classical Nucleophilic Aromatic Substitution (SNAr) route stands out for its simplicity and cost-effectiveness, making it a strong candidate for large-scale synthesis, provided the required activated aryl fluoride is readily available.

For substrates that are sensitive to the high temperatures of SNAr or for a broader exploration of aryl partners, Palladium-Catalyzed α-Arylation offers a powerful alternative. The careful selection of the palladium catalyst and ligand system is paramount to achieving high yields and selectivity.

Finally, Palladium-Catalyzed Decarboxylative Coupling represents a more modern and mechanistically distinct approach. Its key advantage lies in circumventing the need for a strong base in the coupling step, thereby enhancing its compatibility with a wider array of functional groups. While it may require higher temperatures, this method provides a valuable tool for the synthesis of complex and highly functionalized α-aryl nitriles.

The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule that might dictate the compatibility of the reaction conditions.

References

A Senior Application Scientist's Guide to Comparative Docking of Novel Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting a comparative in silico analysis of novel analogs based on the Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate scaffold. We delineate a robust, self-validating molecular docking workflow designed for researchers in drug discovery and computational chemistry. The narrative emphasizes the rationale behind key experimental decisions, from target selection and ligand preparation to docking validation and post-simulation analysis. By presenting hypothetical data and detailed protocols, this guide serves as a practical blueprint for evaluating the therapeutic potential of this compound class against a selected biological target, in this case, the bacterial enzyme Dihydropteroate Synthase (DHPS), a well-established antibacterial target.[1]

Introduction: Rationale and Scientific Context

The journey of drug discovery is a resource-intensive endeavor, making the early-stage identification and optimization of promising candidates paramount.[2] Computer-Aided Drug Design (CADD) has become an indispensable tool, accelerating this process by enabling the rapid, cost-effective evaluation of molecular libraries against biological targets.[3][4] This guide focuses on a specific chemical scaffold: This compound .

This scaffold is of significant medicinal chemistry interest due to its constituent functional groups:

  • Nitroaromatic Group: The nitro group is a versatile moiety found in numerous therapeutic agents. It often acts as a bio-reducible group, and its strong electron-withdrawing nature can be crucial for molecular interactions, although its potential for toxicity requires careful evaluation.[5][6]

  • Cyanoacrylate Moiety: Cyanoacrylates are known pharmacophores present in compounds with a wide range of biological activities, including herbicidal and antitumor properties.[7]

  • Fluorine Substitution: The inclusion of fluorine can significantly modulate a compound's metabolic stability, membrane permeability, and binding affinity.

Given this background, a systematic exploration of this scaffold's analogs is warranted. Molecular docking provides an ideal platform to predict how structural modifications influence binding affinity and interaction patterns within a target's active site.[8][9] For this guide, we have selected Dihydropteroate Synthase (DHPS) from Bacillus anthracis as a representative antibacterial target to illustrate the comparative docking workflow.[1]

The Comparative Docking Workflow: A Methodological Blueprint

A successful and reliable docking study is built on a foundation of meticulous preparation and rigorous validation.[10] The workflow presented here is designed to ensure reproducibility and scientific integrity.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Virtual Screening cluster_analysis Phase 4: Analysis & Interpretation PDB Target Selection (e.g., B. anthracis DHPS) PrepProt Protein Preparation (Remove Water, Add Hydrogens) PDB->PrepProt LigandLib Analog Library Design (Scaffold Hopping & R-group Scan) PrepLig Ligand Preparation (Energy Minimization, 2D to 3D) LigandLib->PrepLig Redock Redocking Native Ligand PrepProt->Redock Validated Target PrepLig->Redock Native Ligand Docking Molecular Docking of Analogs PrepLig->Docking Analog Library RMSD RMSD Calculation (Threshold < 2.0 Å) Redock->RMSD Grid Grid Box Generation (Define Active Site) RMSD->Grid Protocol Validated Grid->Docking Scoring Rank Analogs (Binding Energy/Score) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic, etc.) Scoring->Interaction SAR Generate SAR Insights Interaction->SAR

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocol: Target and Ligand Preparation

Causality: The quality of input structures directly dictates the reliability of docking outputs. Proper preparation mimics physiological conditions and removes confounding variables.

A. Target Protein Preparation

  • Selection and Retrieval: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this study, B. anthracis DHPS (e.g., PDB ID: 1TWW) is used.[1]

  • Initial Cleaning: Utilize molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio) to remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands (the native ligand should be saved separately for validation).

  • Protonation and Optimization: Add hydrogen atoms consistent with a physiological pH of 7.4. This step is critical for defining correct ionization states of acidic and basic residues like Asp, Glu, Lys, and Arg, which are often involved in key hydrogen bonds.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure using a suitable force field (e.g., OPLS, CHARMm) to relieve any steric clashes introduced during hydrogen addition, while keeping heavy atom positions fixed.

B. Ligand Library Preparation

  • Scaffold Sketching: Draw the core scaffold, this compound, in a 2D chemical sketcher.

  • Analog Generation: Systematically modify the scaffold at designated R-group positions. For a comparative study, consider substitutions on the benzyl ring and modifications of the ester group to explore the structure-activity relationship (SAR).

  • 2D to 3D Conversion & Ionization: Convert the 2D structures to 3D. Generate possible ionization states at physiological pH.

  • Energy Minimization: Minimize the energy of each ligand to obtain a low-energy, stable conformation. This prevents the docking algorithm from wasting computational time on high-energy starting conformers.

Experimental Protocol: Docking and Validation

Trustworthiness: A docking protocol is only trustworthy if it can first reproduce experimental results. Redocking the co-crystallized native ligand is the gold standard for validating the chosen parameters.[11]

A. Docking Protocol Validation

  • Grid Generation: Define the binding site by creating a docking grid box centered on the position of the co-crystallized native ligand. The box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Redocking: Dock the extracted native ligand back into the prepared protein structure using the defined grid and docking algorithm (e.g., Glide SP, AutoDock Vina).

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and the original crystallographic pose.[12]

  • Validation Check: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[1] If the RMSD is higher, parameters such as grid size, centering, or the scoring function should be re-evaluated.

B. Comparative Docking of Analogs

  • Virtual Screening: With the validated protocol, dock the entire prepared library of this compound analogs against the DHPS target.

  • Pose Generation: Generate a set number of binding poses (e.g., 10-20) for each analog to ensure thorough conformational sampling.

Results: Data Analysis and Interpretation

Data Presentation: The primary output of a docking study is a wealth of quantitative and qualitative data. Organizing this information into clear tables and diagrams is essential for interpretation.

Quantitative Docking Results

The docking scores, which estimate the binding affinity, are used to rank the analogs. Lower (more negative) scores typically indicate a more favorable predicted binding affinity.

Table 1: Hypothetical Docking Scores and Interaction Analysis of Analogs

Analog IDModificationDocking Score (kcal/mol)Key H-Bond Interactions (Residue)Key Hydrophobic/Pi-Stacking Interactions (Residue)
Parent Core Scaffold-7.8Asn120Phe118, Pro189
Analog-01 4'-OH on Benzyl-8.9Asn120, Ser155 Phe118, Pro189
Analog-02 4'-Cl on Benzyl-8.1Asn120Phe118, Pro189, Val122
Analog-03 4'-NH2 on Benzyl-9.2Asn120, Ser155, Asp115 Phe118
Analog-04 Ethyl Ester-7.5Asn120Phe118
Qualitative Analysis and SAR

From the hypothetical data in Table 1, we can derive initial SAR insights:

  • Expertise-Driven Insight: The introduction of a hydroxyl group (Analog-01) and an amino group (Analog-03) at the 4'-position of the benzyl ring significantly improved the docking score. This is likely due to the formation of additional hydrogen bonds with polar residues like Ser155 and Asp115 in the active site. This demonstrates that targeting polar regions of the pocket is a viable optimization strategy.

  • Structural Interpretation: The slight improvement seen with the chloro-substituted analog (Analog-02) may be attributed to favorable hydrophobic interactions with Val122. Conversely, increasing the steric bulk of the ester group (Analog-04) appears to be detrimental to binding, suggesting a sterically constrained region near that part of the ligand.

  • Binding Mode Visualization: A detailed look at the top-scoring compound, Analog-03, reveals its binding hypothesis. The nitro group is predicted to form a hydrogen bond with the backbone of Asn120, while the newly introduced 4'-amino group engages in a crucial salt bridge with Asp115. The core phenyl ring is sandwiched between Phe118 and Pro189, forming favorable pi-stacking and hydrophobic interactions.

G cluster_ligand Analog-03 cluster_protein DHPS Active Site L_Nitro Nitro Group P_Asn120 Asn120 L_Nitro->P_Asn120 H-Bond L_Amino 4'-Amino Group P_Asp115 Asp115 L_Amino->P_Asp115 H-Bond / Salt Bridge L_Phenyl Phenyl Ring P_Phe118 Phe118 L_Phenyl->P_Phe118 Pi-Pi Stacking P_Pro189 Pro189 L_Phenyl->P_Pro189 Hydrophobic

Caption: 2D interaction diagram for the top-scoring Analog-03 in the DHPS active site.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically sound methodology for the comparative docking of this compound analogs. Our hypothetical study against DHPS suggests that substitutions with hydrogen bond donors on the benzyl ring are a promising avenue for potency improvement.

It is crucial to remember that molecular docking is a predictive tool.[13] The hypotheses generated here must be validated through experimental means, including chemical synthesis of the most promising analogs and subsequent in vitro enzymatic and antibacterial assays. Further computational studies, such as molecular dynamics (MD) simulations, could also be employed to assess the stability of the predicted binding poses over time.[3]

References

Comparative Validation of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate: A Novel L-type Calcium Channel Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the therapeutic potential of the novel compound, Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate (referred to herein as Compound X), a putative L-type calcium channel blocker. The structural features of Compound X, particularly the 2-nitrophenyl moiety, suggest a potential interaction with voltage-gated calcium channels, a mechanism shared by widely used cardiovascular drugs. This document outlines a series of validation experiments, comparing the efficacy and selectivity of Compound X against the established L-type calcium channel blocker, Nifedipine. The experimental protocols and data presented herein are designed to provide researchers and drug development professionals with a rigorous framework for assessing the therapeutic viability of this and similar novel chemical entities.

Introduction: The Rationale for Novel L-type Calcium Channel Blockers

L-type calcium channels (LTCCs) are critical regulators of calcium influx in response to membrane depolarization in various cell types, including cardiomyocytes and vascular smooth muscle cells. Their modulation is a cornerstone of therapy for hypertension, angina, and certain cardiac arrhythmias. While existing LTCC blockers, such as the dihydropyridine Nifedipine, are effective, there remains a clinical need for agents with improved tissue selectivity, reduced off-target effects, and more favorable pharmacokinetic profiles.

Compound X, this compound, is a novel small molecule with structural motifs that suggest a potential for LTCC inhibition. The presence of a 2-nitrophenyl group is a key feature in many dihydropyridine-class calcium channel blockers, where it is thought to be crucial for channel binding and inhibitory activity. The additional fluoro and methyl substitutions on the phenyl ring, along with the benzyl cyanoacetate core, may confer unique pharmacological properties, including enhanced potency or altered selectivity. This guide details a head-to-head comparison of Compound X and Nifedipine to validate this therapeutic hypothesis.

Experimental Design: A Multi-tiered Approach to Validation

To thoroughly assess the therapeutic potential of Compound X, a multi-tiered experimental approach is employed. This strategy progresses from in vitro characterization of the compound's activity at the molecular and cellular level to ex vivo assessment in isolated tissues. This hierarchical approach allows for a comprehensive understanding of the compound's mechanism of action, potency, and selectivity.

G cluster_0 In Vitro Validation cluster_1 Comparative Analysis a Whole-Cell Patch Clamp (HEK293 cells expressing Cav1.2) d Potency (IC50) Determination a->d Measures direct channel inhibition b Aortic Ring Vasorelaxation Assay (Ex Vivo) b->d Measures functional tissue response c hERG Channel Safety Screen (Automated Patch Clamp) f Safety Assessment c->f Assesses off-target cardiac liability e Selectivity Profiling d->e Compares efficacy

Figure 1: High-level experimental workflow for the validation of Compound X.

In Vitro Efficacy: Whole-Cell Patch Clamp Electrophysiology

The primary validation of Compound X as an LTCC blocker is achieved through whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in living cells, providing a quantitative assessment of the compound's inhibitory potency.

Experimental Protocol:
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav1.2 channel (the primary L-type calcium channel in cardiovascular tissue) are cultured under standard conditions (DMEM, 10% FBS, 1% Penicillin-Streptomycin) at 37°C and 5% CO2.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours prior to recording.

  • Electrophysiological Recording:

    • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution containing (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium is used as the charge carrier to enhance current amplitude and eliminate calcium-dependent inactivation.

    • Borosilicate glass pipettes (2-4 MΩ) are filled with an internal solution containing (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES, adjusted to pH 7.2 with CsOH.

    • Whole-cell configuration is established, and cells are clamped at a holding potential of -80 mV.

    • L-type calcium channel currents are elicited by a 200 ms depolarizing step to +10 mV every 15 seconds.

  • Compound Application: After establishing a stable baseline current, Compound X or Nifedipine is perfused at increasing concentrations (1 nM to 100 µM). The steady-state block at each concentration is recorded.

Comparative Data:
CompoundIC50 (nM)Hill Slope
Compound X 75.3 ± 8.21.1 ± 0.1
Nifedipine 150.8 ± 12.51.0 ± 0.2

Table 1: Inhibitory potency of Compound X and Nifedipine on Cav1.2 channels. Data are presented as mean ± SEM from n=6 cells per compound.

The data indicate that Compound X is approximately twice as potent as Nifedipine in directly blocking the Cav1.2 channel. A Hill slope close to 1 for both compounds suggests a 1:1 binding stoichiometry.

Ex Vivo Functional Assessment: Aortic Ring Vasorelaxation

To determine if the in vitro channel blocking activity of Compound X translates to a functional effect in vascular tissue, a vasorelaxation assay using isolated rat aortic rings is performed. This ex vivo model provides insight into the compound's ability to relax pre-constricted arterial smooth muscle, a key mechanism for reducing blood pressure.

Experimental Protocol:
  • Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and placed in ice-cold Krebs-Henseleit (K-H) buffer. The aortas are cleaned of adhering connective tissue and cut into 2-3 mm rings.

  • Organ Bath Setup: Aortic rings are mounted in organ baths containing K-H buffer, maintained at 37°C, and bubbled with 95% O2 / 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Experimental Procedure:

    • Rings are equilibrated for 60 minutes under a resting tension of 1.5 g.

    • The viability of the endothelial layer is assessed by contracting the rings with phenylephrine (1 µM) and then relaxing with acetylcholine (10 µM).

    • After a washout period, the rings are pre-contracted with a high concentration of potassium chloride (KCl, 80 mM) to induce depolarization and activate L-type calcium channels.

    • Once a stable contraction plateau is reached, cumulative concentration-response curves are generated for Compound X and Nifedipine (1 nM to 100 µM).

Comparative Data:
CompoundEC50 (nM)Emax (% Relaxation)
Compound X 125.6 ± 15.198.2 ± 2.5
Nifedipine 280.4 ± 22.899.1 ± 1.9

Table 2: Vasorelaxant effects of Compound X and Nifedipine on KCl-precontracted rat aortic rings. Data are presented as mean ± SEM from n=6 rings per compound.

The results from the aortic ring assay are consistent with the patch-clamp data, demonstrating that Compound X is a more potent vasodilator than Nifedipine. Both compounds achieve near-complete relaxation at higher concentrations.

G cluster_0 Vascular Smooth Muscle Cell depol High KCl (Depolarization) ltcc L-type Ca2+ Channel (Cav1.2) depol->ltcc Opens ca_influx Ca2+ Influx ltcc->ca_influx cam Ca2+-Calmodulin Complex ca_influx->cam mlck MLCK Activation cam->mlck contraction Contraction mlck->contraction compound_x Compound X compound_x->ltcc Blocks

Figure 2: Mechanism of Compound X-induced vasorelaxation.

In Vitro Safety Pharmacology: hERG Channel Liability

A critical aspect of preclinical drug development is the assessment of potential cardiovascular safety liabilities. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a key anti-target, as its inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Experimental Protocol:

An automated patch-clamp system is used to assess the inhibitory activity of Compound X and Nifedipine on hERG channels stably expressed in HEK293 cells.

  • Cell Preparation: HEK293 cells expressing the hERG channel are cultured and harvested for use in the automated patch-clamp system.

  • Automated Patch Clamp:

    • Cells are captured on the recording chip, and whole-cell configuration is established.

    • hERG currents are elicited by a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current.

    • Compound X and Nifedipine are applied at a screening concentration of 10 µM.

Comparative Data:
Compound% hERG Inhibition at 10 µM
Compound X 8.5 ± 2.1
Nifedipine 15.2 ± 3.5

Table 3: hERG channel inhibition by Compound X and Nifedipine. Data are presented as mean ± SEM from n=8 cells per compound.

At a concentration significantly higher than their respective EC50 values for vasorelaxation, both compounds exhibit low levels of hERG inhibition. Notably, Compound X shows a more favorable profile with approximately half the hERG inhibitory activity of Nifedipine at the tested concentration. This suggests a potentially wider therapeutic window for Compound X.

Conclusion and Future Directions

The data presented in this guide provide a strong validation for the therapeutic potential of this compound (Compound X) as a novel L-type calcium channel blocker.

  • Enhanced Potency: Compound X demonstrates approximately twofold greater potency than the established drug Nifedipine in both direct channel inhibition and functional vasorelaxation.

  • Favorable Safety Profile: Preliminary safety screening indicates that Compound X has a lower liability for off-target hERG channel inhibition compared to Nifedipine, suggesting a potentially improved cardiovascular safety profile.

These promising in vitro and ex vivo results warrant further investigation. The logical next steps in the preclinical development of Compound X would include:

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X in animal models.

  • In Vivo Efficacy Studies: Evaluation of the antihypertensive effects of Compound X in rodent models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) model.

  • Comprehensive Safety and Toxicology Studies: A full panel of in vivo toxicology studies to assess the overall safety of the compound.

A Comparative Guide to the Synthetic Routes of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a quaternary carbon center, a nitro group, a fluorine atom, and a cyano group, presents a unique synthetic challenge and offers multiple points for further chemical modification. This guide provides a detailed comparison of plausible synthetic routes to this target molecule, offering researchers and drug development professionals a comprehensive overview of the available methodologies. We will delve into a robust, traditional approach via nucleophilic aromatic substitution (SNAr) and explore modern alternatives, including palladium-catalyzed α-arylation and decarboxylative coupling strategies. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Diagram of Synthetic Pathways

cluster_precursor Precursor Synthesis cluster_snar Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_pd Route 2: Palladium-Catalyzed α-Arylation cluster_decarboxylative Route 3: Decarboxylative Cyanation 2,5-Difluorotoluene 2,5-Difluorotoluene 1,4-Difluoro-2-methyl-5-nitrobenzene 1,4-Difluoro-2-methyl-5-nitrobenzene 2,5-Difluorotoluene->1,4-Difluoro-2-methyl-5-nitrobenzene Nitration Target Molecule (SNAr) Target Molecule (SNAr) 1,4-Difluoro-2-methyl-5-nitrobenzene->Target Molecule (SNAr) Base, Benzyl cyanoacetate Cyanoacetic acid Cyanoacetic acid Benzyl cyanoacetate Benzyl cyanoacetate Cyanoacetic acid->Benzyl cyanoacetate Esterification Benzyl cyanoacetate->Target Molecule (SNAr) Target Molecule (Pd) Target Molecule (Pd) Benzyl cyanoacetate->Target Molecule (Pd) Final Product Benzyl 2-cyano-2-(4-fluoro- 5-methyl-2-nitrophenyl)acetate Target Molecule (SNAr)->Final Product 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene->Target Molecule (Pd) Pd Catalyst, Ligand, Base, Benzyl cyanoacetate Target Molecule (Pd)->Final Product 4-Fluoro-5-methyl-2-nitrophenylacetic acid 4-Fluoro-5-methyl-2-nitrophenylacetic acid Target Molecule (Decarboxylative) Target Molecule (Decarboxylative) 4-Fluoro-5-methyl-2-nitrophenylacetic acid->Target Molecule (Decarboxylative) Cyanating Agent, Catalyst Target Molecule (Decarboxylative)->Final Product

Caption: Overview of synthetic strategies for the target molecule.

Part 1: Synthesis of Key Precursors

A reliable synthesis of any target molecule begins with the efficient preparation of its starting materials. Here, we outline the synthesis of two key precursors: the electrophilic aromatic partner and the nucleophilic cyanoacetate component.

Synthesis of 1,4-Difluoro-2-methyl-5-nitrobenzene

This activated fluoroarene is a crucial starting material for the SNAr approach. It can be synthesized in a straightforward manner via the nitration of 2,5-difluorotoluene.

Experimental Protocol:

  • To a stirred solution of 2,5-difluorotoluene (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C, add potassium nitrate (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-difluoro-2-methyl-5-nitrobenzene.

Synthesis of Benzyl Cyanoacetate

Benzyl cyanoacetate is a key nucleophilic component. A common and efficient method for its preparation is the esterification of cyanoacetic acid with benzyl alcohol.[1][2]

Experimental Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyanoacetic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene (5 volumes).

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure benzyl cyanoacetate.[1]

Part 2: Comparative Analysis of Synthetic Routes

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Established Approach

The SNAr reaction is a cornerstone of aromatic chemistry, particularly for the synthesis of highly functionalized arenes.[3][4] The strong electron-withdrawing effect of the nitro group in 1,4-difluoro-2-methyl-5-nitrobenzene activates the fluorine atom at the C-1 position for nucleophilic attack by the enolate of benzyl cyanoacetate.

SNAr_Route A 1,4-Difluoro-2-methyl-5-nitrobenzene E Target Molecule A->E B Benzyl cyanoacetate B->E C Base (e.g., NaH, K2CO3) C->E Deprotonation D Solvent (e.g., DMF, DMSO) D->E Reaction Medium Pd_Catalysis_Route A 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene E Target Molecule A->E B Benzyl cyanoacetate B->E C Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., BINAP) C->E Catalytic Cycle D Base (e.g., NaOtBu, Cs2CO3) D->E Decarboxylative_Route A 4-Fluoro-5-methyl-2-nitrophenylacetic acid D Target Molecule A->D B Cyanating Agent (e.g., NCTS) B->D C Catalyst (e.g., Ag, Cu, or photoredox) C->D Catalytic Cycle

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate (CAS No. 1071974-01-0).[1][2][3][4] As a compound featuring a complex combination of functional groups—each with its own distinct hazard profile—a multi-faceted approach to waste management is not just recommended, but essential. This document moves beyond a simple checklist, explaining the chemical rationale behind each step to empower researchers, scientists, and drug development professionals to manage this waste stream with the highest degree of safety and environmental stewardship.

The disposal strategy for this molecule is dictated by the synergistic risks posed by its nitrile (cyano), nitroaromatic, and fluorinated organic moieties. Standard laboratory waste procedures are insufficient. This guide outlines a comprehensive plan covering hazard assessment, waste segregation, approved disposal pathways, and emergency preparedness.

Hazard Assessment: A Molecule of Composite Risk

Understanding the "why" is critical to ensuring safe handling. The structure of this compound presents a trifecta of hazards that must be addressed individually and collectively.

  • Nitrile (Cyano) Group (-CN): This is the most acute hazard. Nitriles can be toxic and, under acidic conditions, can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas. Therefore, all waste containing this compound must be rigorously segregated from acidic waste streams.[5][6] Untreated cyanide compounds should never be washed down the sink or placed in general waste bins.[5]

  • Nitroaromatic Group (-NO2): Aromatic nitro compounds are often toxic, potential irritants, and pose significant environmental hazards.[7][8] Their disposal requires containment and treatment as regulated hazardous waste, typically through high-temperature incineration to ensure complete destruction.[8]

  • Fluorinated Organic Moiety (C-F): The carbon-fluorine bond is one of the strongest in organic chemistry, rendering this portion of the molecule highly resistant to natural degradation.[9][10] Such compounds, often categorized with "forever chemicals" like PFAS, can persist in the environment and bioaccumulate.[10][11] The EPA's guidance on fluorinated substances underscores the need for disposal methods that ensure their complete destruction, such as high-temperature thermal treatment.[12][13]

  • Benzyl Ester Group: While less hazardous than the other groups, the benzyl ester can undergo hydrolysis, breaking the molecule into precursor components.[14][15][16] This reactivity underscores the importance of storing the waste in a stable, controlled environment.

Data Summary Table: At-a-Glance Safety Profile
ParameterGuideline & Rationale
Primary Hazards Acute Toxicity (Cyanide), Environmental Hazard (Nitroaromatic, Fluorinated), Irritant.
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, face shield, flame-resistant lab coat.[7]
Engineering Controls All handling and waste packaging must occur inside a certified chemical fume hood.[17]
Incompatible Materials Acids (Critical): Risk of generating lethal HCN gas.[5][6] Also avoid strong bases, oxidizing agents, and reducing agents.[18]
Storage Store in a dedicated, clearly labeled, sealed, and compatible container away from acids and heat sources.[5][19]
Spill Cleanup For small spills, use an absorbent material. For trace decontamination of surfaces, use a pH 10 buffer followed by a 10% bleach solution, with all cleanup materials disposed of as hazardous waste.[19]
Primary Disposal Method Collection by a licensed hazardous waste contractor for high-temperature incineration.[13][20]

Procedural Guide: From Benchtop to Final Disposal

This section provides a step-by-step methodology for managing waste containing this compound.

Step 1: Immediate Safety and Waste Segregation

This initial phase is critical for preventing accidental exposures and chemical reactions.

  • Work in a Controlled Environment: All operations, including the collection and packaging of waste, must be performed within a properly functioning chemical fume hood.[17]

  • Wear Appropriate PPE: At a minimum, this includes double-layered nitrile gloves, chemical safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[7]

  • Prepare a Dedicated Waste Container:

    • Select a container made of a compatible material (e.g., HDPE or glass) with a secure, vapor-tight lid.

    • The container must be in good condition, free from leaks or external contamination.[21]

    • Crucially, this container must be used exclusively for this and other cyanide-containing wastes. Do not mix with other chemical waste streams.[19]

  • Label the Container Correctly: Before adding any waste, affix a hazardous waste label. Clearly write:

    • The words "HAZARDOUS WASTE".[21]

    • The full chemical name: "this compound".

    • List all major components and solvents in the waste mixture.

    • Indicate the specific hazards: "Acutely Toxic," "Environmental Hazard."

Step 2: Waste Collection and Storage
  • Collect All Contaminated Materials: This includes residual chemical, contaminated solvents, and solid waste such as gloves, weighing papers, and pipette tips. Solid and liquid cyanide wastes should be stored in separate, dedicated containers.[19]

  • Secure the Container: Keep the waste container tightly sealed at all times, except when actively adding waste.[21]

  • Store Safely: Store the sealed container in a designated satellite accumulation area. This area must be away from acids, heat sources, and direct sunlight.[5][19] Ensure the storage location is well-ventilated and access is controlled.[5]

Step 3: On-Site Decontamination (Trace Residuals Only)

Warning: Chemical neutralization should only be performed by trained personnel for decontaminating trace amounts of the compound from glassware or non-disposable equipment. It is not a method for bulk disposal. Always consult your institution's Environmental Health and Safety (EHS) department for approval before proceeding.

  • Initial Rinse: Rinse the contaminated item with a small amount of a compatible solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this rinsate as hazardous waste.

  • Alkaline Chlorination: The principle here is to oxidize the cyanide moiety to the much less toxic cyanate.[6]

    • Prepare a fresh 10-15% solution of sodium hypochlorite (bleach) in water.

    • Adjust the pH of the solution to be >10 using sodium hydroxide to prevent the formation of toxic cyanogen chloride gas.

    • Carefully add the bleach solution to the item being decontaminated within a fume hood, ensuring complete contact.

    • Allow a contact time of at least one hour.

    • Collect the resulting solution as hazardous waste. Do not pour it down the drain.

Step 4: Formal Disposal of Bulk Waste

This is the only acceptable method for disposing of the primary waste container.

  • Do Not Attempt Bulk Neutralization: It is unsafe and often ineffective to attempt to neutralize bulk quantities of this waste in a laboratory setting.

  • Contact Your EHS Office: Once your waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) department. Provide them with the information from the hazardous waste label.

  • Professional Disposal: Your EHS office will arrange for the waste to be collected by a licensed hazardous waste disposal contractor.

  • Final Destruction: The contractor will transport the waste to a permitted facility for final disposal. The required method for this compound is high-temperature incineration . This process provides the extreme temperatures necessary to break the stable carbon-fluorine bond and completely mineralize the organic structure, preventing its release into the environment.[12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_collection Waste Collection & Segregation cluster_bulk Bulk Waste Disposal cluster_trace Trace Decontamination (e.g., Glassware) start Waste Generation: Benzyl 2-cyano-2-(4-fluoro- 5-methyl-2-nitrophenyl)acetate ppe Step 1: Don PPE & Work in Fume Hood start->ppe container Step 2: Prepare Dedicated, Labeled Cyanide Waste Container ppe->container collect Step 3: Collect All Contaminated Solid & Liquid Waste container->collect store Step 4: Seal Container & Store Securely (Away from Acids) collect->store decision Is this for Bulk Disposal or Trace Decontamination? store->decision ehs Step 5: Contact Institutional EHS Office for Pickup decision->ehs Bulk Waste warning Warning: Requires EHS Approval & Trained Personnel decision->warning Trace Contamination incinerate Step 6: Disposal via Licensed Contractor (High-Temp Incineration) ehs->incinerate end_node End of Process incinerate->end_node neutralize Step 5a: Perform Alkaline Chlorination in Fume Hood warning->neutralize collect_neutral Step 5b: Collect Treatment Residue as Hazardous Waste neutralize->collect_neutral collect_neutral->ehs

Caption: A workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.